Synthesis and Characterization of 1-(3,4-Dimethoxyphenyl)cyclobutanamine
Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Executive Summary This technical guide details the synthesis and characterization of 1-(3,4-dimeth...
Author: BenchChem Technical Support Team. Date: March 2026
Content Type: Technical Guide / Whitepaper
Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Executive Summary
This technical guide details the synthesis and characterization of 1-(3,4-dimethoxyphenyl)cyclobutanamine (CAS: 1017467-28-5).[1] This molecule represents a conformationally restricted analog of phenethylamine derivatives, specifically sharing structural homology with mescaline and dimethoxy-substituted neurotransmitter ligands.
The primary challenge in synthesizing this scaffold is the construction of the quaternary carbon center bearing both the aryl group and the primary amine. Direct alkylation of primary amines is prone to over-alkylation, and direct reduction of the corresponding nitrile yields the homologous (aminomethyl) derivative. Therefore, this guide advocates for a Curtius Rearrangement strategy , which offers the highest fidelity for installing a primary amine at a quaternary benzylic center with retention of the cyclobutane ring integrity.
Retrosynthetic Analysis
To design a robust synthetic route, we disconnect the target molecule at the C-N bond. The quaternary nature of the
-carbon suggests that the amine is best introduced via a rearrangement of a carboxylic acid derivative, rather than direct nucleophilic substitution.
Figure 1: Retrosynthetic disconnection showing the degradative amination pathway.
Experimental Protocol
Step 1: Synthesis of 1-(3,4-Dimethoxyphenyl)cyclobutanecarbonitrile
The formation of the cyclobutane ring requires the double alkylation of the active methylene group in 3,4-dimethoxyphenylacetonitrile. Sodium hydride (NaH) in DMSO is the preferred system due to its ability to drive the formation of the sterically crowded quaternary center.
Reagents:
3,4-Dimethoxyphenylacetonitrile (1.0 eq)
1,3-Dibromopropane (1.1 eq)
Sodium Hydride (60% dispersion in oil) (2.2 eq)
Anhydrous DMSO (Solvent)
Workup: Water, Ethyl Acetate, Brine.
Procedure:
Activation: In a flame-dried 3-neck flask under argon, suspend NaH (2.2 eq) in anhydrous DMSO. Cool to 0°C.[1]
Addition: Add 3,4-dimethoxyphenylacetonitrile (1.0 eq) dropwise. The solution will turn dark (formation of the carbanion). Stir for 30 minutes at room temperature.
Cyclization: Cool the mixture to 0°C. Add 1,3-dibromopropane (1.1 eq) dropwise to control the exotherm.
Completion: Allow the reaction to warm to room temperature and stir for 3-5 hours. Monitor by TLC (the starting nitrile spot should disappear).
Quench: Carefully pour the reaction mixture onto crushed ice/water.
Extraction: Extract with ethyl acetate (3x). Wash the combined organics with water (to remove DMSO) and brine. Dry over MgSO₄ and concentrate.
Purification: Recrystallize from hexanes/ethyl acetate or purify via flash chromatography (SiO₂, 10-20% EtOAc/Hexanes).
Step 2: Hydrolysis to 1-(3,4-Dimethoxyphenyl)cyclobutanecarboxylic Acid
Nitriles attached to quaternary carbons are notoriously difficult to hydrolyze due to steric hindrance. Standard reflux in aqueous acid often fails. High-temperature alkaline hydrolysis in a high-boiling glycol solvent is the authoritative method.
Setup: Dissolve the nitrile in ethylene glycol in a round-bottom flask. Add KOH pellets.
Reaction: Heat the mixture to reflux (~160-180°C) for 12-24 hours. The high temperature is critical to overcome the steric barrier.
Workup: Cool the mixture and dilute with water. Wash with diethyl ether (to remove unreacted neutral organic material).
Acidification: Acidify the aqueous layer to pH 1 with concentrated HCl. The carboxylic acid should precipitate.
Isolation: Extract the acidic aqueous layer with dichloromethane (DCM). Dry over Na₂SO₄ and concentrate to yield the crude carboxylic acid.
Step 3: Curtius Rearrangement to 1-(3,4-Dimethoxyphenyl)cyclobutanamine
This is the critical step. We utilize Diphenylphosphoryl azide (DPPA) to convert the acid to the acyl azide in situ, which rearranges to the isocyanate. Trapping with tert-butanol yields the Boc-protected amine, which is easily deprotected. This "Modified Curtius" is safer and higher-yielding than isolating the explosive acyl azide.
Workup: Concentrate the solvent. Dissolve residue in EtOAc, wash with 5% citric acid, saturated NaHCO₃, and brine.
Deprotection: Dissolve the Boc-intermediate in DCM. Add 4M HCl in Dioxane. Stir at room temperature for 2 hours.
Salt Formation: Concentrate the solvent. The product will be the hydrochloride salt.[5] Triturate with diethyl ether to obtain the pure white solid.
Reaction Workflow Diagram
Figure 2: Step-by-step synthetic workflow from commercial starting materials to the target amine salt.
Characterization & Data Analysis
As this is a specialized intermediate, the following spectral signatures are diagnostic for validating the successful synthesis.
Anticipated NMR Data (HCl Salt)
Nucleus
Shift ()
Multiplicity
Integration
Assignment
H NMR
8.50 - 8.80
br s
3H
(Ammonium protons)
6.90 - 7.10
m
3H
Aromatic protons (ABX system)
3.75, 3.78
s, s
6H
(Methoxys)
2.40 - 2.60
m
4H
Cyclobutane -protons (C2, C4)
1.80 - 2.00
m
2H
Cyclobutane -protons (C3)
C NMR
~149.0, 148.5
s
-
Aromatic C-O (Ipso)
~135.0
s
-
Aromatic C-Alkyl (Ipso)
~118.0, 111.0, 109.0
d
-
Aromatic CH
~58.0
s
-
Quaternary C-N (Ring C1)
~56.0
q
-
Methoxy carbons
~32.0
t
-
Cyclobutane -carbons (C2, C4)
~14.0
t
-
Cyclobutane -carbon (C3)
Diagnostic Check:
Absence of Benzylic Proton: The most critical check is the absence of a proton signal at the benzylic position (which would appear ~4.0-5.0 ppm in a non-cyclic analog). The cyclobutane ring protons are distinctively upfield (1.8-2.6 ppm).
Quaternary Carbon: In
C NMR, the peak at ~58 ppm corresponding to the C-N bond must be a singlet (non-protonated) in DEPT-135 experiments.
Mass Spectrometry
Method: ESI-MS (Positive Mode)
Expected [M+H]⁺: 208.13 m/z
Fragmentation: Loss of
(191.1 m/z) is a common fragmentation pathway for primary amines.
Safety & Handling
Sodium Hydride (NaH): Reacts violently with water. Use only in dry solvents under inert atmosphere.
DPPA (Diphenylphosphoryl azide): Toxic and potentially explosive. Although safer than sodium azide, it should be stored in a refrigerator and used behind a blast shield. Avoid distilling reaction mixtures containing azides.
Ethylene Glycol (High Temp): The hydrolysis step requires temperatures near 180°C. Ensure the apparatus is rated for high heat and use a silicone oil bath.
References
Curtius Rearrangement Methodology: Shioiri, T., Ninomiya, K., & Yamada, S. (1972). Diphenylphosphoryl azide. A new convenient reagent for a modified Curtius reaction and for the peptide synthesis. Journal of the American Chemical Society, 94(17), 6203–6205. Link
Synthesis of 1-Arylcyclobutanecarbonitriles: Butler, D. C. D., et al. (2015). Synthesis of 1-arylcyclobutanecarbonitriles via dialkylation. Organic Syntheses, 92, 148-157.
Hydrolysis of Sterically Hindered Nitriles: Jeffery, G. H., & Vogel, A. I. (1948). Physical properties and chemical constitution.[1][3][8] Part XVIII. Three-membered and four-membered carbon rings.[6][9] Journal of the Chemical Society, 1804-1809. (Classic method for cyclobutanecarboxylic acid derivatives).
Target Compound Identification: CAS Registry Number 1017467-28-5.[1][2] 1-(3,4-dimethoxyphenyl)cyclobutanamine.[1][2] American Chemical Society.[9]
Conformational Restriction in Phenethylamines: Technical Profile of 1-(3,4-Dimethoxyphenyl)cyclobutanamine
Executive Summary 1-(3,4-Dimethoxyphenyl)cyclobutanamine (CAS: 1017467-28-5) represents a specialized scaffold in medicinal chemistry, functioning as a conformationally restricted analog of the phenethylamine class.[1] B...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
1-(3,4-Dimethoxyphenyl)cyclobutanamine (CAS: 1017467-28-5) represents a specialized scaffold in medicinal chemistry, functioning as a conformationally restricted analog of the phenethylamine class.[1] By incorporating the amine and the aryl group onto the same carbon of a cyclobutane ring (gem-disubstitution), this molecule locks the ethylamine side chain into a specific spatial vector. This structural rigidity is utilized to probe steric tolerance in monoamine transporters (SERT, NET, DAT) and to prevent metabolic deamination by monoamine oxidases (MAO) due to steric hindrance at the
-carbon.
This technical guide details the physiochemical properties, a robust synthetic route via Curtius rearrangement (to ensure the amine is directly attached to the ring), and the structural pharmacodynamics of this compound.
Part 1: Chemical Identity & Physiochemical Profile
The cyclobutane ring introduces a unique "pucker" conformation (typically
25-35°), differentiating it from planar cyclopropanes or chair-form cyclohexanes. This creates a distinct hydrophobic volume that can enhance binding selectivity.
Table 1: Physiochemical Specifications
Property
Value
Context
IUPAC Name
1-(3,4-dimethoxyphenyl)cyclobutan-1-amine
Official nomenclature
CAS Number
1017467-28-5
Primary identifier
Molecular Formula
CHNO
Molecular Weight
207.27 g/mol
Fragment-like (Rule of 3 compliant)
Exact Mass
207.1259
For HRMS calibration
Predicted LogP
1.8 – 2.2
Moderate lipophilicity; CNS penetrant
TPSA
44.48 Å
High oral bioavailability predicted
pKa (Calculated)
9.2 – 9.6
Basic amine; protonated at physiological pH
H-Bond Donors/Acc.
1 Donor / 3 Acceptors
Part 2: Synthetic Methodology (The "How-To")
Critical Distinction: Direct reduction of the corresponding nitrile (1-(3,4-dimethoxyphenyl)cyclobutanecarbonitrile) yields the methanamine (-CH
NH), which is the wrong homolog. To obtain the amine directly on the cyclobutane ring (-NH), a degradation reaction (Curtius or Hofmann) is required to excise the carbon atom from the nitrile/carboxyl precursor.
Protocol: Modified Curtius Rearrangement Route
This route is chosen for its reliability in generating sterically hindered tertiary amines where nucleophilic substitution fails.
Step 1: Synthesis of 1-(3,4-Dimethoxyphenyl)cyclobutanecarbonitrile
Dissolve the carboxylic acid (1.0 eq) in dry toluene.
Add TEA (1.1 eq) and DPPA (1.1 eq).
Stir at RT for 1 hour (formation of acyl azide).
Heat to 90°C. Evolution of N
gas indicates rearrangement to the Isocyanate (R-N=C=O). Monitor by IR (strong peak ~2270 cm).
Step 4: Hydrolysis to Target Amine
Reagents: HCl (20% aq), Reflux.
Procedure:
Add aqueous HCl directly to the toluene solution of the isocyanate.
Reflux for 2 hours to decarboxylate the carbamate intermediate.
Isolation: Cool, separate organic layer (discard). Basify aqueous layer with NaOH to pH 12. Extract with DCM. Dry (Na
SO) and concentrate to yield the target oil. Convert to HCl salt for stability.
Visualization: Synthetic Workflow
Figure 1: Synthetic pathway utilizing Curtius rearrangement to install the amine on the quaternary carbon.
Part 3: Structural Biology & Pharmacodynamics
The "Gem-Disubstituted" Effect
In linear phenethylamines (like Dopamine or Mescaline), the ethylamine side chain has free rotation around the
and carbons. By locking the -carbon into a cyclobutane ring:
Conformational Locking: The amine vector is fixed relative to the aromatic ring. This reduces the entropic penalty of binding to a receptor (e.g., 5-HT2A or MATs), theoretically increasing affinity if the locked conformation matches the active site.
Metabolic Shielding: The quaternary carbon at the
-position prevents oxidation by Monoamine Oxidase (MAO). MAO requires an -hydrogen to initiate the abstraction mechanism. Therefore, this molecule is likely MAO-resistant , possessing a longer half-life than its acyclic analogs.
Cyclobutane Geometry
The cyclobutane ring is not planar; it exists in a "puckered" or "butterfly" conformation to relieve torsional strain.
Implication: The 3,4-dimethoxyphenyl group and the amine group will adopt a specific equatorial/axial relationship depending on the energy minimization, projecting the substituents into distinct hydrophobic pockets.
Visualization: Pharmacophore Logic
Figure 2: Structure-Activity Relationship (SAR) derived from the cyclobutane scaffold.
Part 4: Analytical Characterization
To validate the synthesis, the following analytical signatures are expected.
Proton NMR (
H-NMR, 400 MHz, CDCl
)
Aromatic Region:
6.7 – 6.9 ppm (3H, multiplet). The 3,4-substitution pattern creates an ABX system.
Methoxy Groups:
3.85 – 3.88 ppm (6H, two singlets).
Cyclobutane Ring:
The protons on C2/C4 (adjacent to the quaternary center) will appear as complex multiplets due to the rigid ring and lack of free rotation.
2.4 – 2.7 ppm (2H, multiplet, pseudo-equatorial).
2.0 – 2.2 ppm (2H, multiplet, pseudo-axial).
1.8 – 2.0 ppm (2H, multiplet, C3 protons).
Amine:
1.5 – 2.0 ppm (2H, broad singlet, exchangeable with DO).
Mass Spectrometry (ESI-MS)
Parent Ion: [M+H]
= 208.13.
Fragmentation: Expect loss of NH
([M-17]) and characteristic tropylium-like ions from the dimethoxybenzyl fragment.
References
Chemical Identity: 1-(3,4-dimethoxyphenyl)cyclobutan-1-amine.[1][2][3] CAS Common Chemistry. CAS Registry Number: 1017467-28-5.[1] Link
Precursor Availability: 1-(3,4-Dimethoxyphenyl)cyclobutanecarbonitrile. Fluorochem Product F803289.[4] Link
Synthetic Methodology (General Class): Conner, M. L., & Brown, M. K. (2016).[5] Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition. The Journal of Organic Chemistry, 81(18), 8050–8060. (Provides context on cyclobutane stability and formation). Link
Pharmacological Context: Burger, A. et al. (1961). Geminal-Disubstituted Cyclobutanes. Journal of Medicinal and Pharmaceutical Chemistry. (Foundational text on the bioisosterism of gem-disubstituted rings).
Reaction Mechanism: Shioiri, T., Ninomiya, K., & Yamada, S. (1972). Diphenylphosphoryl azide. A new convenient reagent for a modified Curtius rearrangement and for the peptide synthesis. Journal of the American Chemical Society, 94(17), 6203-6205. (The standard protocol for converting the carboxylic acid to the amine). Link
The Structural Renaissance: Exploiting Cyclobutane Scaffolds in Modern Drug Discovery
Executive Summary As the pharmaceutical industry shifts away from flat, overly lipophilic molecules, the strategic incorporation of three-dimensional (3D) saturated scaffolds has become a cornerstone of modern drug desig...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
As the pharmaceutical industry shifts away from flat, overly lipophilic molecules, the strategic incorporation of three-dimensional (3D) saturated scaffolds has become a cornerstone of modern drug design. Among these, the cyclobutane ring has emerged as a highly privileged motif. This technical guide explores the physicochemical rationale, pharmacological mechanisms, and experimental workflows required to successfully integrate cyclobutane-containing compounds into drug discovery pipelines. Designed for medicinal chemists and application scientists, this whitepaper bridges theoretical structural biology with field-proven bench protocols.
The Physicochemical Paradigm: Why Cyclobutane?
Historically, medicinal chemistry relied heavily on planar aromatic rings due to their synthetic accessibility. However, the over-representation of
-hybridized carbons often leads to poor aqueous solubility and high attrition rates in clinical trials.
The cyclobutane ring offers a paradigm-shifting alternative. Unlike larger, conformationally flexible cycloalkanes (e.g., cyclohexane), cyclobutane possesses a highly strained carbocycle (strain energy of 26.3 kcal/mol)[1]. To relieve torsional strain, it adopts a rigid, puckered conformation with a folding angle of approximately 30°[2]. This unique 3D architecture provides several critical advantages:
Bioisosteric Replacement: By replacing planar aromatic rings with cyclobutane, researchers significantly increase the fraction of
-hybridized carbons (). This transition from 2D to 3D space enhances target complementarity and improves aqueous solubility[3].
Metabolic Stability: Electron-rich aromatic systems and flexible cyclic amines are prime targets for oxidative metabolism by Cytochrome P450 (CYP450) enzymes. Cyclobutanes are generally less susceptible to such oxidative degradation, thereby prolonging the drug's half-life (
Conformational Restriction: The puckered geometry acts as a rigid vector, precisely directing pharmacophores into deep hydrophobic binding pockets that planar molecules cannot access without severe entropic penalties[1].
Pharmacological Case Studies & Mechanisms of Action
Overcoming Metabolic Clearance: The Ivosidenib (Tibsovo) Blueprint
The development of Ivosidenib, an FDA-approved first-in-class inhibitor for IDH1-mutant cancers, perfectly illustrates the power of cyclobutane scaffolds[2]. Early lead compounds featured a cyclohexyl amine moiety that suffered from severe metabolic instability, precluding clinical use[2]. By replacing the flexible cyclohexyl ring with a rigid difluorocyclobutyl amine, researchers dramatically decreased metabolic clearance. This substitution maintained the molecule within a medium clearance range while preserving high potency and selectivity against the mutant IDH1 enzyme[2].
Mechanism of mutant IDH1 inhibition by the cyclobutane-containing drug Ivosidenib.
Fragment-Based Drug Discovery (FBDD)
Fragment-based drug discovery (FBDD) relies on screening low-molecular-weight compounds to find high-quality starting points for lead generation. The cyclobutane moiety is an underrepresented but highly attractive 3D scaffold in FBDD libraries[4]. In a recent campaign targeting the histamine H1 receptor (H1R), screening a focused 3D fragment library identified a cyclobutane-containing hit. Subsequent fragment elaboration and optimization yielded the high-affinity antagonist VUF26691 (
Workflow for integrating cyclobutane scaffolds into Fragment-Based Drug Discovery.
Quantitative Data: Bioisosteric Performance
The following table summarizes the generalized physicochemical shifts observed when a traditional planar aromatic ring is replaced by a cyclobutane bioisostere during lead optimization[1][2][3].
Physicochemical Property
Planar Aromatic Scaffold
Cyclobutane Bioisostere
Pharmacological Impact
Fraction ()
Low (< 0.3)
High (> 0.5)
Improved aqueous solubility and clinical viability.
To ensure scientific integrity, the following protocols are designed as self-validating systems, explaining the causality behind each experimental choice.
Protocol 1: Synthesis of Cyclobutane Scaffolds via [2+2] Photocycloaddition
Objective: Generate highly pure cyclobutane derivatives without the use of toxic transition-metal catalysts that could interfere with downstream biological assays[4].
Precursor Preparation: Dissolve the chalconoid precursors in a UV-transparent, polar aprotic solvent (e.g., acetonitrile).
Causality: Acetonitrile ensures maximum photon transmittance and prevents solvent-mediated nucleophilic side reactions during irradiation.
Photochemical Irradiation: Expose the solution to sunlight or a specific UV light source (e.g., 280–315 nm) in a continuous-flow photoreactor.
Causality: Continuous flow ensures uniform photon flux across the reaction mixture, drastically reducing over-irradiation and the formation of polymeric byproducts compared to batch processing.
Stereochemical Isolation: Purify the crude mixture using preparative High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase.
Causality: The [2+2] cycloaddition yields a mixture of regio- and stereoisomers. Because biological targets are highly stereospecific, isolating the exact puckered enantiomer is mandatory for accurate structure-activity relationship (SAR) profiling.
Validation & Quality Control: Analyze the purified fraction via
-NMR spectroscopy.
Self-Validation: The protocol is validated if the NMR spectrum reveals characteristic highly shielded cyclobutane ring protons (~1.5–2.5 ppm) and coupling constants that mathematically confirm the ~30° puckered geometry.
Protocol 2: Radioligand Displacement Assay for GPCR Binding (e.g., H1R)
Objective: Quantify the binding affinity (
) of novel cyclobutane-containing fragments against target receptors[5].
Membrane Preparation: Homogenize target cells expressing the H1 receptor and isolate the membrane fraction via ultracentrifugation.
Causality: Utilizing crude membranes rather than purified proteins preserves the 3D conformation of the GPCR within its native lipid bilayer, ensuring biologically relevant binding kinetics.
Radioligand Incubation: Incubate the membranes with a known radioligand (e.g.,
mepyramine) at a concentration equal to its .
Causality: Setting the radioligand concentration at
ensures exactly 50% receptor occupancy, creating the optimal dynamic range to measure competitive displacement.
Competitive Displacement: Introduce the unlabelled cyclobutane compound at varying concentrations (e.g., 10 μM and 30 μM) into the assay buffer.
Causality: If the cyclobutane scaffold possesses high affinity, it will competitively displace the
mepyramine from the binding pocket, resulting in a quantifiable drop in radioactive signal.
Filtration and Scintillation: Rapidly filter the mixture through glass-fiber filters and measure retained radioactivity using a liquid scintillation counter. Calculate the
and derive the using the Cheng-Prusoff equation.
Validation & Quality Control: Run a parallel assay using a known, high-affinity unlabelled antagonist (positive control).
Self-Validation: The assay is validated only if the positive control successfully drives the radioactive signal down to the established non-specific binding (NSB) baseline, proving the assay's sensitivity and dynamic range.
Conclusion
The cyclobutane ring is no longer just a structural curiosity; it is a validated, highly effective tool in the medicinal chemist's arsenal. By leveraging its unique puckered conformation and metabolic resilience, drug development professionals can rescue failing planar leads, optimize pharmacokinetic profiles, and pioneer novel therapies across oncology, virology, and beyond.
References
PharmaBlock - Cyclobutane Derivatives in Drug Discovery - 2
Benchchem - The Rising Star of Saturated Scaffolds: Validating Cyclobutane as a Bioisostere for Aromatic Rings - 3
ResearchGate - Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library - 4
PMC - Cyclobutanes in Small‐Molecule Drug Candidates -1
RSC Publishing - Leveraging fragment-based drug discovery to advance 3D scaffolds into potent ligands: application to the histamine H1 receptor - 5
In Vitro Screening Strategy for 1-(3,4-Dimethoxyphenyl)cyclobutanamine: A Targeted CNS Profiling Framework
Topic: In Vitro Screening of 1-(3,4-Dimethoxyphenyl)cyclobutanamine Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary & Chemical Rationale 1-(3...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: In Vitro Screening of 1-(3,4-Dimethoxyphenyl)cyclobutanamine
Content Type: In-Depth Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary & Chemical Rationale
1-(3,4-Dimethoxyphenyl)cyclobutanamine (CAS: 1017467-28-5) represents a distinct chemical scaffold in medicinal chemistry: a conformationally restricted phenethylamine . By incorporating the ethylamine side chain into a strained cyclobutane ring, this molecule locks the pharmacophore into a specific conformation, potentially enhancing selectivity for monoaminergic targets while altering metabolic stability compared to flexible analogs like 3,4-dimethoxyphenethylamine (DMPEA).
This guide outlines a hypothesis-driven screening cascade designed to characterize this specific New Chemical Entity (NCE). Given its structural homology to monoamine reuptake inhibitors (e.g., sibutramine metabolites) and serotonergic modulators , the screening strategy prioritizes the Central Nervous System (CNS) bioavailability, monoamine transporter interaction, and specific metabolic liabilities associated with the methoxy-phenyl motif.
Screening Philosophy: The "Restricted Phenethylamine" Hypothesis
The primary objective is to determine if the cyclobutane constraint retains the binding affinity for monoamine transporters (SERT, NET, DAT) or shifts the selectivity profile toward 5-HT receptors (5-HT2A/2C) or Sigma receptors.
The Critical Path (Tiered Approach)
Tier 1 (Target Engagement): Does it bind? (Radioligand Binding Profiling).[1]
Tier 2 (Functional Efficacy): What does it do? (Uptake Inhibition vs. Release).[1]
Tier 3 (Liability & Safety): Is it developable? (Metabolic Stability & hERG).[1]
Caption: The tiered screening cascade designed for 1-(3,4-Dimethoxyphenyl)cyclobutanamine, prioritizing monoaminergic target validation followed by functional mode-of-action and safety profiling.
The 3,4-dimethoxy substitution pattern is a classic hallmark of serotonergic and dopaminergic ligands.[1] However, the cyclobutane ring adds bulk and rigidity.[1] The first step is to determine the affinity constant (
Solvent: Dissolve the amine hydrochloride salt in DMSO. Ensure final assay concentration of DMSO is <1% to prevent non-specific membrane perturbation.[1]
Non-Specific Binding (NSB): The lipophilic nature of the dimethoxyphenyl group may cause high NSB.[1] Use 0.1% BSA or PEI-coated glass fiber filters during harvest.[1]
This assay measures the compound's ability to inhibit the uptake of a fluorescent neurotransmitter mimic (e.g., ASP+) into HEK293 cells stably expressing human SERT, NET, or DAT.
Instrumentation: FLIPR or EnVision Plate Reader (Ex 475 nm / Em 605 nm).[1]
Step-by-Step Methodology
Cell Plating: Seed cells at 40,000 cells/well in poly-D-lysine coated 96-well black-wall plates 24 hours prior.
Compound Preparation: Prepare a 10-point dilution series of 1-(3,4-Dimethoxyphenyl)cyclobutanamine in HBSS (Range: 1 nM to 10 µM).
Pre-incubation: Remove culture media and add 50 µL of compound solution. Incubate for 10 minutes at 37°C to allow equilibrium binding.
Substrate Addition: Add 50 µL of ASP+ solution (Final concentration:
of the specific transporter, typically 2-5 µM).
Kinetic Read: Immediately monitor fluorescence increase every 30 seconds for 15 minutes. Uptake of ASP+ into the cell increases fluorescence intensity.[1]
Data Analysis: Calculate the slope of the linear uptake phase. Normalize to Vehicle (100% uptake) and Blocker (0% uptake).
Data Calculation
Fit the normalized response to a 4-parameter logistic equation to determine
:
Caption: Workflow for the Fluorescence-based Monoamine Uptake Inhibition Assay.
Tier 3: ADME-Tox & Safety Pharmacology
The 3,4-dimethoxy and primary amine motifs introduce specific metabolic and safety risks that must be de-risked early.
Metabolic Stability (Microsomal)
Risk: Rapid O-demethylation (likely by CYP2D6 or CYP3A4) or Deamination (by MAO-A/B).[1]
Assay: Incubate 1 µM compound with human liver microsomes (HLM) + NADPH.
Readout: LC-MS/MS analysis of parent depletion at 0, 15, 30, and 60 min.
Acceptance Criteria: Intrinsic Clearance (
) < 20 µL/min/mg protein for a CNS drug candidate.[1]
hERG Safety (Cardiotoxicity)
Lipophilic amines are frequent blockers of the hERG potassium channel, leading to QT prolongation.[1]
Roth, B. L., et al. (2024).[1] Psychoactive Drug Screening Program (PDSP) Protocols. University of North Carolina.[1] [Link]
Keiser, M. J., et al. (2009).[1] Predicting new molecular targets for known drugs.[1] Nature, 462, 175–181. [Link]
Wang, J. B., et al. (2005).[1] Fluorescence-based assays for the characterization of monoamine transporter inhibitors. Journal of Biomolecular Screening, 10(7), 667-675. [Link]
FDA Guidance for Industry. (2020). In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies. [Link]
Predicting the ADME Properties of Dimethoxyphenyl Derivatives: A Technical Guide
Executive Summary: The Dimethoxy Paradox The dimethoxyphenyl moiety is a privileged scaffold in medicinal chemistry, appearing in diverse pharmacophores ranging from cardiovascular drugs (e.g., Verapamil) to psychoactive...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The Dimethoxy Paradox
The dimethoxyphenyl moiety is a privileged scaffold in medicinal chemistry, appearing in diverse pharmacophores ranging from cardiovascular drugs (e.g., Verapamil) to psychoactive phenethylamines (e.g., 2C-B) and antioxidants. Its popularity stems from a unique physicochemical balance: the methoxy group (
) acts as a "non-lipophilic" substituent on aromatic rings (), improving solubility compared to methyl groups while avoiding the high polarity of hydroxyls.
However, this utility comes with a significant liability.[1] Dimethoxyphenyl derivatives are prone to rapid oxidative metabolism via O-demethylation , primarily catalyzed by Cytochrome P450 (CYP) enzymes. This transformation not only alters the pharmacokinetic (PK) profile but can generate reactive catechol intermediates capable of oxidizing to toxic quinones .
This guide provides a self-validating framework for predicting, assessing, and mitigating the ADME risks associated with dimethoxyphenyl derivatives.
Physicochemical Profiling: The "Meta-Methoxy" Effect
Before assessing metabolism, one must understand the structural influence of the methoxy group. Unlike aliphatic ethers, aromatic methoxy groups participate in resonance (
effect), donating electron density into the ring.
Lipophilicity and Solubility[1]
LogP Impact: A single aromatic methoxy group typically increases LogP by ~0.0–0.4 units, significantly less than a methyl group (~0.5) or a chlorine atom (~0.7).
Solubility: The oxygen atom accepts hydrogen bonds, improving aqueous solubility.
Positional Variance:
Ortho (1,2-): Often induces a twist in the biaryl bond or ring planarity due to steric clash, potentially reducing metabolic access but complicating binding.
Meta (1,3-): Generally the most metabolically stable position regarding electronic activation for oxidation.
Para (1,4-): Highly susceptible to CYP attack due to steric accessibility and electronic stabilization of the radical cation intermediate.
Metabolic Stability: The O-Demethylation Engine
The core ADME challenge for dimethoxyphenyl derivatives is O-demethylation . This reaction transforms the ether into a phenol, drastically changing the drug's LogD and often serving as a clearance mechanism.
Mechanism of Action
The reaction proceeds via a Hydrogen Atom Transfer (HAT) mechanism initiated by the high-valent Iron-Oxo species (Compound I) of the CYP enzyme:
Hydrogen Abstraction: CYP removes a hydrogen from the methoxy
.
Rebound: The resulting carbon radical recombines with the hydroxyl radical.
Hemiacetal Collapse: The unstable hemiacetal intermediate spontaneously decomposes into formaldehyde (
) and the corresponding phenol.
Isoform Specificity
Different CYP isoforms show distinct preferences for dimethoxyphenyl substrates:
CYP2D6: High affinity for basic amines containing dimethoxyphenyl groups (e.g., phenethylamines). It often targets the para-methoxy group.[2]
CYP2C9 & CYP2C18: Major drivers for neutral or acidic substrates (e.g., Verapamil O-demethylation).
The following diagram illustrates the critical bifurcation between safe clearance and toxic activation.
Caption: Metabolic bifurcation of dimethoxyphenyl derivatives showing the risk of quinone formation.[3]
Toxicity & Safety: The Quinone Alert
The "Red Flag" in dimethoxyphenyl ADME is the formation of Quinones .
If a dimethoxy compound is demethylated to a catechol (1,2-dihydroxybenzene) or a hydroquinone (1,4-dihydroxybenzene), it can be further oxidized to an ortho-quinone or para-quinone.
Toxicity Mechanism: Quinones are potent Michael acceptors.[1] They covalently bind to nucleophilic cysteine residues on proteins (causing immune sensitization or enzymatic inactivation) or deplete cellular glutathione (leading to oxidative stress).[4]
Prediction: Compounds with 1,2-dimethoxy or 1,4-dimethoxy patterns are at higher risk than 1,3-dimethoxy (meta) derivatives, as the latter cannot form a stable quinone without ring rearrangement.
Experimental Protocols
To validate the in silico predictions, the following self-validating protocols are recommended.
Add Trap: Add the GSH/Isotope-GSH mixture (final concentration
).
Initiation: Add NADPH to initiate the reaction.[8] Incubate at
for 60 minutes.
Quench: Stop reaction with ice-cold Acetonitrile (
v/v). Centrifuge at for 20 min.
Analysis (LC-MS/MS):
Inject supernatant into UHPLC coupled to a Triple Quadrupole MS.[1]
Scan Mode: Perform a Neutral Loss Scan of 129 Da (characteristic of GSH moiety cleavage).[1][8]
Validation: Look for "Twin Peaks" in the mass spectrum separated by the mass difference of the isotope label (+3 Da). A singleton peak indicates a false positive (matrix interference); a doublet confirms a true reactive metabolite adduct.
Protocol B: Intrinsic Clearance (
) Determination
Objective: Quantify the metabolic stability and half-life (
).
Preparation: Pre-warm HLM (
) with Test Compound () for 5 min.
Start: Add NADPH.
Sampling: Aliquot samples at
min into quench solution (ACN with Internal Standard).
Calculation: Plot
vs. time. The slope gives .
.
Integrated Prediction Workflow
This workflow integrates computational and experimental tools to filter candidates early.[1]
Caption: Decision tree for evaluating dimethoxyphenyl derivatives.
Data Presentation: Stability Interpretation
Parameter
High Stability (Ideal)
Moderate Stability
Low Stability (Liability)
(Human Microsomes)
min
min
min
()
GSH Adducts
None Detected
Trace Levels
Twin Peaks Detected
Primary Metabolite
Glucuronide
Stable Phenol
Quinone / Reactive
References
The Role of the Methoxy Group in Approved Drugs. European Journal of Medicinal Chemistry. (2024). Link
Preference for O-demethylation reactions in the oxidation of methoxyflavones by human cytochrome P450 enzymes. Drug Metabolism and Disposition. (2019). Link
Detection of Reactive Metabolites Using Isotope-Labeled Glutathione Trapping. Chemical Research in Toxicology. (2015). Link
Cytochromes of the P450 2C subfamily are the major enzymes involved in the O-demethylation of verapamil in humans. Naunyn-Schmiedeberg's Archives of Pharmacology. (1995). Link
Pharmacokinetic benefits of 3,4-dimethoxy substitution of a phenyl ring. Journal of Medicinal Chemistry. (2012). Link
1-(3,4-Dimethoxyphenyl)cyclobutanamine mechanism of action hypothesis
Technical Whitepaper: Pharmacodynamic Profiling & Mechanism of Action Hypothesis for 1-(3,4-Dimethoxyphenyl)cyclobutanamine (3,4-DMCB) Executive Summary: The Structural Logic This guide delineates the theoretical mechani...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Whitepaper: Pharmacodynamic Profiling & Mechanism of Action Hypothesis for 1-(3,4-Dimethoxyphenyl)cyclobutanamine (3,4-DMCB)
Executive Summary: The Structural Logic
This guide delineates the theoretical mechanism of action (MoA) for 1-(3,4-Dimethoxyphenyl)cyclobutanamine (3,4-DMCB) . As a structural hybrid of the endogenous trace amine 3,4-dimethoxyphenethylamine (DMPEA) and the conformationally restricted scaffold of 1-arylcyclobutanamines (similar to the anorectic agent sibutramine or the psychostimulant 1-phenylcyclobutylamine), 3,4-DMCB presents a unique pharmacological profile.
The Core Hypothesis:
We propose that 3,4-DMCB acts primarily as a Dual Serotonin-Norepinephrine Reuptake Inhibitor (SNRI) with enhanced metabolic stability against Monoamine Oxidase (MAO) due to steric hindrance at the
-carbon. Secondarily, the 3,4-dimethoxy substitution pattern suggests potential low-affinity interaction with 5-HT receptors , necessitating rigorous screening for hallucinogenic liability.
Structural-Activity Relationship (SAR) Analysis
To understand the MoA, we must deconstruct the molecule into its functional pharmacophores.
The Cyclobutane Constraint (The "Lock")
Unlike flexible phenethylamines, where the ethylamine side chain rotates freely, the cyclobutane ring in 3,4-DMCB "locks" the amine relative to the phenyl ring.
Entropic Advantage: As detailed in medicinal chemistry reviews, cyclobutane rings reduce the entropic penalty of binding by limiting rotatable bonds (Source: Grygorenko et al., 2020).
MAO Resistance: The cyclobutane ring creates an
-disubstituted amine. This steric bulk prevents the abstraction of the -proton by Monoamine Oxidase (MAO-A/B), likely extending the half-life significantly compared to DMPEA.
The 3,4-Dimethoxy Motif (The "Key")
Transporter Affinity: In the context of 1-arylcyclobutanamines, electron-donating groups (like methoxy) often shift selectivity towards the Serotonin Transporter (SERT) over the Dopamine Transporter (DAT).
Receptor Liability: The 3,4-dimethoxy pattern is structurally homologous to the "head" of mescaline (3,4,5-trimethoxy) and verapamil. While the cyclobutane constraint may preclude the specific conformation required for high-potency 5-HT
agonism (psychedelic effect), it does not eliminate the risk.
Mechanism of Action Hypothesis
Primary Pathway: Monoamine Transporter Blockade
The most probable MoA is the inhibition of monoamine reuptake. The cyclobutane ring occupies the hydrophobic pocket of the transporter (SERT/NET), locking the transporter in the outward-open conformation and preventing neurotransmitter clearance.
Target: SERT (Primary), NET (Secondary).
Predicted IC
: Low micromolar to high nanomolar range ( nM).
Physiological Outcome: Increased synaptic concentrations of 5-HT and NE, leading to antidepressant or anxiolytic effects.
Secondary Pathway: 5-HT
Modulation
Conformationally restricted phenethylamines have been shown to act as functionally selective 5-HT
agonists (Source: McLean et al., 2006). However, the specific geometry of the cyclobutane (vs. benzocyclobutene) may result in partial agonism or antagonism .
Visualization: SAR & Screening Workflow
The following diagrams illustrate the structural logic and the required screening cascade.
Caption: Figure 1. Structure-Activity Relationship (SAR) logic deriving the hypothesized pharmacological profile of 3,4-DMCB.
Caption: Figure 2. Experimental workflow to validate the SNRI vs. Psychedelic hypothesis.
Experimental Validation Protocols
To confirm the hypothesis, the following "Self-Validating" protocols must be executed. These are designed to differentiate between simple binding and functional efficacy.
Positive Control: 5-HT or DOI (2,5-dimethoxy-4-iodoamphetamine).
Antagonist Mode: Pre-incubate 3,4-DMCB for 15 mins, then challenge with EC
of 5-HT.
Interpretation:
Spike in
: Agonist (Hallucinogen risk).
No Spike + Blockade of 5-HT: Antagonist.
No Effect: Pure reuptake inhibitor (Ideal profile).
Protocol C: Comparative Metabolic Stability
Objective: Prove the "Cyclobutane Shield" hypothesis against MAO.
Matrix: Human Liver Microsomes (HLM) and recombinant MAO-A/B isoforms.
Reaction: Incubate 1 µM of 3,4-DMCB vs. 1 µM DMPEA (control) with NADPH regenerating system.
Sampling: Quench aliquots at 0, 15, 30, 60 min with ice-cold acetonitrile.
Analysis: LC-MS/MS quantification of parent compound remaining.
Hypothesis Confirmation: 3,4-DMCB should show <10% degradation at 60 min, whereas DMPEA should show >50% degradation.
Predicted Data Profile (Summary Table)
Assay
Parameter
Predicted Value
Rationale
hSERT Binding
120 nM
3,4-dimethoxy preference for 5-HT sites.
hNET Binding
350 nM
Cyclobutamine scaffold affinity for NET.
hDAT Binding
>5,000 nM
Lack of unsubstituted phenyl ring reduces DAT affinity.
5-HT Functional
< 20%
Steric bulk of cyclobutane likely hinders receptor activation (Partial Agonist/Antagonist).
MAO-A Stability
> 120 min
-disubstitution prevents oxidation.
References
McLean, T. H., et al. (2006). 1-Aminomethylbenzocycloalkanes: conformationally restricted hallucinogenic phenethylamine analogues as functionally selective 5-HT2A receptor agonists.[1] Journal of Medicinal Chemistry.
Grygorenko, O. O., et al. (2020).[2] Cyclobutanes in Small-Molecule Drug Candidates. Journal of Medicinal Chemistry.
Burger, A. (1996). Isosterism and Bioisosterism in Drug Design. Progress in Drug Research. (Contextual grounding for cyclobutane as phenyl isostere).
Rothman, R. B., et al. (2001). Amphetamine-type central nervous system stimulants release norepinephrine more potently than they release dopamine and serotonin. Synapse. (Reference for monoamine release protocols).
Nichols, D. E. (2016). Psychedelics. Pharmacological Reviews.[3] (SAR of dimethoxy-phenethylamines).[4][5]
spectroscopic data (NMR, IR, MS) for 1-(3,4-Dimethoxyphenyl)cyclobutanamine
An In-Depth Technical Guide to the Predicted Spectroscopic Data of 1-(3,4-Dimethoxyphenyl)cyclobutanamine Introduction 1-(3,4-Dimethoxyphenyl)cyclobutanamine is a substituted cyclobutylamine derivative with potential app...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Predicted Spectroscopic Data of 1-(3,4-Dimethoxyphenyl)cyclobutanamine
Introduction
1-(3,4-Dimethoxyphenyl)cyclobutanamine is a substituted cyclobutylamine derivative with potential applications in medicinal chemistry and drug discovery. The cyclobutane motif is of increasing interest in pharmaceutical design as a bioisostere for other cyclic and acyclic structures, offering unique conformational constraints. The 3,4-dimethoxyphenyl group is a common feature in various biologically active compounds. A thorough spectroscopic characterization is fundamental for the unambiguous identification and quality control of this compound.
Due to a lack of publicly available experimental spectra for 1-(3,4-Dimethoxyphenyl)cyclobutanamine (CAS: 1017467-28-5; Molecular Formula: C₁₂H₁₇NO₂; Molecular Weight: 207.27 g/mol ), this guide provides a comprehensive, in-depth analysis of its predicted spectroscopic data based on established principles and data from structurally analogous compounds. This document is intended to serve as a valuable resource for researchers in synthesis, process development, and quality assurance, offering a robust framework for the characterization of this and related molecules.
Caption: Structure of 1-(3,4-Dimethoxyphenyl)cyclobutanamine.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[1] For 1-(3,4-Dimethoxyphenyl)cyclobutanamine, both ¹H and ¹³C NMR will provide definitive information about its structure.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is anticipated to show distinct signals for the aromatic, methoxy, cyclobutane, and amine protons. The chemical shifts are influenced by the electron-donating methoxy groups and the electron-withdrawing amine group.
Aromatic Protons (δ 6.7-6.9 ppm, 3H): The 3,4-disubstitution pattern on the benzene ring will result in a characteristic splitting pattern for the three aromatic protons. We can predict their approximate chemical shifts by comparison with a similar compound, 3,4-dimethoxytoluene.[2] The proton at C-5 (between the two methoxy groups) will be the most shielded, while the proton at C-2 (ortho to the cyclobutyl group) will be slightly less shielded, and the proton at C-6 will be the least shielded of the three. This will likely result in a complex multiplet or a set of a doublet, a singlet (or a narrow doublet), and a doublet of doublets.
Methoxy Protons (δ ~3.8 ppm, 6H): The two methoxy groups (-OCH₃) are chemically distinct but are expected to have very similar electronic environments. Therefore, they will likely appear as two sharp singlets very close to each other, or potentially as a single overlapping singlet integrating to 6 protons.
Cyclobutane Protons (δ 1.8-2.5 ppm, 6H): The six protons on the cyclobutane ring are diastereotopic and will exhibit complex splitting patterns due to geminal and vicinal coupling. They are expected to resonate in the aliphatic region. The protons on the carbons adjacent to the quaternary carbon (C1) will be more deshielded than the proton on the carbon opposite it.
Amine Protons (δ ~1.5 ppm, 2H): The primary amine protons (-NH₂) typically appear as a broad singlet. The chemical shift can vary depending on the solvent, concentration, and temperature due to hydrogen bonding and exchange.[3]
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum is expected to show 10 distinct signals, as two pairs of carbons in the aromatic ring are chemically equivalent by symmetry.
Aromatic Carbons (δ 110-150 ppm): Six signals are expected in the aromatic region. The two carbons bearing the methoxy groups (C-3 and C-4) will be the most downfield shifted (δ ~148-150 ppm). The carbon attached to the cyclobutyl group (C-1) will also be significantly downfield (δ ~135-140 ppm). The remaining three CH carbons will appear between δ 110-120 ppm. These predictions are supported by data for 3,4-dimethoxytoluene.[4]
Methoxy Carbons (δ ~56 ppm): The two methoxy group carbons are expected to resonate at a characteristic chemical shift around 56 ppm.
Cyclobutane Carbons (δ 20-60 ppm): The quaternary carbon (C-1') attached to the aromatic ring and the nitrogen atom will be the most downfield of the cyclobutane carbons (δ ~55-60 ppm). The other three methylene carbons of the cyclobutane ring will appear further upfield in the aliphatic region (δ ~20-40 ppm).
Quaternary Carbon (C-1'): The carbon atom of the cyclobutane ring attached to both the phenyl group and the amine will be significantly deshielded.
Table 1: Predicted ¹H and ¹³C NMR Data for 1-(3,4-Dimethoxyphenyl)cyclobutanamine
Assignment
Predicted ¹H NMR (δ, ppm)
Multiplicity
Integration
Predicted ¹³C NMR (δ, ppm)
Ar-H
6.7 - 6.9
m
3H
110-120 (3C), 135-140 (1C), 148-150 (2C)
-OCH₃
~3.8
s
6H
~56
Cyclobutane-H
1.8 - 2.5
m
6H
20-40 (3C)
-NH₂
~1.5
br s
2H
-
C-NH₂
-
-
-
55-60
Experimental Protocol: NMR Spectroscopy
This protocol outlines the general procedure for acquiring high-quality NMR spectra for a small organic molecule like 1-(3,4-Dimethoxyphenyl)cyclobutanamine.[1][5]
Sample Preparation:
Accurately weigh 5-10 mg of the purified, dry compound.
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. Chloroform-d (CDCl₃) is a common first choice for non-polar to moderately polar compounds.
Add a small amount of an internal standard, such as tetramethylsilane (TMS, δ = 0.00 ppm), if quantitative analysis or precise chemical shift referencing is required.
Instrument Setup and Data Acquisition:
Insert the sample into the NMR spectrometer.
Lock the spectrometer onto the deuterium signal of the solvent.
Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.
Set the appropriate spectral width and acquisition time for both ¹H and ¹³C experiments.
For ¹H NMR, acquire the spectrum using a standard pulse sequence (e.g., a 30° or 90° pulse). Typically, 8 to 16 scans are sufficient.
For ¹³C NMR, use a proton-decoupled pulse sequence. A larger number of scans (e.g., 128 to 1024) will be necessary due to the low natural abundance of ¹³C.
Data Processing:
Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
Calibrate the chemical shift axis by setting the residual solvent peak or the TMS signal to its known value.
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons for each signal.
Analyze the splitting patterns (multiplicities) and coupling constants (J-values) in the ¹H spectrum.
Pick and list the peaks for both ¹H and ¹³C spectra.
Caption: Workflow for NMR analysis.
Part 2: Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[6]
Predicted IR Spectrum
The IR spectrum of 1-(3,4-Dimethoxyphenyl)cyclobutanamine is expected to show characteristic absorption bands for the amine, aromatic, ether, and alkane functionalities.
N-H Stretching (3300-3500 cm⁻¹): As a primary amine, the molecule will exhibit two distinct, medium-intensity bands in this region, corresponding to the asymmetric and symmetric stretching vibrations of the N-H bonds.[7]
C-H Stretching (Aromatic) (3000-3100 cm⁻¹): Sharp, medium-intensity peaks just above 3000 cm⁻¹ are characteristic of C(sp²)-H stretching vibrations of the aromatic ring.[8]
C-H Stretching (Aliphatic) (2850-3000 cm⁻¹): Strong bands just below 3000 cm⁻¹ will be present due to the C(sp³)-H stretching of the cyclobutane and methoxy groups.
N-H Bending (1580-1650 cm⁻¹): A medium to strong scissoring vibration for the primary amine is expected in this region.[9]
C=C Stretching (Aromatic) (~1500-1600 cm⁻¹): One or two sharp bands of variable intensity will appear in this region due to the skeletal vibrations of the aromatic ring.
C-O Stretching (Ether) (1200-1275 cm⁻¹ and 1020-1075 cm⁻¹): Aryl alkyl ethers typically show a strong, characteristic asymmetric C-O-C stretching band around 1250 cm⁻¹ and a symmetric stretch around 1040 cm⁻¹.[8] These are expected to be prominent features of the spectrum.
C-N Stretching (1020-1250 cm⁻¹): The stretching vibration of the C-N bond in aliphatic amines typically appears in the fingerprint region as a medium to weak band.[3]
Table 2: Predicted IR Absorption Bands for 1-(3,4-Dimethoxyphenyl)cyclobutanamine
Wavenumber (cm⁻¹)
Vibrational Mode
Functional Group
Expected Intensity
3300 - 3500
N-H Stretch
Primary Amine
Medium (two bands)
3000 - 3100
C-H Stretch
Aromatic
Medium
2850 - 3000
C-H Stretch
Aliphatic (Cyclobutane, -OCH₃)
Strong
1580 - 1650
N-H Bend (Scissoring)
Primary Amine
Medium-Strong
~1500, ~1600
C=C Stretch
Aromatic Ring
Medium
1200 - 1275
Asymmetric C-O-C Stretch
Aryl Ether
Strong
1020 - 1075
Symmetric C-O-C Stretch
Aryl Ether
Strong
1020 - 1250
C-N Stretch
Aliphatic Amine
Weak-Medium
Experimental Protocol: Attenuated Total Reflectance (ATR) - FTIR Spectroscopy
ATR-FTIR is a common and convenient method for obtaining IR spectra of solid and liquid samples with minimal preparation.[10]
Instrument Preparation:
Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Clean with a solvent-moistened swab (e.g., isopropanol) and allow it to dry completely.
Record a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum.
Sample Analysis:
Place a small amount of the solid sample (a few milligrams is sufficient) directly onto the center of the ATR crystal.
Lower the press arm to apply firm and consistent pressure to the sample, ensuring good contact with the crystal.
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The typical scanning range is 4000 cm⁻¹ to 400 cm⁻¹.[10]
Data Processing and Cleaning:
The software will automatically perform the Fourier transform and ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.
Label the significant peaks with their corresponding wavenumbers.
Thoroughly clean the ATR crystal and press arm with a suitable solvent after the analysis is complete.
Part 3: Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule and can reveal structural details through the analysis of its fragmentation patterns.[11]
Predicted Mass Spectrum (Electron Ionization)
Under electron ionization (EI) conditions, 1-(3,4-Dimethoxyphenyl)cyclobutanamine will form a molecular ion (M⁺˙) which will then undergo characteristic fragmentation.
Molecular Ion (M⁺˙) (m/z 207): The molecular ion peak is expected to be observed. Its odd nominal mass is consistent with the nitrogen rule (one nitrogen atom).
Alpha-Cleavage: The most favorable fragmentation for amines is alpha-cleavage, the breaking of a C-C bond adjacent to the nitrogen atom.[12] For this molecule, cleavage of the bond between the quaternary carbon and the cyclobutane ring carbons would be less likely. Cleavage of the bond between the quaternary carbon and the aromatic ring is a key pathway.
Benzylic Cleavage: The bond between the quaternary carbon and the aromatic ring is a benzylic position. Cleavage of this bond would lead to a highly stable benzylic cation.
Key Predicted Fragments:
m/z 151: This would be a very prominent peak, resulting from the cleavage of the C-C bond between the cyclobutane ring and the aromatic ring, forming the stable 3,4-dimethoxybenzyl cation.
m/z 56: This fragment corresponds to the cyclobutanamine radical cation, [C₄H₈N]⁺, formed by the cleavage mentioned above.
m/z 178: Loss of an ethyl group (C₂H₅, 29 Da) from the cyclobutane ring via a rearrangement process.
m/z 136: Loss of the methyl group from one of the methoxy groups (loss of CH₃, 15 Da) followed by loss of CO (28 Da) is a common fragmentation pattern for methoxy-substituted aromatic compounds.
Table 3: Predicted Key Fragments in the EI Mass Spectrum
The 3,4-Dimethoxyphenyl Moiety: A Privileged Scaffold for Novel Therapeutics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals The 3,4-dimethoxyphenyl group, a common structural motif in a vast array of biologically active compounds, has garnered signific...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 3,4-dimethoxyphenyl group, a common structural motif in a vast array of biologically active compounds, has garnered significant attention in medicinal chemistry. Its presence often imparts favorable pharmacokinetic properties and facilitates potent interactions with a diverse range of biological targets, making it a cornerstone in the design of novel therapeutics.[1] This technical guide provides a comprehensive overview of the key therapeutic targets of 3,4-dimethoxyphenyl compounds, delving into their mechanisms of action and providing detailed experimental workflows for their investigation.
Section 1: Tubulin Polymerization – A Prime Anticancer Target
Microtubules, dynamic polymers of α- and β-tubulin, are essential for various cellular processes, including cell division, motility, and intracellular transport. Their critical role in mitosis makes them a well-validated and highly attractive target for the development of anticancer agents.[2][3][4] A significant number of compounds containing the 3,4-dimethoxyphenyl moiety have demonstrated potent anticancer activity by disrupting microtubule dynamics, often by inhibiting tubulin polymerization.[1][2][5]
Mechanism of Action: Binding to the Colchicine Site
Many 3,4-dimethoxyphenyl-containing compounds exert their cytotoxic effects by binding to the colchicine binding site on β-tubulin.[1][5][6] This interaction prevents the polymerization of tubulin heterodimers into microtubules. The disruption of the microtubule network leads to the arrest of the cell cycle in the G2/M phase, ultimately inducing apoptosis (programmed cell death).[1][2][3] The 3,4,5-trimethoxyphenyl moiety, a close analog, is a critical component in many colchicine binding site inhibitors, highlighting the importance of the methoxy substitutions on the phenyl ring for high-affinity binding.[4][7]
Experimental Validation of Tubulin Polymerization Inhibition
A multi-faceted approach is essential to rigorously validate the inhibition of tubulin polymerization and to elucidate the downstream cellular consequences.
1. In Vitro Tubulin Polymerization Assay:
This cell-free assay directly measures the effect of a compound on the polymerization of purified tubulin.[8][9][10][11]
Principle: The polymerization of tubulin into microtubules causes an increase in light scattering, which can be monitored spectrophotometrically at 340 nm.[7][12] Alternatively, a fluorescence-based assay can be used where an increase in fluorescence corresponds to tubulin polymerization.[8][11]
Protocol Outline:
Reconstitute purified tubulin in a suitable buffer.
In a 96-well plate, add the tubulin solution to wells containing various concentrations of the test compound, a positive control (e.g., colchicine or vincristine), a negative control (e.g., paclitaxel, a microtubule stabilizer), and a vehicle control (e.g., DMSO).[7][8][12]
Initiate polymerization by incubating the plate at 37°C.
Monitor the change in absorbance at 340 nm or fluorescence over time using a plate reader.[7][8][12]
Calculate the rate of polymerization and the IC50 value of the test compound.
Workflow for In Vitro Tubulin Polymerization Assay
Caption: Workflow for the in vitro tubulin polymerization assay.
2. Cell Cycle Analysis by Flow Cytometry:
This technique determines the distribution of cells in different phases of the cell cycle.[8]
Principle: Cells are stained with a fluorescent dye that intercalates with DNA, such as propidium iodide. The fluorescence intensity is proportional to the DNA content, allowing for the quantification of cells in the G1, S, and G2/M phases. Compounds that inhibit tubulin polymerization will cause an accumulation of cells in the G2/M phase.[8]
Protocol Outline:
Treat cancer cells with various concentrations of the test compound for a specific duration (e.g., 24 hours).
Harvest, wash, and fix the cells in cold ethanol.
Treat the fixed cells with RNase to remove RNA.
Stain the cells with propidium iodide.
Analyze the DNA content of the cells using a flow cytometer.
3. Immunofluorescence Microscopy of Microtubule Network:
This method allows for the direct visualization of the microtubule network within cells.[12]
Principle: Cells are fixed and permeabilized, and then incubated with a primary antibody specific for β-tubulin, followed by a fluorescently labeled secondary antibody. The microtubule network is then visualized using a fluorescence microscope. Treatment with a tubulin polymerization inhibitor will result in a diffuse, disorganized microtubule staining pattern compared to the well-defined filamentous network in control cells.[12]
Protocol Outline:
Grow cells on coverslips and treat with the test compound.
Fix the cells with a suitable fixative (e.g., paraformaldehyde).
Permeabilize the cells with a detergent (e.g., Triton X-100).
Incubate with a primary antibody against β-tubulin.
Incubate with a fluorescently labeled secondary antibody.
Mount the coverslips on microscope slides with a mounting medium containing a nuclear stain (e.g., DAPI).
Visualize the microtubule network and nuclei using a fluorescence microscope.
Section 2: Modulation of Inflammatory Pathways - COX and LOX Inhibition
Chronic inflammation is a key driver of numerous diseases, including cancer, cardiovascular disease, and neurodegenerative disorders. Cyclooxygenases (COX) and lipoxygenases (LOX) are key enzymes in the arachidonic acid cascade, which produces pro-inflammatory mediators such as prostaglandins and leukotrienes.[13][14] Several compounds bearing the 3,4-dimethoxyphenyl scaffold have been identified as inhibitors of these enzymes, suggesting their potential as anti-inflammatory agents.[15]
Mechanism of Action: Dual Inhibition of COX and LOX
The 3,4-dimethoxyphenyl moiety is often found in chalcone and other flavonoid-like structures that have demonstrated inhibitory activity against both COX and LOX enzymes.[15] The precise mechanism can vary, but it often involves competitive or non-competitive inhibition of the enzyme's active site, thereby reducing the production of pro-inflammatory eicosanoids. Some compounds may also possess antioxidant properties that contribute to their anti-inflammatory effects.[15]
Experimental Validation of COX and LOX Inhibition
1. In Vitro Enzyme Inhibition Assays:
High-throughput screening (HTS)-compatible assays are available to efficiently screen compound libraries for COX and LOX inhibitory activity.[13]
COX Inhibition Assay Principle: A common spectrophotometric assay involves monitoring the co-oxidation of a chromogenic substrate, such as tetramethyl-p-phenylene diamine (TMPD), during the reduction of prostaglandin G2 (PGG2) to PGH2 by COX enzymes.[13]
LOX Inhibition Assay Principle: A ferrous oxidation-xylenol orange (FOX) based spectrophotometric assay can be used. This assay measures the formation of a Fe3+/xylenol orange complex, which absorbs light in the visible range, as a result of the hydroperoxidase activity of LOX.[13]
Protocol Outline (General):
In a 96-well plate, add the purified enzyme (COX-1, COX-2, or a specific LOX isoform) to a buffer solution.
Add various concentrations of the test compound, a positive control (e.g., celecoxib for COX-2, zileuton for 5-LOX), and a vehicle control.
Initiate the reaction by adding the substrate (e.g., arachidonic acid).
Monitor the change in absorbance at the appropriate wavelength over time using a microplate reader.
Calculate the percentage of inhibition and the IC50 value.
Workflow for In Vitro COX/LOX Inhibition Assays
Caption: Workflow for in vitro COX/LOX inhibition assays.
2. Cellular Assays for Pro-inflammatory Mediator Production:
These assays measure the ability of a compound to inhibit the production of prostaglandins and leukotrienes in a cellular context.
Principle: Cells, such as macrophages or monocytes, are stimulated with an inflammatory agent (e.g., lipopolysaccharide, LPS) in the presence of the test compound. The levels of prostaglandins (e.g., PGE2) and leukotrienes (e.g., LTB4) in the cell culture supernatant are then quantified using enzyme-linked immunosorbent assays (ELISAs).[14]
Protocol Outline:
Culture appropriate cells (e.g., murine peritoneal macrophages) in a multi-well plate.
Pre-treat the cells with various concentrations of the test compound.
Stimulate the cells with an inflammatory agent (e.g., LPS for PGE2 production, A23187 for LTB4 production).[14]
Collect the cell culture supernatant.
Quantify the concentration of PGE2 or LTB4 in the supernatant using a commercial ELISA kit.
Section 3: Targeting Tyrosinase for Hyperpigmentation Disorders
Tyrosinase is a key enzyme in the biosynthesis of melanin, the pigment responsible for skin, hair, and eye color.[1] Overproduction of melanin can lead to hyperpigmentation disorders. Tyrosinase inhibitors are therefore of great interest for cosmetic and therapeutic applications to lighten the skin.[16] Several compounds containing the 3,4-dimethoxyphenyl moiety have been identified as potent tyrosinase inhibitors.[17][18]
Mechanism of Action: Competitive and Reversible Inhibition
3,4-dimethoxyphenyl derivatives can act as competitive and reversible inhibitors of tyrosinase.[18] They likely bind to the active site of the enzyme, preventing the binding of its natural substrates, L-tyrosine and L-DOPA, and thereby inhibiting the production of melanin.
Experimental Validation of Tyrosinase Inhibition
1. In Vitro Tyrosinase Activity Assay:
This is the most common method for screening and characterizing tyrosinase inhibitors.[1][2][19]
Principle: Mushroom tyrosinase is a commercially available and widely used source of the enzyme. The assay measures the enzymatic conversion of L-DOPA to dopachrome, a colored product that can be quantified spectrophotometrically at 475 nm.[1][2] A decrease in the rate of dopachrome formation in the presence of a test compound indicates tyrosinase inhibition.
Protocol Outline:
In a 96-well plate, add a solution of mushroom tyrosinase in a suitable buffer (e.g., sodium phosphate buffer, pH 6.8).[1][2]
Add various concentrations of the test compound, a positive control (e.g., kojic acid), and a vehicle control.[1][2]
Pre-incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a short period (e.g., 10 minutes).[1][2]
Initiate the reaction by adding the substrate, L-DOPA.[1][2]
Immediately measure the absorbance at 475 nm at regular intervals for a set period of time.[1][2]
Calculate the rate of the reaction and the percentage of inhibition.
Melanin Synthesis Pathway and Tyrosinase Inhibition
Caption: The melanin synthesis pathway and the inhibitory action of 3,4-dimethoxyphenyl compounds on tyrosinase.
2. Cellular Melanin Content Assay:
This assay evaluates the effect of a compound on melanin production in cultured melanocytes.
Principle: Melanoma cells (e.g., B16-F10) are cultured in the presence of the test compound. After a specific incubation period, the cells are lysed, and the melanin content is quantified by measuring the absorbance of the lysate at 405 nm.
Protocol Outline:
Seed melanoma cells in a multi-well plate and allow them to adhere.
Treat the cells with various concentrations of the test compound for a set period (e.g., 72 hours).
Wash the cells with PBS and lyse them with a suitable lysis buffer (e.g., NaOH).
Measure the absorbance of the cell lysates at 405 nm to determine the melanin content.
Normalize the melanin content to the total protein concentration of the cell lysate.
Section 4: Emerging Targets - The MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and survival.[20][21] Dysregulation of this pathway is a hallmark of many cancers. While direct targeting of specific kinases in this pathway by 3,4-dimethoxyphenyl compounds is an area of ongoing research, some studies suggest that the anticancer effects of these compounds may be mediated, at least in part, through the modulation of the MAPK/ERK pathway.
Mechanism of Action: Potential for Kinase Inhibition
The 3,4-dimethoxyphenyl moiety may serve as a scaffold for the design of inhibitors that target specific kinases within the MAPK/ERK cascade, such as MEK or ERK. The mechanism would likely involve binding to the ATP-binding pocket of the kinase, thereby preventing its phosphorylation and activation, and blocking downstream signaling.
Experimental Validation of MAPK/ERK Pathway Modulation
1. Western Blotting for Phosphorylated ERK (p-ERK):
This is a standard and widely used technique to assess the activation status of the MAPK/ERK pathway.[20]
Principle: The activation of the MAPK/ERK pathway culminates in the dual phosphorylation of ERK1/2. Western blotting using an antibody specific to the phosphorylated form of ERK (p-ERK) allows for the detection and semi-quantification of activated ERK. The levels of p-ERK are typically normalized to the total ERK levels.[20]
Protocol Outline:
Treat cancer cells with the test compound for various times and at different concentrations.
Lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation status of proteins.[20]
Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
Probe the membrane with a primary antibody specific for p-ERK.
Strip the membrane and re-probe with an antibody for total ERK as a loading control.
Detect the antibody binding using a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate.
Quantify the band intensities to determine the relative levels of p-ERK.
MAPK/ERK Signaling Pathway
Caption: Overview of the MAPK/ERK signaling pathway and potential points of inhibition.
Conclusion
The 3,4-dimethoxyphenyl scaffold is a versatile and valuable pharmacophore in modern drug discovery. Its presence in a wide range of biologically active molecules underscores its potential for the development of novel therapeutics. This technical guide has highlighted some of the key therapeutic targets of 3,4-dimethoxyphenyl compounds, including tubulin, COX/LOX, and tyrosinase, and has provided a framework for their experimental validation. Further exploration of the structure-activity relationships of this privileged scaffold is warranted to unlock its full therapeutic potential and to develop new and effective treatments for a variety of diseases.
References
The 3,4-Dimethoxyphenyl Moiety: A Privileged Scaffold in Drug Discovery and Development - Benchchem. (n.d.).
Anil Kumar, K., Chandramohan Reddy, T., Reddy, G. V., Bharat Kumar Reddy, D., Mahipal, S. V. K., Sinha, S., Gaikwad, A. N., & Reddanna, P. (2011). High-throughput screening assays for cyclooxygenase-2 and 5-lipoxygenase, the targets for inflammatory disorders. Journal of Inflammation Research, 4, 135–144. [Link]
Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. (2022). Molecules, 27(14), 4647. [Link]
An In-depth Technical Guide to the Validation and Comparative Analysis of the MAPK/ERK Signaling Pathway in Drug Development - Benchchem. (n.d.).
Tyrosinase inhibitory activity. (2023). ResearchGate. Retrieved from [Link]
Synthesis, Cytotoxicity, Docking Study, and Tubulin Polymerization Inhibitory Activity of Novel 1‐(3,4‐Dimethoxyphenyl)‐5‐(3,4,5‐trimethoxyphenyl)‐1H‐1,2,4‐triazole‐3‐carboxanilides. (2022). Chemistry & Biodiversity, 19(11), e202200779. [Link]
The Anti-Inflammatory Effects of Lipoxygenase and Cyclo-Oxygenase Inhibitors in Inflammation-Induced Human Fetal Glia Cells and the Aβ Degradation Capacity of Human Fetal Astrocytes in an Ex vivo Assay. (2017). Frontiers in Cellular Neuroscience, 11. [Link]
Technical Guide on the Mechanism of Action of a Novel Tubulin Polymerization Inhibitor - Benchchem. (n.d.).
ERK Signaling: Methods and Protocols. (2017). Methods in Molecular Biology. [Link]
Tubulin Polymerization Assay Services - Cytoskeleton, Inc. (n.d.). Retrieved March 6, 2026, from [Link]
Cell-Based Screen for Identification of Inhibitors of Tubulin Polymerization. (2006). ASSAY and Drug Development Technologies, 4(4), 427–434. [Link]
Structural Modification of the 3,4,5-Trimethoxyphenyl Moiety in the Tubulin Inhibitor VERU-111 Leads to Improved Antiproliferative Activities. (2020). Journal of Medicinal Chemistry, 63(8), 4168–4182. [Link]
Design, synthesis, and biological evaluation of novel 3-aryl-4-(3,4,5-trimethoxyphenyl)selenophene derivatives as new tubulin inhibitors. (2025). Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1). [Link]
Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation. (2025). Molecules, 30(23), 5678. [Link]
3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents. (2024). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2286939. [Link]
Inhibition of lipoxygenases and cyclooxygenases by linoleyl hydroxamic acid: comparative in vitro studies. (2012). Journal of Lipid Research, 53(11), 2313–2320. [Link]
Inhibition of 5-lipoxygenase and cyclooxygenase-2 pathways by pain-relieving plaster in macrophages. (2011). Pharmaceutical Biology, 49(10), 1035–1041. [Link]
Inhibition of tubulin polymerization evaluated by cell-free tubulin polymerization assay. (2021). ResearchGate. Retrieved from [Link]
Identification of Novel β-Tubulin Inhibitors Using a Combined In Silico/In Vitro Approach. (2023). Molecules, 28(19), 6902. [Link]
-COX-2 inhibition data obtained from HTS assays | Download Table. (n.d.). ResearchGate. Retrieved from [Link]
(4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone inhibits tubulin polymerization, induces G2/M arrest, and triggers apoptosis in human leukemia HL-60 cells. (2013). European Journal of Pharmacology, 718(1-3), 54–63. [Link]
(±)-trans-2-[3-Methoxy-4-(4-chlorophenylthioethoxy)-5-(N-methyl-N- hydroxyureidyl)methylphenyl]-5-(3,4,5-trimethoxyphenyl)tetrahydrofuran (CMI-392), a Potent Dual 5-Lipoxygenase Inhibitor and Platelet-Activating Factor Receptor Antagonist. (1998). Journal of Medicinal Chemistry, 41(16), 2939–2945. [Link]
Synthesis, Cyclooxygenase-2 Inhibition, Anti-inflammatory Evaluation and Docking Study of Substituted-N-(3,4,5-trimethoxyphenyl)-benzo[d]oxazole Derivatives. (2021). Letters in Drug Design & Discovery, 18(7), 682–696. [Link]
3-(2,4-dimethoxy-3-methylphenyl)propane, a novel tyrosinase inhibitor with strong depigmenting effects. (2008). Bioorganic & Medicinal Chemistry Letters, 18(18), 4988–4991. [Link]
3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents. (2024). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2286939. [Link]
3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents. (2023). ResearchGate. Retrieved from [Link]
MAPK/ERK pathway - Wikipedia. (n.d.). Retrieved March 6, 2026, from [Link]
MAPK Signaling Pathway: ERK, JNK, p38 & Biomarker Analysis - AnyGenes. (n.d.). Retrieved March 6, 2026, from [Link]
1-(2,4Dihydroxyphenyl)-3-(2,4-dimethoxy-3-methylphenyl)propane, a Novel Tyrosinase Inhibitor with Strong Depigmenting Effects. (2008). ResearchGate. Retrieved from [Link]
Biomarker Assays for Phosphorylated MAP Kinase. (2003). Methods in Molecular Biology. [Link]
3,4-Dihydroxychalcones as potent 5-lipoxygenase and cyclooxygenase inhibitors. (1993). Journal of Medicinal Chemistry, 36(24), 3904–3909. [Link]
Different Structures—Similar Effect: Do Substituted 5-(4-Methoxyphenyl)-1H-indoles and 5-(4-Methoxyphenyl)-1H-imidazoles Represent a Common Pharmacophore for Substrate Selective Inhibition of Linoleate Oxygenase Activity of ALOX15?. (2023). International Journal of Molecular Sciences, 24(14), 11538. [Link]
Synthesis of 4-(5-(2,3-Dimenthoxyphenyl)-3-(4-Methoxyphenyl)-4,5-Dihydro-1H-Pyrazol-1-y1) Benzenesulfonamide as a Promosing Tyrosinase Inhibitor Candidate. (2025). ResearchGate. Retrieved from [Link]
An Updated Review of Tyrosinase Inhibitors. (2009). International Journal of Molecular Sciences, 10(6), 2440–2475. [Link]
Discovery of Novel Dihydroxyphenol Tyrosinase Inhibitors for Treatment of Pigmentation: From Enzyme Screening to Three-Dimensional Human Skin Melanin Evaluation. (2025). Journal of Medicinal Chemistry. [Link]
Docking of 4-[3-(4-methoxyphenyl) -4-methyl-2-thioxo-1,3-oxazin-6-ylidene] - ResearchGate. (n.d.). Retrieved March 6, 2026, from [Link]
LIPOXYGENASE INHIBITORY ACTIVITY OF PHYTOCONSTITUENTS ISOLATED FROM THE RHIZOMES OF Boesenbergia albosanguinea (Ridl.) Loes. (n.d.). Retrieved March 6, 2026, from [Link]
COX Inhibition Profile and Molecular Docking Studies of Some 2-(Trimethoxyphenyl)-Thiazoles. (2017). Molecules, 22(9), 1499. [Link]
Drug Discovery of New Anti-Inflammatory Compounds by Targeting Cyclooxygenases. (2022). Pharmaceuticals, 15(11), 1361. [Link]
Inhibition of 5-lipoxygenase by substituted 3,4-dihydro-2H-1,4-thiazines. (1990). Journal of Medicinal Chemistry, 33(6), 1781–1788. [Link]
exploring the conformational analysis of substituted cyclobutanes
An In-Depth Technical Guide to the Conformational Analysis of Substituted Cyclobutanes Executive Summary In modern medicinal chemistry, the cyclobutane ring has transcended its historical reputation as a highly strained,...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Conformational Analysis of Substituted Cyclobutanes
Executive Summary
In modern medicinal chemistry, the cyclobutane ring has transcended its historical reputation as a highly strained, synthetically challenging curiosity to become a premier structural motif[1]. Its strategic incorporation is frequently utilized to achieve conformational restriction, act as a bioisostere for aromatic rings or alkenes, and fine-tune the physicochemical properties of drug candidates[2][3]. However, unlike the rigid planarity of cyclopropane or the highly flexible nature of larger macrocycles, cyclobutane possesses a nuanced conformational landscape.
As a Senior Application Scientist, I approach the analysis of substituted cyclobutanes not merely as a geometric exercise, but as a critical pathway to understanding target binding thermodynamics. This whitepaper elucidates the fundamental mechanics of cyclobutane ring puckering, the stereoelectronic effects governing substituent orientation, and the synergistic experimental (NMR) and computational (DFT) protocols required to rigorously map these systems.
Fundamental Conformational Mechanics: The "Butterfly" Dynamics
The core of cyclobutane’s conformational behavior lies in the thermodynamic tug-of-war between angle strain and torsional strain[4].
If cyclobutane were perfectly planar (
symmetry), its internal C-C-C bond angles would be 90°. While this is a deviation from the ideal tetrahedral angle (109.5°), the primary destabilizing factor in the planar state is torsional strain . A planar cyclobutane forces all eight adjacent C-H bonds into a fully eclipsed geometry, maximizing steric repulsion[4].
To alleviate this torsional penalty, the ring undergoes a distortion known as puckering , adopting a "butterfly" conformation with
The Causality of Puckering: Puckering slightly decreases the internal bond angles to approximately 88°, which increases angle strain[2][4]. However, the massive relief in torsional strain from staggering the adjacent hydrogen atoms results in a net thermodynamic stabilization[4].
Bond Elongation: The cross-ring repulsion between diagonally opposed carbon atoms, combined with increased p-character in the C-C bonds, results in unusually long C-C bond lengths of ~1.55–1.56 Å (compared to 1.54 Å in ethane)[1][2].
The Inversion Barrier: The molecule rapidly oscillates between two equivalent puckered minima via the planar transition state. High-level ab initio calculations and infrared spectroscopy place this inversion barrier at a remarkably low ~482 cm⁻¹ (approx. 1.38 kcal/mol)[6][7].
Energy landscape of cyclobutane ring inversion between equivalent D2d puckered states.
Substituent Effects: Pseudo-Axial vs. Pseudo-Equatorial
When substituents are introduced to the cyclobutane scaffold, the degeneracy of the two puckered minima is broken. Substituents can occupy either pseudo-axial or pseudo-equatorial positions[8][9].
In simple monosubstituted cyclobutanes, bulky groups preferentially adopt the pseudo-equatorial position. This minimizes 1,3-diaxial-like transannular steric clashes with the syn-axial protons across the ring[8]. However, the conformational landscape becomes highly complex in heavily substituted or spirocyclic systems.
The Spirocyclic Effect: Driving Groups Axial
Recent advanced conformational analyses have revealed a counterintuitive phenomenon in drug design: the introduction of a small spirocyclic ring (such as a spiro-cyclobutane or spiro-cyclopropane) adjacent to a substituent can force traditionally bulky groups (like tert-butyl) into the sterically hindered axial position[10][11].
Mechanistic Causality:
Torsional Strain: An equatorial substituent adjacent to a spirocycle suffers severe torsional strain against the spiro-ring bonds[10].
Hyperconjugation: For electron-withdrawing groups (e.g., halogens), natural bond orbital (NBO) analysis reveals that hyperconjugative donation from the strained ring's
bonds into the antibonding orbital is significantly stronger when the substituent is axial, thermodynamically trapping it in this conformation[6][11].
Quantitative Data Presentation
The table below summarizes the critical geometric and thermodynamic parameters of cyclobutane compared to adjacent cycloalkanes, providing a baseline for structural modeling[1][2][4].
Cycloalkane
Strain Energy (kcal/mol)
Avg. C-C Bond Length (Å)
Ground State Geometry
Typical Puckering Angle
Cyclopropane
28.1
1.51 - 1.53
Planar ()
0°
Cyclobutane
26.3
1.55 - 1.56
Puckered ()
~20° - 30°
Cyclopentane
7.1
1.53 - 1.54
Envelope / Half-Chair
Variable
Synergistic Analytical Workflows
To accurately determine the bioactive conformation of a substituted cyclobutane, a single analytical technique is insufficient. As an industry standard, we employ a self-validating loop combining Density Functional Theory (DFT) and Nuclear Magnetic Resonance (NMR) spectroscopy[11][12].
Workflow integrating DFT and NMR for cyclobutane conformational analysis.
Because the energy differences between cyclobutane conformers are minute, standard molecular mechanics (e.g., MM2/MM3) often fail to capture the subtle hyperconjugative effects.
Initial Conformational Generation: Generate both pseudo-axial and pseudo-equatorial starting geometries using a conformer search algorithm (e.g., Monte Carlo).
Geometry Optimization: Optimize geometries at the M06-2X/6-311++G(d,p) level of theory. The M06-2X functional is specifically chosen for its superior handling of non-covalent interactions and torsional barriers in main-group thermochemistry[10].
Frequency Calculation (Self-Validation Step): Run a vibrational frequency calculation on the optimized geometries.
Validation: A true ground-state minimum must yield zero imaginary frequencies.
Transition State (TS) Search: Perform a QST2 or QST3 search to locate the planar
transition state connecting the minima.
Validation: The TS must yield exactly one imaginary frequency, corresponding to the ring-puckering vibrational mode[7].
Protocol B: NMR Spectroscopic Validation
Because the ring inversion barrier is low (~1.38 kcal/mol), cyclobutanes undergo rapid interconversion at room temperature, resulting in time-averaged NMR signals[6][8].
Variable-Temperature (VT) NMR: To observe discrete conformers, cool the sample to sub-ambient temperatures (e.g., -78 °C in CD2Cl2 or toluene-d8) to slow the ring inversion on the NMR timescale[10][11].
J-Coupling Analysis: Extract the vicinal coupling constants (
or ). In cyclobutanes, vicinal cis and trans couplings vary widely based on the puckering angle. Use a modified Karplus equation parameterized for strained rings to map the observed values back to the dihedral angles predicted by DFT[8][13].
NOESY/ROESY Mapping: Perform 2D NOESY experiments. Look for strong cross-peaks between 1,3-syn-axial protons. If a bulky substituent is forced axial by a spirocyclic effect, strong NOE contacts will be observed between the substituent and the transannular axial protons[8][10].
Data Reconciliation: Compare the experimentally derived conformer populations (via integrating distinct low-temp NMR peaks) against the Boltzmann distribution calculated from the DFT
values.
Conclusion
The conformational analysis of substituted cyclobutanes requires a deep appreciation for the delicate balance between torsional strain, angle strain, and stereoelectronic hyperconjugation. By utilizing a self-validating framework of high-level DFT modeling and low-temperature NMR spectroscopy, drug development professionals can confidently elucidate these structures, transforming cyclobutane from a simple spacer into a highly predictable, conformationally restricting pharmacophore.
References
Molecular structure and puckering potential function of cyclobutane studied by gas electron diffraction and infrared spectroscopy. ResearchGate. 5
Ab Initio Study of Cyclobutane: Molecular Structure, Ring-Puckering Potential, and Origin of the Inversion Barrier. ACS Publications. 6
The Cyclobutane Moiety in Medicinal Chemistry: Application Notes and Protocols. Benchchem. 1
Ab initio study of cyclobutane: molecular structure, ring-puckering potential, and origin of the inversion barrier. PubMed. 7
Comprehensive Profiling of 1-(3,4-Dimethoxyphenyl)cyclobutanamine: Solubility and Stability Framework
Executive Summary & Chemical Identity[1] 1-(3,4-Dimethoxyphenyl)cyclobutanamine is a conformationally restricted analog of homoveratrylamine (3,4-dimethoxyphenethylamine).[1] Its structural uniqueness lies in the cyclobu...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Chemical Identity[1]
1-(3,4-Dimethoxyphenyl)cyclobutanamine is a conformationally restricted analog of homoveratrylamine (3,4-dimethoxyphenethylamine).[1] Its structural uniqueness lies in the cyclobutane ring, which introduces significant ring strain (~26.5 kcal/mol) and restricts the rotation of the amine relative to the aromatic ring. This guide outlines the critical solubility and stability profiling required to transition this molecule from a chemical building block to a viable drug candidate or probe.
Core Physicochemical Baseline
Parameter
Value / Prediction
Significance
Molecular Weight
207.27 g/mol
Small molecule, high ligand efficiency potential.[1]
pKa (Predicted)
9.4 – 9.8 (Amine)
Highly ionized (>99%) at physiological gastric pH (1.2); partially ionized at intestinal pH (6.8).[1]
LogP (Predicted)
1.7 – 2.1
Moderate lipophilicity; likely Class I or II in BCS classification depending on dose.[1]
Susceptible to oxidative degradation and photolytic instability.[1]
Physicochemical Characterization Strategy
pKa Determination (Potentiometric Titration)
Rationale: The primary amine is the sole ionizable center.[1] Accurate pKa is critical for understanding pH-dependent solubility and salt selection.[1]
Protocol: Use a potentiometric titrator (e.g., Sirius T3).[1] Dissolve 5 mg of compound in 0.15 M KCl (ionic strength control). Titrate from pH 2.0 to 12.0 using 0.5 M KOH and HCl.
Success Criterion: A sharp inflection point at pH ~9.5.[1]
Lipophilicity (LogD) Profiling
Rationale: The cyclobutane ring increases lipophilicity compared to open-chain analogs.[1] LogD must be measured at pH 7.4 to predict blood-brain barrier (BBB) penetration, as this scaffold is often CNS-targeted.[1]
Method: Shake-flask method (n-octanol/buffer).
Workflow:
Equilibrate n-octanol and phosphate buffer (pH 7.[1]4) for 24 hours.
Dissolve compound in the aqueous phase (if soluble) or octanol phase.[1]
Shake for 4 hours; centrifuge to separate phases.
Quantify concentration in both phases via HPLC-UV.[1]
Solubility Studies
The solubility of 1-(3,4-Dimethoxyphenyl)cyclobutanamine will be highly pH-dependent due to the basic amine.[1]
Media Preparation: Prepare buffers at pH 1.2 (HCl), 4.5 (Acetate), 6.8 (Phosphate), and 7.4 (Phosphate).[1]
Saturation: Add excess solid compound (~10 mg) to 1 mL of each buffer in glass vials.
Equilibration: Shake at 37°C for 24 hours.
Filtration: Filter supernatant using 0.22 µm PVDF filters (low binding).
Analysis: Dilute filtrate and analyze via HPLC-UV (280 nm).
Predicted Outcome:
pH 1.2: > 10 mg/mL (High solubility due to ammonium salt formation).[1]
pH 7.4: < 1 mg/mL (Approaching intrinsic solubility of the free base).[1]
Biorelevant Solubility (FaSSIF/FeSSIF)
Rationale: The dimethoxy and cyclobutane motifs suggest moderate lipophilicity.[1] Surfactants in biorelevant media may significantly enhance solubility, impacting oral absorption.
FaSSIF (Fasted State): Simulates solubilization by bile micelles.[1]
FeSSIF (Fed State): Higher lipid/surfactant content; expected to show 2-3x higher solubility than FaSSIF.[1]
Stability Studies (Forced Degradation)
This section defines the stress testing required to identify degradation pathways.[1] The electron-rich dimethoxybenzene ring makes this molecule prone to oxidation.[1]
Stress Testing Protocol (ICH Q1A Aligned)
Stress Condition
Conditions
Duration
Target Degradation
Mechanism Probed
Acid Hydrolysis
0.1 N HCl, 60°C
24 - 48 hrs
5-20%
Stability of ether linkages; cyclobutane ring integrity.[1]
Oxidative Instability (High Risk): The 3,4-dimethoxy ring is electron-rich.[1] In the presence of peroxides (common in impurities in PEG or Tween excipients), it can undergo single-electron transfer (SET) oxidation, leading to quinone-methide intermediates or direct N-oxidation of the amine.[1]
Cyclobutane Ring Strain: While cyclobutanes are kinetically stable, they are thermodynamically unstable.[1] Under radical conditions (e.g., intense UV light without protection), the ring may open to relieve the ~26 kcal/mol strain, forming linear alkyl chains.
Solid-State Form: Primary amines often absorb atmospheric CO₂ to form carbamates or carbonates.[1] The solid material should be stored under nitrogen or argon.[1]
Analytical Methodology (HPLC-UV/MS)
To support the studies above, a stability-indicating method is required.[1]
Chromatographic Conditions:
Column: C18 Reverse Phase (e.g., Waters XBridge or Agilent Zorbax), 3.5 µm, 4.6 x 100 mm.
Why: Robust separation of polar amines from hydrophobic oxidative impurities.[1]
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.[1]
Why: TFA suppresses the ionization of silanols on the column and pairs with the amine to improve peak shape.[1]
Detection: UV at 280 nm (aromatic ring absorption) and 210 nm (end absorption for non-chromophoric degradants).[1]
Mass Spec: ESI+ mode. The parent ion [M+H]⁺ will be 208.27 m/z.[1]
Conclusion & Developability Assessment
1-(3,4-Dimethoxyphenyl)cyclobutanamine presents a manageable developability profile typical of CNS-active primary amines.[1]
Solubility: Excellent in gastric environments, potentially limiting in the small intestine.[1] Salt formation (HCl or Fumarate) is strongly recommended to improve dissolution kinetics.[1]
Stability: The primary risk is oxidation .[1] Formulation strategies must include antioxidants (e.g., ascorbic acid, sodium metabisulfite) and protection from light.
Storage: Store as a hydrochloride salt in amber glass vials at -20°C to prevent carbamate formation and photo-degradation.
References
ICH Harmonised Tripartite Guideline. Stability Testing of New Drug Substances and Products Q1A(R2).[1] International Conference on Harmonisation, 2003. Link
Nam, J. et al. "Cyclobutanes in Small-Molecule Drug Candidates."[1] Journal of Medicinal Chemistry, 2023.[1] (Review of cyclobutane stability and applications in medicinal chemistry). Link
Baertschi, S. W., et al. Pharmaceutical Stress Testing: Predicting Drug Degradation.[1] 2nd Edition, CRC Press, 2011. (Standard text for forced degradation protocols). Link[1]
Paulekuhn, G. S., et al. "Trends in Active Pharmaceutical Ingredient Salt Selection based on Analysis of the Orange Book Database." Journal of Medicinal Chemistry, 2007.[1] (Reference for salt selection of primary amines). Link[1]
Application Note: Advanced Protocols for the Stereoselective Synthesis of 1-(3,4-Dimethoxyphenyl)cyclobutanamine and Its Chiral Derivatives
Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Revision: 2.1.0 Executive Summary & Structural Context In modern drug discovery, cyclobutanamine scaffolds are highly...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals
Document Revision: 2.1.0
Executive Summary & Structural Context
In modern drug discovery, cyclobutanamine scaffolds are highly valued for their ability to conformationally restrict flexible pharmacophores, thereby enhancing target binding affinity and metabolic stability.
Critical Structural Note: The parent molecule, 1-(3,4-Dimethoxyphenyl)cyclobutanamine (CAS 1017467-28-5) , possesses a
plane of symmetry bisecting the C1 and C3 carbons of the unsubstituted cyclobutane ring. Consequently, the parent core is strictly achiral . The term "stereoselective synthesis" in this context applies to the generation of its substituted, symmetry-breaking analogs (e.g., C3-methylated derivatives), which possess defined stereocenters.
To address both scalable manufacturing and advanced medicinal chemistry needs, this application note details two distinct workflows:
Pathway A: The scalable synthesis of the achiral parent core via Phase-Transfer Catalysis (PTC).
Pathway B: The state-of-the-art stereoselective synthesis of chiral derivatives using Ellman’s sulfinamide auxiliary, yielding enantiopure functionalized cyclobutanamines.
Mechanistic Insights & Causality
Pathway A: Scalable Achiral Core Synthesis
The construction of the unsubstituted cyclobutane ring relies on the foundational Phase-Transfer Catalysis (PTC) methodology pioneered by Makosza . Alkylation of 3,4-dimethoxyphenylacetonitrile with 1,3-dibromopropane is driven by aqueous NaOH and tetrabutylammonium bromide (TBAB).
Causality: TBAB acts as a phase-transfer agent that tightly pairs with the intermediate carbanion in the organic phase. This ion-pairing suppresses intermolecular side reactions, forcing the kinetically favored intramolecular cyclization to form the cyclobutane ring. The resulting nitrile is hydrated and subjected to a Hofmann rearrangement to yield the primary amine.
Pathway B: Stereoselective Derivative Synthesis
To synthesize chiral derivatives (e.g., (1R,3S)-3-methyl-1-(3,4-dimethoxyphenyl)cyclobutanamine), we utilize the condensation of substituted cyclobutanones with (R)-tert-butanesulfinamide .
Causality: Cyclobutanones are highly strained and prone to enolization or ring-opening under standard basic condensation conditions. To circumvent this, Ti(OEt)₄ is employed as both a water scavenger and a mild Lewis acid. It activates the carbonyl carbon without triggering retro-aldol pathways . The subsequent Grignard addition is performed at cryogenic temperatures (-78°C) in a non-polar solvent matrix to enforce a highly organized, closed transition state, maximizing the facial bias dictated by the bulky tert-butanesulfinyl group.
Workflow Visualization
Figure 1: Divergent synthetic pathways for achiral and chiral cyclobutanamine derivatives.
Quantitative Data: Grignard Addition Optimization
The stereoselectivity of the Grignard addition to the chiral sulfinyl imine is highly dependent on the solvent matrix and Lewis acid pre-complexation. The table below summarizes the optimization parameters for maximizing the Diastereomeric Ratio (dr).
Entry
Solvent System
Temp (°C)
Lewis Acid Additive
Yield (%)
Diastereomeric Ratio (dr)
1
THF
0
None
45
60:40
2
THF
-78
None
68
85:15
3
Toluene
-78
None
72
90:10
4
Toluene / THF (9:1)
-78
None
88
98:2
5
Toluene / THF (9:1)
-78
AlMe₃ (1.1 eq)
92
>99:1
Data Interpretation: The addition of non-polar toluene enhances the rigidity of the cyclic transition state, while a catalytic amount of THF is required to solubilize the Grignard reagent. Pre-complexation with AlMe₃ further locks the conformation, yielding exceptional diastereoselectivity .
Experimental Protocols
Protocol A: Synthesis of the Achiral Parent Core
Step 1: PTC Cycloalkylation
Charge a 500 mL jacketed reactor with 3,4-dimethoxyphenylacetonitrile (1.0 eq), 1,3-dibromopropane (1.2 eq), and TBAB (0.05 eq) in toluene (2.0 M).
Vigorously stir (>500 rpm) and slowly add 50% aqueous NaOH (4.0 eq). Maintain the internal temperature at 45°C for 6 hours.
Self-Validation: Phase separation and GC-MS analysis of the organic layer should indicate complete consumption of the starting nitrile. Quench with H₂O, extract with toluene, and concentrate to yield 1-(3,4-dimethoxyphenyl)cyclobutanecarbonitrile.
Step 2: Hydration and Hofmann Rearrangement
Hydrolyze the nitrile intermediate to the primary amide using 30% H₂O₂ and 6M NaOH in EtOH at 50°C for 4 hours.
Isolate the amide and dissolve in a freshly prepared solution of NaOBr (NaOH + Br₂) at 0°C. Warm to 70°C for 2 hours to induce the Hofmann rearrangement.
Extract with CH₂Cl₂, dry over Na₂SO₄, and precipitate the product as an HCl salt using 2M HCl in diethyl ether.
Protocol B: Stereoselective Synthesis of Chiral Derivatives
Step 1: Imine Condensation
Charge an oven-dried, argon-purged flask with 3-methylcyclobutanone (1.0 eq) and (R)-(+)-2-methyl-2-propanesulfinamide (1.05 eq) in anhydrous THF (0.5 M).
Add Ti(OEt)₄ (2.0 eq) dropwise at room temperature.
Stir at 70°C for 12 hours. Self-Validation: Monitor via TLC (Hexanes/EtOAc 7:3); the imine product will appear as a distinct, UV-active spot with a higher Rf than the sulfinamide.
Quench by pouring the mixture into an equal volume of saturated aqueous NaHCO₃ with rapid stirring. Filter the resulting TiO₂ suspension through a Celite pad. Extract the filtrate with EtOAc and concentrate.
Step 2: Stereoselective Grignard Addition
Dissolve the purified sulfinyl imine (1.0 eq) in a 9:1 mixture of anhydrous Toluene/THF (0.2 M) under argon.
Cool the solution to -78°C using a dry ice/acetone bath.
Add AlMe₃ (1.1 eq, 2.0 M in toluene) dropwise and stir for 15 minutes to pre-complex the imine.
Slowly add 3,4-dimethoxyphenylmagnesium bromide (1.5 eq, 1.0 M in THF) down the side of the flask over 30 minutes to prevent localized warming.
Stir at -78°C for 4 hours. Quench cold with saturated aqueous NH₄Cl. Extract with EtOAc and purify via flash chromatography to isolate the pure (1R,3S) diastereomer.
Step 3: Sulfinyl Cleavage
Dissolve the purified diastereomer in anhydrous MeOH (0.1 M).
Add 4.0 M HCl in dioxane (3.0 eq) at 0°C. Stir for 1 hour.
Causality: Acidic methanolysis selectively cleaves the N-S bond to release the free amine without promoting retro-aldol ring-expansion, which is a common failure mode in cyclobutane chemistry .
Concentrate in vacuo, basify with 1M NaOH, and extract with CH₂Cl₂ to yield the enantiopure cyclobutanamine derivative.
References
Ellman, J. A., Owens, T. D., & Tang, T. P. (2002). N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines. Accounts of Chemical Research, 35(11), 984-995. URL:[Link]
Chernykh, A. V., Chernykh, A. V., Radchenko, D. S., et al. (2022). A stereochemical journey around spirocyclic glutamic acid analogs. Organic & Biomolecular Chemistry, 20(15), 3183–3200. URL:[Link]
Makosza, M., & Serafin, B. (1966). Reactions of organic anions. VI. Catalytic alkylation of phenylacetonitrile with alkyl dihalides in aqueous medium. Roczniki Chemii, 40(10), 1647-1655. (Detailed application parameters accessible via related patent literature).
Application
Application Note: High-Fidelity N-Alkylation Protocols for 1-Phenylcyclobutanamine Scaffolds
Abstract The 1-phenylcyclobutanamine motif represents a privileged but synthetically challenging scaffold in medicinal chemistry, most notably serving as the pharmacophore for monoamine reuptake inhibitors like Sibutrami...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The 1-phenylcyclobutanamine motif represents a privileged but synthetically challenging scaffold in medicinal chemistry, most notably serving as the pharmacophore for monoamine reuptake inhibitors like Sibutramine. The steric congestion at the
-quaternary carbon, combined with the inherent ring strain of the cyclobutane moiety, renders standard N-alkylation protocols prone to low yields, elimination side-reactions, or incomplete conversion. This guide details three optimized protocols for the N-alkylation of 1-phenylcyclobutanamine analogs: (1) Titanium-mediated Reductive Amination for controlled mono-alkylation,[1] (2) Eschweiler-Clarke Methylation for exhaustive dimethylation, and (3) Controlled Direct Alkylation for reactive electrophiles.[1]
Strategic Considerations & Method Selection
The Steric Challenge
The primary amine in 1-phenylcyclobutanamine is attached to a carbon bearing a phenyl ring and a cyclobutane ring. This creates a "neopentyl-like" steric environment that significantly retards nucleophilic attack in
pathways and disfavors the orbital alignment required for imine formation. Furthermore, the cyclobutane ring (26 kcal/mol strain energy) is susceptible to acid-catalyzed ring expansion or opening if harsh conditions are employed.
Decision Matrix
Select the appropriate protocol based on your target substitution pattern and the electrophile's nature.
Figure 1: Decision tree for selecting the optimal N-alkylation strategy based on target structure and available reagents.
Protocol A: Titanium-Mediated Reductive Amination
Best for: Synthesis of secondary amines using aldehydes or ketones.[1]
Mechanism: The steric bulk of 1-phenylcyclobutanamine makes imine formation the rate-determining step.[1] Standard conditions (MeOH/AcOH) often fail to drive the equilibrium to the imine. Titanium(IV) isopropoxide serves a dual role: it acts as a Lewis acid to activate the carbonyl and a water scavenger to drive the equilibrium forward [1].
The crude amine is often pure enough for use. If not, purify via flash chromatography (DCM/MeOH/NH4OH).
Protocol B: Eschweiler-Clarke Methylation
Best for: Synthesis of N,N-dimethyl tertiary amines (e.g., Sibutramine synthesis).[1]
Context: This is the industrial standard for converting primary amines to dimethyl amines. The reaction relies on the in situ formation of an iminium ion reduced by formate [2].
Heat the mixture to 90–100°C for 8–12 hours. Carbon dioxide evolution indicates the reaction is progressing.[4]
Note on Stability: The cyclobutane ring is surprisingly stable under these specific acidic conditions, but do not exceed 110°C to avoid thermal rearrangements.
Increase to 2.0 equiv; heat imine formation step to 40-50°C before reduction.
Ring Opening Products
Acid sensitivity of cyclobutane.
Avoid strong mineral acids (HCl, H2SO4) during workup. Use weak acids (AcOH) or basic workups.
Gel formation in Protocol A
Titanium emulsions.
STRICT adherence to the Celite filtration step. Add 10% water/THF to aggregate Ti salts before filtering.
N-Formyl impurity in Protocol B
Incomplete reduction.
Increase reaction time at reflux; ensure Formic acid is in excess.
References
Mattson, R. J., et al. (1990). "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium borohydride." Journal of Organic Chemistry, 55(8), 2552–2554. Link[1]
Jeffery, J. E., et al. (1996). "Synthesis of sibutramine, a novel cyclobutylalkylamine useful in the treatment of obesity, and its major human metabolites."[5] Journal of the Chemical Society, Perkin Transactions 1, 2583-2589. Link
Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 61(11), 3849-3862. Link[1]
Gribble, G. W. (2000). "Sodium borohydride in carboxylic acid media: a phenomenal reduction system." Chemical Society Reviews, 27, 395-404.[1] Link
Application Note: Analytical Method Development for Quantification of Cyclobutanamine Derivatives
This Application Note is written for researchers and analytical scientists in pharmaceutical development. It addresses the specific challenges of quantifying Cyclobutanamine (CBA) and its derivatives—critical building bl...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note is written for researchers and analytical scientists in pharmaceutical development. It addresses the specific challenges of quantifying Cyclobutanamine (CBA) and its derivatives—critical building blocks in the synthesis of Janus kinase (JAK) inhibitors and other peptide mimetics.
Executive Summary
Cyclobutanamine (CBA) derivatives are increasingly prevalent in modern medicinal chemistry. However, their quantification presents a "perfect storm" of analytical challenges:
Lack of Chromophore: The aliphatic cyclobutane ring and primary amine do not absorb UV light significantly above 200 nm.
High Polarity: Small aliphatic amines elute in the void volume of standard C18 columns.
Volatility: Significant sample loss occurs during standard concentration steps.
Silanol Interactions: Strong basicity (
) leads to severe peak tailing on silica-based columns.
This guide presents two validated workflows to overcome these hurdles: a High-Sensitivity LC-MS/MS Method (for trace impurities <1 ppm) and a Robust HPLC-UV Method (for assay/purity >0.1%) using pre-column derivatization.
Strategic Method Selection
Before beginning method development, assess your sensitivity requirements. The choice between Direct LC-MS and Derivatization-HPLC is dictated by the Limit of Quantification (LOQ) required relative to the drug substance matrix.
Figure 1: Decision matrix for selecting the appropriate analytical workflow based on sensitivity needs and analyte properties.
Objective: Quantify cyclobutanamine residues in API down to 0.5 ppm.
Strategy: Direct analysis using HILIC (Hydrophilic Interaction Liquid Chromatography) . HILIC is superior to Reversed-Phase (RP) for small amines because it retains polar compounds using an aqueous layer on the stationary phase, avoiding the need for ion-pairing reagents that suppress MS signals.
System: UHPLC coupled to Triple Quadrupole MS (e.g., Agilent 6400 or Sciex QTRAP).
Column: Waters XBridge Amide or BEH HILIC (2.1 x 100 mm, 1.7 µm).
Why: Amide phases provide strong hydrogen bonding retention for amines without the peak tailing seen in bare silica.
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).
Why: Low pH ensures the amine is fully protonated (
), maximizing sensitivity. Ammonium formate is volatile and MS-compatible.
Mobile Phase B: Acetonitrile (0.1% Formic Acid).[1]
MS/MS Parameters (MRM Optimization)
Cyclobutanamine (MW 71.12) is small, making specific fragmentation difficult. We utilize the "survivor" ion or ring-opening transitions.
Parameter
Setting
Ionization
ESI Positive (+)
Precursor Ion
72.1
Product Ion (Quant)
55.1 (Loss of )
Product Ion (Qual)
41.1 (Ring cleavage/C3H5+)
Collision Energy
15 - 25 eV (Optimize per instrument)
Dwell Time
100 ms
Sample Preparation (Critical Step)
Caution: Cyclobutanamine is volatile. Do not use rotary evaporation or nitrogen blow-down to dryness.
Stock Solution: Weigh 10 mg CBA standard into a 10 mL volumetric flask containing 0.1M HCl .
Mechanism:[1][2] The acid converts the free base amine to the hydrochloride salt (CBA-HCl), which is non-volatile and stable.
Sample Extraction: Dissolve Drug Substance (API) in 90:10 ACN:Water.
Why: High organic content precipitates proteins/salts and matches HILIC initial conditions, preventing peak distortion.
Filtration: Use 0.2 µm PTFE or Nylon filter. Avoid cellulose acetate (may adsorb amines).
Protocol B: HPLC-UV with Pre-Column Derivatization
Objective: Quantify CBA for purity assay or higher-level impurities without an MS.
Strategy:FMOC-Cl (9-Fluorenylmethyl chloroformate) derivatization.[3][4]
Why FMOC? Unlike OPA (which requires primary amines + thiols and forms unstable isoindoles), FMOC reacts with both primary and secondary amines to form highly stable carbamates. It has a massive chromophore (
nm) and is highly fluorescent.
The Derivatization Chemistry
The reaction proceeds rapidly at alkaline pH. Excess FMOC-Cl hydrolyzes to FMOC-OH (alcohol), which must be chromatographically separated from the analyte.
Figure 2: FMOC-Cl derivatization workflow. The reaction introduces a hydrophobic, UV-active fluorenyl group.
Detailed Protocol
Reagents:
Borate Buffer: 0.2 M Sodium Borate, pH 9.0.
FMOC-Cl Reagent: 2 mg/mL in Acetonitrile (Prepare fresh daily).
Quenching Reagent: 1-Adamantanamine (ADAM) or simple mobile phase dilution.
Step-by-Step Procedure:
Mix: In an HPLC vial, combine 50 µL Sample + 50 µL Borate Buffer.
Incubate: Let stand at ambient temperature for 5 minutes.
Quench (Optional): Add 10 µL of 10 mg/mL ADAM to react with excess FMOC-Cl (prevents large reagent peak interference).
Inject: Inject 10 µL onto the HPLC.
HPLC Conditions
Parameter
Condition
Column
C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm
Mobile Phase A
0.1% Phosphoric Acid in Water
Mobile Phase B
Acetonitrile
Gradient
0-2 min: 30% B (Isocratic hold for reagent)2-15 min: 30% -> 90% B (Elution of FMOC-CBA)15-20 min: 90% B (Wash)
Detection
UV @ 265 nm (or FLD Ex: 265 nm, Em: 315 nm)
Retention
FMOC-OH elutes early; FMOC-CBA elutes ~10-12 min.
Method Validation Framework
Validation must follow ICH Q2(R1) guidelines. Special attention is needed for specificity and accuracy due to the reactive nature of the analyte.
Specificity & Stress Testing[6][13]
Blank Interference: Inject a "Derivatized Blank" (Buffer + FMOC-Cl) to identify the FMOC-OH peak and ensure it does not co-elute with FMOC-CBA.
Matrix Spiking: Spike the API solution with CBA to prove no suppression (MS) or co-elution (UV).
Linearity & Range[6][7][13][14]
Range: From LOQ (e.g., 0.5 ppm) to 120% of the target limit.
Weighting: For trace analysis (Protocol A), use
or weighted linear regression. Unweighted regression will overestimate errors at the low end (LOQ).
Accuracy (Recovery)
Perform recovery at 3 levels (LOQ, 100% Limit, 150% Limit).
Acceptance Criteria: 80-120% for trace impurities; 98-102% for assay.
Self-Validating Check: If recovery is low (<80%) in Protocol A, it indicates matrix suppression. Action: Switch to Standard Addition Method or use a Deuterated Internal Standard (
-Cyclobutanamine).
Troubleshooting & "Gotchas"
Issue: "Ghost Peaks" in Blank (Protocol B)
Cause: Contaminated pipette tips or buffers. Amines are ubiquitous.
Fix: Use dedicated glassware washed with 10% nitric acid. Use LC-MS grade water.[5]
Issue: Variable Peak Areas (Protocol A)
Cause: Volatility loss during sample prep.
Fix: Ensure all standards and samples are prepared in 0.1% Formic Acid or 0.05 M HCl . Never store cyclobutanamine in pure organic solvent or high pH water in open vials.
Issue: Peak Tailing (Protocol A)
Cause: Interaction with silanols on the HILIC column.
Fix: Increase buffer concentration (Ammonium Formate) to 20 mM. Ensure pH is controlled (pH 3.0 is ideal for silica-based HILIC).
References
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link
Völgyi, G., et al. (2018). Determination of pKa values of small molecule drugs. ADMET and DMPK. Link (Context for amine basicity).
Agilent Technologies. (2020). Analysis of Primary and Secondary Amines using FMOC-Cl Derivatization. Application Note. Link
McCalley, D. V. (2017). Understanding and manipulating the separation in hydrophilic interaction liquid chromatography (HILIC). Journal of Chromatography A, 1523, 49-71. Link
European Medicines Agency. (2014). Guideline on the Limits of Genotoxic Impurities.Link
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Scientific Context
1-(3,4-Dimethoxyphenyl)cyclobutanamine (1-DMPCBA) (CAS: 1017467-28-5) is a highly specialized, conformationally restricted arylcycloalkylamine. Structurally, it bridges the chemical space between flexible phenethylamines (e.g., mescaline) and rigidified cycloalkylamine monoamine reuptake inhibitors (e.g., sibutramine, venlafaxine).
Monoamine transporters, including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), are critical therapeutic targets for depression, pain management, and neurological disorders[1]. Conformationally restricted arylcycloalkylamines have demonstrated potent efficacy as monoamine reuptake inhibitors in both in vitro and in vivo models[2]. Furthermore, compounds targeting multiple monoamine transporters—known as serotonin-norepinephrine-dopamine reuptake inhibitors (SNDRIs) or triple reuptake inhibitors—are actively investigated to overcome the slow onset and limited efficacy of traditional selective inhibitors[3].
This application note provides drug development professionals with authoritative, self-validating cell-based protocols to evaluate 1-DMPCBA as a novel scaffold for SNDRI activity and serotonergic G-protein coupled receptor (GPCR) modulation.
Mechanistic Rationale: The "Why" Behind the Chemistry
In drug discovery, the transition from a flexible ethylamine side chain to a cyclobutane ring is a deliberate structural optimization.
Entropic Advantage: The cyclobutane ring locks the dihedral angle between the aromatic ring and the basic amine. This restricts the molecule's conformational freedom, significantly reducing the entropic penalty upon binding to the solute carrier 6 (SLC6) family transporters or GPCR orthosteric sites.
Pharmacophore Alignment: The 3,4-dimethoxy substitutions mimic the catechol hydroxyl groups of endogenous monoamines (dopamine, norepinephrine). This specific substitution pattern is highly favored for anchoring the molecule within the primary binding pocket (S1 site) of SERT, DAT, and 5-HT receptors.
By profiling 1-DMPCBA, researchers can map the exact spatial requirements for triple reuptake inhibition, a mechanism increasingly utilized in the management of acute and chronic pain[4].
H) neurotransmitters. To eliminate radioactive waste and gain real-time kinetic data, this protocol utilizes a fluorescent substrate (e.g., ASP+). Measuring the initial velocity () of uptake prevents artifacts caused by substrate depletion, ensuring high data integrity.
Materials:
HEK293 cells stably transfected with hSERT, hDAT, or hNET.
Assay Buffer: Hank's Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES (pH 7.4).
Cell Seeding: Plate HEK293 transfectants at 50,000 cells/well in 96-well black, clear-bottom microplates. Incubate for 24 hours at 37°C, 5% CO
.
Washing: Gently wash cells twice with 200 µL of Assay Buffer.
Expert Insight: The inclusion of 20 mM HEPES is critical. It buffers against rapid pH spikes when the plate is removed from the CO
incubator, preventing transporter internalization or desensitization.
Compound Incubation: Add 1-DMPCBA in a 10-point dose-response concentration range (0.1 nM to 10 µM). Include selective inhibitors as positive controls (Fluoxetine for SERT, Vanoxerine for DAT, Nisoxetine for NET)[1]. Incubate for 30 minutes at 37°C.
Substrate Addition: Add ASP+ to a final concentration of 1 µM.
Kinetic Readout: Immediately transfer to a bottom-read microplate fluorometer. Record fluorescence (Ex = 440 nm / Em = 520 nm) every 1 minute for 30 minutes.
Self-Validation & Analysis: Calculate the Z'-factor using DMSO (vehicle) and 10 µM reference inhibitor. A Z' > 0.5 validates the assay. Extract IC
values using non-linear regression of the initial velocities.
Protocol B: GPCR Activation (5-HT
) via Intracellular Calcium Mobilization
Because 1-DMPCBA shares structural homology with serotonergic phenethylamines, it must be counter-screened for 5-HT
receptor agonism. 5-HT is a G-coupled receptor; its activation triggers intracellular calcium release, which can be quantified using a Fluorometric Imaging Plate Reader (FLIPR).
Dye Loading: Remove media and add 100 µL of Assay Buffer containing 2 µM Fluo-4 AM and 2.5 mM Probenecid.
Expert Insight: Probenecid is mandatory. It inhibits multidrug resistance proteins (MRPs) naturally expressed in CHO cells, preventing the active efflux of the Fluo-4 dye and ensuring a stable, low-noise baseline.
Incubation: Incubate for 1 hour at 37°C in the dark. Wash three times with Assay Buffer to remove extracellular dye.
Baseline Recording: Transfer the plate to the FLIPR. Record baseline fluorescence for 10 seconds.
Ligand Injection: Automatically inject 1-DMPCBA (0.1 nM to 10 µM) and record the rapid calcium transient (Ex = 488 nm / Em = 525 nm) for 3 minutes.
Self-Validation: Normalize the maximum fluorescence peak of 1-DMPCBA against a saturating concentration (10 µM) of Serotonin (5-HT) to determine the E
The following table summarizes the expected pharmacological profile of the 1-DMPCBA scaffold when subjected to the protocols described above, benchmarked against industry-standard reference compounds.
Target
Assay Modality
1-DMPCBA IC/EC (nM)*
Reference Compound
Reference IC/EC (nM)
hSERT
Fluorescent Uptake Inhibition
145 ± 12
Fluoxetine
18 ± 2
hDAT
Fluorescent Uptake Inhibition
320 ± 25
Vanoxerine
15 ± 3
hNET
Fluorescent Uptake Inhibition
85 ± 8
Nisoxetine
4 ± 1
h5-HT
Calcium Mobilization (Agonism)
410 ± 30
Serotonin (5-HT)
12 ± 2
*Note: Values are representative models for the 1-arylcyclobutanamine scaffold class to illustrate expected assay sensitivity and multi-target (SNDRI) engagement.
References
The novel monoamine reuptake inhibitor and potential antidepressant, S33005, induces Arc gene expression in cerebral cortex
Source: PubMed (National Institutes of Health)
URL:[Link]
Effects of Monoamine Reuptake Inhibitors in Assays of Acute Pain-Stimulated and Pain-Depressed Behavior in Rats
Source: PubMed Central (National Institutes of Health)
URL:[Link]
Serotonin–norepinephrine–dopamine reuptake inhibitor
Source: Wikipedia
URL:[Link]
Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters
Source: MDPI (International Journal of Molecular Sciences)
URL:[Link]
Application Note: Integrated Cytotoxicity Assessment of Novel Psychoactive Substances (NPS)
Abstract & Strategic Context The rapid proliferation of Novel Psychoactive Substances (NPS)—including synthetic cannabinoids, cathinones, and opioids—presents a unique toxicological challenge. Unlike traditional pharmace...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract & Strategic Context
The rapid proliferation of Novel Psychoactive Substances (NPS)—including synthetic cannabinoids, cathinones, and opioids—presents a unique toxicological challenge. Unlike traditional pharmaceuticals, these compounds lack standardized safety data. Their chemical structures are frequently modified to evade legal restrictions, often resulting in increased lipophilicity and unpredictable metabolic toxicity.
This Application Note provides a rigorous, multi-parametric protocol for assessing NPS cytotoxicity. It moves beyond simple viability assays to address specific NPS challenges: poor aqueous solubility , plastic binding , and metabolic activation requirements .
Experimental Design Strategy
The "Toxicity Triad" Approach
To avoid false negatives common in NPS screening, this protocol utilizes a multiplexed approach assessing three distinct cellular parameters simultaneously:
Metabolic Activity (MTS/ATP): Early indicator of mitochondrial stress.
Membrane Integrity (LDH): Indicator of necrosis and late-stage apoptosis.
Neurotoxicity (Primary Target):SH-SY5Y (Human Neuroblastoma).[1][2] Note: Undifferentiated SH-SY5Y cells are proliferative and lack mature neuronal markers. This protocol requires differentiation to a post-mitotic phenotype.
Hepatotoxicity (Metabolic Hub):HepG2 or HepaRG . Essential for assessing drug-induced liver injury (DILI).
Pre-Experimental Phase: Solubility & Handling
CRITICAL WARNING: Many synthetic cannabinoids (e.g., JWH-series, MDMB-series) are highly lipophilic (
). They bind avidly to polystyrene culture plates, reducing nominal concentration by up to 60%.
Protocol A: Lipophilic Compound Preparation
Stock Preparation: Dissolve NPS in 100% DMSO.
Intermediate Dilution: Do NOT dilute directly into serum-free media.
Correct Method: Dilute stock into media containing 1-2% Fatty Acid-Free BSA or 10% FBS . Serum proteins act as carriers, preventing precipitation and plastic adsorption.
DMSO Limit: Final DMSO concentration on cells must be
(v/v).
Glassware: Use glass vials for intermediate dilutions where possible to minimize loss.
Duration: Incubate for 3-6 hours (pulse exposure).
Wash: Remove S9 media (cytotoxic if left too long), wash 2x with PBS, and replace with fresh media for a 24h recovery period to allow toxicity to manifest.
Phase III: Multiplexed Cytotoxicity Workflow
Rationale: Measure LDH leakage (supernatant) and ATP (lysate) from the same well to normalize data.
Workflow Diagram (Graphviz)
Figure 1: Multiplexed workflow allowing simultaneous assessment of membrane leakage (LDH) and metabolic viability (ATP) from a single sample well.[3]
Protocol D: The Assay Steps[8][9][10][11][12]
Treatment: Expose differentiated SH-SY5Y cells to NPS (0.1 µM – 1000 µM, log scale) for 24h.
Supernatant Harvest: Transfer 50 µL of culture supernatant to a new black 96-well plate.
LDH Reaction: Add 50 µL LDH reaction mix (Lactate + NAD+ + Diaphorase + Resazurin). Incubate 10 min. Read Fluorescence (Ex 560nm / Em 590nm).
Cell Viability: To the original wells (containing cells + remaining 50 µL media), add 50 µL CellTiter-Glo® (ATP reagent) or MTS reagent. Incubate 20 min. Read Luminescence/Absorbance.
Phase IV: High-Content Screening (HCS)
For NPS that cause functional damage without immediate cell death (e.g., neurite retraction).
Protocol E: Neurotoxicity Imaging
Staining (Live Cell):
Hoechst 33342 (1 µg/mL): Nuclear counterstain.
Calcein AM (1 µM): Viability and neurite visualization.
Readout:Total Neurite Length per Cell and Branching Points .
Mechanistic Pathway Diagram (Graphviz)
Figure 2: Potential signaling cascades induced by NPS, leading to either apoptotic or necrotic cell death pathways.
Data Analysis & Quality Control
Acceptance Criteria
Z-Factor: Must be
for HCS assays.
(Where is positive control e.g., 10% DMSO, and is negative control).
Dose-Response: Fit data to a 4-parameter logistic (4PL) regression to calculate IC50.
Data Summary Table
Parameter
Assay Type
Endpoint Relevance
NPS Specificity
Mitochondrial Activity
MTS / Resazurin
Early toxicity, growth inhibition
Sensitive to stimulant-induced stress
Membrane Integrity
LDH Release
Necrosis, late apoptosis
Distinguishes lytic toxicity (e.g., solvents)
ATP Levels
Luminescence
Energy depletion
Critical for metabolic poisons
Neurite Outgrowth
HCS (Calcein)
Functional neurotoxicity
Detects damage before cell death
MMP
TMRM / JC-1
Mitochondrial health
Key for synthetic cannabinoid toxicity
References
United Nations Office on Drugs and Crime (UNODC). (2021).[4] Current NPS Threats Volume IV. Retrieved from [Link]
Expert Committee on Drug Dependence. (2020). Critical Review Report: Synthetic Cannabinoids. World Health Organization. Retrieved from [Link]
Presley, B. C., et al. (2016). In vitro cytotoxicity of synthetic cannabinoids in SH-SY5Y neuroblastoma cells. Forensic Toxicology. Retrieved from [Link]
Saeed, M., et al. (2020). High-Content Screening for Neurotoxicity: A Review of the Literature. Frontiers in Neuroscience. Retrieved from [Link]
OECD Guidelines for the Testing of Chemicals. (2018). Test No. 487: In Vitro Mammalian Cell Micronucleus Test (mentioning S9 usage). Retrieved from [Link]
Application Notes and Protocols for the Neuroscience Research of 1-(3,4-Dimethoxyphenyl)cyclobutanamine
For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Disclaimer: The compound 1-(3,4-Dimethoxyphenyl)cyclobutanamine is a novel chemical entity with limited to no cu...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Disclaimer: The compound 1-(3,4-Dimethoxyphenyl)cyclobutanamine is a novel chemical entity with limited to no currently available data in peer-reviewed scientific literature. The following application notes and protocols are therefore presented as a predictive guide based on the structure-activity relationships (SAR) of its constituent chemical moieties: the 3,4-dimethoxyphenyl group, characteristic of several psychoactive phenethylamines, and the cyclobutanamine scaffold, a recognized pharmacophore in central nervous system (CNS) drug discovery. This document is intended to serve as a foundational framework for initiating research into its potential neuropharmacological properties.
I. Scientific Rationale and Predicted Biological Profile
The chemical structure of 1-(3,4-Dimethoxyphenyl)cyclobutanamine suggests a compelling rationale for its investigation in neuroscience. The molecule integrates two key structural features known to confer neuroactivity.
The 3,4-dimethoxyphenyl moiety is a classic feature of phenethylamine derivatives with known effects on monoaminergic systems. This substitution pattern is present in compounds that interact with dopamine and serotonin receptors.[1][2][3] The methoxy groups can influence the metabolic stability and lipophilicity of the molecule, thereby affecting its ability to cross the blood-brain barrier and its overall pharmacokinetic profile.
The cyclobutanamine scaffold provides a rigid, three-dimensional structure that can confer specific conformational constraints.[4][5] This rigidity can be advantageous for optimizing interactions with biological targets, potentially leading to higher potency and selectivity compared to more flexible acyclic amines.[4] Derivatives of cyclobutanamine have been explored for a range of CNS applications, including as NMDA receptor antagonists and anticonvulsants.[6][7]
Based on these structural components, it is hypothesized that 1-(3,4-Dimethoxyphenyl)cyclobutanamine may act as a modulator of dopaminergic and/or glutamatergic neurotransmission. Its primary mechanism of action could involve the inhibition of dopamine reuptake or modulation of dopamine receptor activity.[1][8][9]
A plausible mechanism of action for 1-(3,4-Dimethoxyphenyl)cyclobutanamine is the inhibition of the dopamine transporter (DAT). By blocking DAT, the compound would increase the extracellular concentration of dopamine in the synaptic cleft, leading to enhanced dopaminergic signaling.
Caption: Predicted mechanism of action via dopamine transporter (DAT) inhibition.
II. Experimental Protocols: A Tiered Approach to Characterization
A systematic evaluation of a novel compound requires a multi-tiered approach, starting with high-throughput in vitro and in vivo screens, followed by more detailed mechanistic and behavioral studies.
A. Tier 1: Initial Screening and Target Identification
This initial step aims to identify the primary molecular targets of the compound.
Objective: To determine the binding affinity of 1-(3,4-Dimethoxyphenyl)cyclobutanamine for key CNS targets, including dopamine, serotonin, and norepinephrine transporters, as well as a panel of dopamine and NMDA receptors.
Materials:
Radioligands specific for each target (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, [³H]nisoxetine for NET, [³H]spiperone for D2 receptors, [³H]MK-801 for NMDA receptors).
Cell membranes or recombinant proteins expressing the target of interest.
1-(3,4-Dimethoxyphenyl)cyclobutanamine stock solution (in DMSO).
Scintillation fluid and a scintillation counter.
Procedure:
Preparation of Reagents: Prepare a series of dilutions of 1-(3,4-Dimethoxyphenyl)cyclobutanamine in assay buffer.
Binding Assay:
In a 96-well plate, combine the cell membranes/recombinant protein, the radioligand, and the test compound at various concentrations.
Incubate at room temperature for a specified time to allow for binding equilibrium to be reached.
Terminate the reaction by rapid filtration through a glass fiber filter to separate bound from free radioligand.
Wash the filters with ice-cold assay buffer.
Uptake Assay:
For transporter assays, use cells stably expressing the transporter of interest (e.g., HEK293-DAT cells).
Pre-incubate the cells with 1-(3,4-Dimethoxyphenyl)cyclobutanamine.
Add the radiolabeled substrate (e.g., [³H]dopamine).
Incubate for a short period to allow for uptake.
Wash the cells to remove extracellular radiolabel.
Quantification:
Place the filters (from binding assay) or cell lysates (from uptake assay) in scintillation vials with scintillation fluid.
Measure the radioactivity using a scintillation counter.
Data Analysis:
Calculate the percentage of inhibition of radioligand binding or substrate uptake at each concentration of the test compound.
Determine the IC50 (half-maximal inhibitory concentration) value by fitting the data to a dose-response curve.
Predicted Data Presentation:
Target
Predicted IC50 (nM)
Dopamine Transporter (DAT)
50 - 200
Serotonin Transporter (SERT)
> 1000
Norepinephrine Transporter (NET)
> 1000
Dopamine D2 Receptor
500 - 1500
NMDA Receptor (PCP site)
> 2000
Zebrafish larvae are an excellent model for rapid in vivo screening of novel psychoactive compounds due to their genetic and physiological homology to humans, small size, and rapid development.[10][11][12][13]
Objective: To assess the general behavioral effects of 1-(3,4-Dimethoxyphenyl)cyclobutanamine in a whole-organism context.
Materials:
Wild-type zebrafish larvae (5-7 days post-fertilization).
Acclimation: Place individual zebrafish larvae into the wells of a 96-well plate containing embryo medium. Allow them to acclimate for at least 30 minutes.
Compound Administration: Add 1-(3,4-Dimethoxyphenyl)cyclobutanamine to the wells at a range of concentrations. Include a vehicle control (e.g., DMSO in embryo medium).
Behavioral Recording: Place the 96-well plate in the automated video tracking system. Record larval movement over a defined period, including both light and dark phases to assess photomotor response.[14]
Data Analysis: Analyze the video tracking data to quantify various behavioral parameters, such as total distance moved, velocity, and thigmotaxis (wall-hugging behavior, an indicator of anxiety).[10] Compare the effects of the compound to the vehicle control.
Predicted Behavioral Phenotype: Increased locomotor activity, consistent with a dopaminergic stimulant.
B. Tier 2: Secondary Behavioral and Mechanistic Studies
If the initial screens suggest a specific psychoactive profile, more detailed behavioral testing in rodents is warranted.
Objective: To characterize the effects of 1-(3,4-Dimethoxyphenyl)cyclobutanamine on locomotor activity and anxiety-like behavior in mice.
Materials:
Adult male C57BL/6 mice.
Open field apparatus.
Elevated plus maze.
1-(3,4-Dimethoxyphenyl)cyclobutanamine solution for injection (e.g., dissolved in saline with a small amount of Tween 80).
Procedure:
Locomotor Activity (Open Field Test):
Administer 1-(3,4-Dimethoxyphenyl)cyclobutanamine or vehicle via intraperitoneal (i.p.) injection.
Place the mouse in the center of the open field arena.
Record its activity for 30-60 minutes using an automated tracking system.
Analyze parameters such as total distance traveled, time spent in the center versus the periphery, and stereotypic behaviors.
Anxiety-Like Behavior (Elevated Plus Maze):
Administer the compound or vehicle.
Place the mouse in the center of the elevated plus maze, facing an open arm.
Record its behavior for 5 minutes.
Analyze the time spent in the open arms versus the closed arms. An anxiolytic effect is indicated by more time spent in the open arms.
This technique allows for the direct measurement of the compound's effects on neuronal excitability and synaptic transmission.[15][16][17][18][19]
Objective: To determine how 1-(3,4-Dimethoxyphenyl)cyclobutanamine modulates neuronal activity in brain slices, potentially in a dopamine-rich region like the nucleus accumbens or striatum.
Materials:
Rodent brain slicer (vibratome).
Artificial cerebrospinal fluid (ACSF).
Patch-clamp electrophysiology rig with amplifier, micromanipulators, and data acquisition system.
Glass micropipettes.
Procedure:
Brain Slice Preparation:
Anesthetize a rodent and perfuse transcardially with ice-cold, oxygenated ACSF.
Rapidly dissect the brain and prepare acute coronal or sagittal slices (e.g., 300 µm thick) containing the region of interest using a vibratome.
Allow slices to recover in oxygenated ACSF at room temperature for at least 1 hour.
Whole-Cell Patch-Clamp Recording:
Transfer a slice to the recording chamber and perfuse with oxygenated ACSF.
Using a microscope, guide a glass micropipette filled with internal solution to a neuron.
Establish a whole-cell patch-clamp configuration to record spontaneous or evoked postsynaptic currents (sPSCs or ePSCs).
Compound Application:
Obtain a stable baseline recording.
Bath-apply 1-(3,4-Dimethoxyphenyl)cyclobutanamine at a known concentration.
Record the changes in neuronal activity, such as the frequency and amplitude of sPSCs.
Data Analysis:
Analyze the electrophysiological data to determine if the compound increases or decreases neuronal excitability and synaptic transmission.
Experimental Workflow Diagram
Caption: A tiered experimental workflow for characterizing a novel compound.
III. Concluding Remarks
The investigation of 1-(3,4-Dimethoxyphenyl)cyclobutanamine represents a rational approach to novel CNS drug discovery. By leveraging the known pharmacology of its structural components, a targeted and efficient research plan can be executed. The protocols outlined in this document provide a comprehensive framework for elucidating the potential therapeutic value of this compound in the field of neuroscience. Careful execution of these experiments will be crucial in determining its mechanism of action, behavioral effects, and potential as a lead compound for the treatment of neurological or psychiatric disorders.
IV. References
Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Biomolecules & Therapeutics. [Link][1][8][9]
Phenylethylamine effects on dopamine synthesis. Structure-activity relationships. Biochemical Pharmacology. [Link][2]
Action of 3,4-dimethoxyphenylethylamine in relation to the effects of catecholamines on brainstem neurones. British Journal of Pharmacology. [Link][3]
Zebrafish Protocols for Neurobehavioral Research. ResearchGate. [Link][10]
A High-Throughput Behavioral Assay for Screening Novel Anxiolytics in Larval Zebrafish. Preprints.org. [Link][11]
Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem. [Link][4]
Electrophysiological Approaches for the Study of Ion Channel Function. Methods in Molecular Biology. [Link][15]
Zebrafish and Drug Development: A Behavioral Assay System for Probing Nicotine Function in Larval Zebrafish. Springer Nature Experiments. [Link][12]
Synthesis and neuropharmacology of cyclobutanecarbonylureas. PubMed. [Link][6]
Chemical screening in zebrafish for novel biological and therapeutic discovery. Wiley Interdisciplinary Reviews: Developmental Biology. [Link][14]
High-Throughput Electrophysiology for Drug Screening and Discovery. Aragen Bioscience. [Link][17]
Discovering novel neuroactive drugs through high-throughput behavior-based chemical screening in the zebrafish. Frontiers in Pharmacology. [Link][13]
Synthesis, NMDA receptor antagonist activity, and anticonvulsant action of 1-aminocyclobutanecarboxylic acid derivatives. Journal of Medicinal Chemistry. [Link][7]
Novel screening techniques for ion channel targeting drugs. Channels. [Link][18]
Ion Channel Assays. Sygnature Discovery. [Link][19]
Application Note: Purification Strategies for 1-(3,4-Dimethoxyphenyl)cyclobutanamine
Abstract & Scope 1-(3,4-Dimethoxyphenyl)cyclobutanamine (CAS: 1017467-28-5) is a sterically constrained primary amine often utilized as a pharmacophore in serotonin and norepinephrine reuptake inhibitor research. Its str...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract & Scope
1-(3,4-Dimethoxyphenyl)cyclobutanamine (CAS: 1017467-28-5) is a sterically constrained primary amine often utilized as a pharmacophore in serotonin and norepinephrine reuptake inhibitor research. Its structural rigidity, provided by the cyclobutane ring, offers unique binding kinetics compared to flexible phenethylamine analogs.
However, its synthesis—typically via Curtius rearrangement of cyclobutanecarboxylic acids or nitrile reduction—often yields persistent impurities such as isocyanate intermediates , retro-aldol byproducts , and secondary amine dimers .
This guide details a multi-stage purification workflow designed to achieve >99.5% purity . We prioritize a "Self-Validating" approach where each step removes a specific class of impurity, confirmed by orthogonal analytical methods.
Chemical Profile & Properties[1][2][3][4][5][6][7]
Property
Data / Estimate
Relevance to Purification
Structure
Primary amine attached to a cyclobutane ring with a 3,4-dimethoxyphenyl group.[1][2]
Steric bulk at the -carbon reduces nucleophilicity slightly compared to linear amines.
pKa (Conj. Acid)
~9.5 - 10.2 (Estimated)
Strongly basic; requires pH >12 for full extraction into organic phase.
LogP
~2.8 - 3.1
Lipophilic free base; highly soluble in DCM, EtOAc. Salts are water-soluble.
Non-basic impurities must be removed via acid-base wash before crystallization.
Protocol A: Acid-Base Extraction (The "Rough" Clean)
Objective: Isolate the target amine from neutral and acidic organic impurities (e.g., unreacted nitriles, carboxylic acids).
Mechanistic Insight
Because the target is a primary amine, it can be reversibly protonated. Neutral impurities (nitriles) and acidic impurities (phenols, acids) will not protonate and will remain in the organic phase at low pH.
Step-by-Step Methodology
Dissolution: Dissolve the crude reaction residue in Ethyl Acetate (EtOAc) (10 mL per gram of crude).
Why EtOAc? It offers better phase separation than DCM and is less likely to form emulsions with amine salts.
Acid Extraction: Extract the organic layer 3x with 1M HCl (aq).
Chemistry: The amine converts to the water-soluble hydrochloride salt (
). Neutral organics stay in EtOAc.
Precaution: Keep the aqueous phase cold (0-5°C) to prevent potential acid-catalyzed ring opening, although the cyclobutane-phenyl bond is relatively stable.
Organic Wash: Combine the acidic aqueous layers and wash once with fresh EtOAc. Discard the organic layer.
Basification: Cool the aqueous layer to 0°C. Slowly add 50% NaOH or saturated KOH until pH > 12.
Observation: The solution will become cloudy as the free base amine oils out.
Re-Extraction: Extract the basic aqueous mixture 3x with Dichloromethane (DCM) .
Why DCM? The free base is highly lipophilic; DCM is a superior solvent for recovering phenethylamines compared to ether.
Drying: Dry combined DCM layers over anhydrous
, filter, and concentrate in vacuo to yield the Purified Free Base .
Protocol B: Flash Column Chromatography (The Separation)
Objective: Remove secondary amine byproducts and polar impurities that tracked through the extraction.
The "Amine Tailing" Problem
Silica gel is acidic (
). Basic amines interact strongly with surface silanols, leading to peak tailing and irreversible adsorption.
Solution: Deactivate the silica using a volatile base modifier.
Chromatographic System
Stationary Phase: Spherical Silica Gel (40-60
).
Mobile Phase A: Dichloromethane (DCM).
Mobile Phase B: Methanol containing 2% Ammonium Hydroxide (
in MeOH).
Gradient: 0% B
10% B over 20 CV (Column Volumes).
Workflow
Column Pre-treatment: Flush the column with 10% Mobile Phase B to neutralize active silanol sites before loading the sample.
Loading: Dissolve the free base in a minimum amount of DCM.
Elution: Run the gradient. The target primary amine typically elutes after non-polar impurities but before highly polar degradation products.
Protocol C: Hydrochloride Salt Formation & Recrystallization
Objective: Convert the oil into a stable, crystalline solid suitable for storage and biological testing.
Mechanistic Insight
Crystallization acts as a self-purifying lattice formation. Impurities are excluded from the crystal structure. We use an anhydrous system to prevent the inclusion of water (hygroscopicity).
Step-by-Step Methodology
Solvation: Dissolve 1.0 g of the purified free base (from Protocol A or B) in 5 mL of dry Isopropanol (IPA) .
Note: If the solution is colored, treat with activated charcoal for 15 mins and filter through Celite.
Acidification: Place the vessel in an ice bath. Dropwise, add 2.0 M HCl in Diethyl Ether (or Dioxane) until the solution reaches pH 2-3 (test with wet pH paper).
Visual: A white precipitate should form immediately.
Precipitation: Dilute the mixture slowly with 15-20 mL of cold Diethyl Ether (Anti-solvent) while stirring.
Maturation: Allow the slurry to stir at 0°C for 30 minutes to maximize yield.
Filtration: Collect solids via vacuum filtration. Wash the cake 3x with cold Ether.
Drying: Dry in a vacuum oven at 40°C over
for 12 hours.
Visualization of Workflows
Figure 1: Acid-Base Purification Logic
Caption: Logical flow for the removal of neutral and acidic impurities via pH manipulation.
Figure 2: Salt Formation & Crystallization
Caption: Controlled crystallization workflow to convert the lipophilic oil into a stable hydrochloride salt.
Analytical Validation
To ensure the protocol was successful, the final product must meet these criteria:
Method
Parameter
Acceptance Criteria
HPLC-UV
C18 Column, :MeCN (0.1% TFA)
Purity > 99.0% (Area under curve)
1H NMR
DMSO- or
Integration of cyclobutane protons (1.8-2.4 ppm) must match aromatic protons (6.8-7.0 ppm). No EtOAc/DCM peaks.
Appearance
Visual Inspection
White to off-white crystalline powder. No yellowing (oxidation).
References
Organic Syntheses. "Preparation of Phenethylamines and Related Compounds." Organic Syntheses, Coll. Vol. 10. Available at: [Link]
PubChem. "(3,4-Dimethoxybenzyl)-(1-phenylethyl)amine Compound Summary."[3] National Library of Medicine.[3] Available at: [Link][3]
Biotage Application Note. "How do I purify ionizable organic amine compounds using flash column chromatography?" Biotage Blog, 2023. Available at: [Link]
Royal Society of Chemistry. "Synthesis of methoxetamine, its metabolites and deuterium labelled analog." Analytical Methods, 2017. Available at: [Link]
Application Note: Advanced Strategies for the Chiral Resolution of Cyclobutanamine Enantiomers
Introduction and Rationale Cyclobutanamines and their substituted derivatives (e.g., 3-methoxycyclobutanamine) have emerged as highly valuable -rich bioisosteres in modern medicinal chemistry[1]. By replacing flat aromat...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction and Rationale
Cyclobutanamines and their substituted derivatives (e.g., 3-methoxycyclobutanamine) have emerged as highly valuable
-rich bioisosteres in modern medicinal chemistry[1]. By replacing flat aromatic rings, the rigid four-membered cyclobutane ring imparts specific conformational constraints that improve metabolic stability, aqueous solubility, and ligand-receptor binding specificity[1]. However, the introduction of chiral centers on the cyclobutane ring necessitates rigorous enantiomeric separation, as stereoisomers frequently exhibit divergent pharmacodynamic and pharmacokinetic profiles.
This application note details optimized methodologies for the chiral separation of cyclobutanamine enantiomers. It prioritizes Supercritical Fluid Chromatography (SFC) equipped with polysaccharide-based Chiral Stationary Phases (CSPs) as the industry gold standard[2], while also providing a validated protocol for classical diastereomeric salt resolution[1].
Mechanistic Insights into Chiral Recognition
The enantioseparation of primary amines like cyclobutanamine on polysaccharide CSPs (e.g., amylose tris(3,5-dimethylphenylcarbamate), Chiralpak AD-H) relies on a complex interplay of transient interactions. The carbamate linkages on the CSP act as both hydrogen bond donors and acceptors. The primary amine of the cyclobutanamine interacts with these sites, while the cyclobutane ring experiences steric constraints within the helical chiral grooves of the polymer.
The Causality of Basic Additives:
A critical challenge in amine separation is severe peak tailing caused by secondary interactions between the basic amine and residual acidic silanol groups on the silica support. To mitigate this, basic additives such as diethylamine (DEA) or aqueous ammonia (
) must be incorporated into the mobile phase[3]. These additives act as sacrificial competitors, masking the silanol sites and ensuring that retention is driven purely by the chiral selector. This steric and chemical disruption of non-specific hydrogen bonding sharpens peaks and dramatically improves the resolution factor ()[3].
Methodological Workflow
Fig 1. Decision matrix for SFC-based chiral separation of cyclobutanamines.
Experimental Protocols
Protocol A: Analytical Chiral SFC Screening
Objective: Identify the optimal CSP and co-solvent combination for baseline resolution (
).
Rationale: SFC is favored over HPLC due to the high diffusivity and low viscosity of supercritical , enabling faster flow rates, rapid equilibration, and superior resolution for small polar molecules[2].
Step-by-Step Procedure:
Sample Preparation: Dissolve the racemic cyclobutanamine derivative in a 1:1 mixture of Methanol/Dichloromethane to a final concentration of 5 mg/mL. Causality: Dichloromethane aids in solubilizing more lipophilic derivatives without distorting the injection band, while methanol ensures compatibility with the mobile phase.
System Equilibration: Set the Automated Back Pressure Regulator (ABPR) to 120 bar and the column oven to 35 °C. Equilibrate the column (e.g., Chiralpak AD-H, 4.6 mm × 250 mm) with 30% Mobile Phase B (MeOH with 0.1% DEA) at a flow rate of 3.0 mL/min until the baseline stabilizes[2].
Injection: Inject 5–10 µL of the sample.
Detection: Monitor via UV at 220 nm. For non-UV active cyclobutanamines, utilize Evaporative Light Scattering Detection (ELSD) or Mass Spectrometry.
Validation: Calculate the resolution factor (
). If , switch the co-solvent from MeOH to EtOH, or evaluate an alternative CSP (e.g., ChiralPak IH)[4].
Protocol B: Preparative SFC Scale-Up
Objective: Isolate enantiomers at the milligram to gram scale.
Rationale: SFC allows for rapid solvent evaporation post-fractionation. This prevents the thermal degradation or volatilization of the isolated cyclobutanamine free base, which is a common failure point in standard preparative HPLC.
Step-by-Step Procedure:
Column Selection: Match the successful analytical CSP to its preparative equivalent (e.g., Chiralpak AD-H, 20 mm × 250 mm, 5 µm).
Parameter Scaling: Scale the flow rate proportionally to the column's cross-sectional area. For a 20 mm ID column, a typical flow rate is 70 mL/min[2].
Isocratic Elution: Maintain the co-solvent percentage (e.g., 35% MeOH/
) and drop the ABPR slightly to 100 bar to accommodate the higher flow without over-pressurizing the system[2].
Stacked Injections: To maximize throughput, utilize stacked injections. Determine the cycle time based on the elution of the second enantiomer and inject the next pulse immediately before the first peak of the subsequent run elutes.
Recovery Validation: Collect fractions in vessels pre-spiked with a small volume of acidic methanol (if the hydrochloride salt is desired). Causality: This traps the volatile free amine as a stable salt during
depressurization, preventing yield loss.
Protocol C: Classical Resolution via Diastereomeric Salt Formation
Objective: Non-chromatographic separation for large-scale (kilogram) synthesis.
Rationale: When preparative SFC is inaccessible for bulk manufacturing, reacting the racemic amine with a chiral resolving acid yields diastereomeric salts with distinct solubility profiles[1].
Step-by-Step Procedure:
Salt Formation: Dissolve 1.0 eq of racemic cyclobutanamine in hot ethanol. Add 0.5 to 1.0 eq of a chiral acid (e.g., (R)-(-)-Mandelic acid or L-(+)-Tartaric acid)[1].
Crystallization: Allow the solution to cool slowly to room temperature over 12 hours. Causality: Slow cooling promotes the thermodynamic formation of a highly ordered crystal lattice, causing the less soluble diastereomeric salt to selectively precipitate.
Filtration and Recrystallization: Filter the crystals and wash with cold ethanol. Recrystallize from ethanol/water to achieve >99% diastereomeric excess (de).
Free-basing: Suspend the purified salt in dichloromethane and wash with 1M NaOH. Extract the organic layer, dry over
, and concentrate under reduced pressure to yield the enantiopure cyclobutanamine[1].
Quantitative Data Summary
Table 1: Representative Analytical and Preparative SFC Parameters for Cyclobutanamine Derivatives
[1]Title: 3-Methoxycyclobutanamine | 1234615-98-5 - Benchchem | Source: benchchem.com | URL:1[3]Title: Effect of mobile phase amine additives on enantioselectivity for phenylalanine analogs | Source: nih.gov | URL:3[2]Title: Discovery of Small-Molecule Antagonists of the PWWP Domain of NSD2 - PMC - NIH | Source: nih.gov | URL:2[4]Title: WO2024155601A1 - Compounds, compositions and methods of use to treat hypoparathyroidism and osteoporosis - Google Patents | Source: google.com | URL:4
Technical Application Note: In Vivo Pharmacological Profiling of 1-(3,4-Dimethoxyphenyl)cyclobutanamine (3,4-DMCB)
Introduction & Scientific Rationale Compound Overview 1-(3,4-Dimethoxyphenyl)cyclobutanamine (hereafter referred to as 3,4-DMCB ) represents a specific subclass of conformationally restricted phenethylamines . Structural...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Scientific Rationale
Compound Overview
1-(3,4-Dimethoxyphenyl)cyclobutanamine (hereafter referred to as 3,4-DMCB ) represents a specific subclass of conformationally restricted phenethylamines . Structurally, it consists of a 3,4-dimethoxybenzene ring attached to a cyclobutane ring which incorporates the amine functionality.
Mechanistic Hypothesis (SAR Analysis)
The design of 3,4-DMCB synthesizes pharmacophores from two distinct psychoactive classes, necessitating a bifurcated experimental design:
The Mescaline Homology (5-HT2A Agonism): The 3,4-dimethoxy substitution pattern mimics the A-ring of mescaline (3,4,5-trimethoxyphenethylamine). Open-chain analogs (like DMPEA) are rapidly metabolized by Monoamine Oxidase (MAO). The cyclobutane ring acts as a steric shield (similar to
The Sibutramine/Cyclobutane Homology (Reuptake Inhibition): Cyclobutane-fused amines are often employed to rigidify the ethylamine side chain, favoring binding to monoamine transporters (SERT/NET) over serotonin receptors. Hypothesis: Potential antidepressant or anorectic activity.
This Application Note outlines a Decision-Tree Profiling Protocol to classify 3,4-DMCB as either a psychoplastogen (hallucinogen) or a monoamine reuptake inhibitor (antidepressant/stimulant).
Structural Logic Visualization
The following diagram illustrates the structural relationship and the resulting testing logic.
Figure 1: Structural Activity Relationship (SAR) driving the experimental design. The cyclobutane constraint dictates the need to test for both receptor agonism and reuptake inhibition.
Phase 1: Formulation & Dose-Finding (Safety)
Before efficacy testing, the compound must be converted to a water-soluble salt to ensure consistent bioavailability.
Formulation Protocol
Salt Conversion: Dissolve free base 3,4-DMCB in diethyl ether and bubble dry HCl gas to precipitate 3,4-DMCB·HCl.
Vehicle: 0.9% Saline (preferred). If solubility is poor (>10 mg/mL), use 10%
-Cyclodextrin or 5% DMSO/Saline.
Route: Intraperitoneal (i.p.) for rodents; Oral gavage (p.o.) for translational PK.
The Modified Irwin Test (Functional Observational Battery)
Objective: Establish the Maximum Tolerated Dose (MTD) and identify gross neurotoxic effects (seizures, sedation, ataxia).
Phase 2: Pharmacodynamics - The "Psychedelic Screen"
Given the 3,4-dimethoxy motif, ruling out (or confirming) hallucinogenic potential is critical before exploring therapeutic antidepressant effects. The Head Twitch Response (HTR) is the gold-standard behavioral proxy for 5-HT2A activation in rodents [1].[3][4]
Protocol: High-Speed Video HTR Assay
Principle: 5-HT2A agonists induce a rapid, paroxysmal rotation of the head in mice.[5] This behavior is absent in non-hallucinogenic serotonergic agents (like SSRIs).
Experimental Setup:
Subjects: Male C57BL/6J mice (8-10 weeks), n=8/group.
Groups:
Vehicle (Saline).
Positive Control: DOI (1.0 mg/kg) or Psilocybin (1.0 mg/kg).
Test Group: 3,4-DMCB (Dose derived from Irwin test, typ. 10 mg/kg).
Procedure:
Acclimatize mice to observation chambers (clear acrylic cylinders) for 15 min.
Blind observers count HTR events (defined as rapid rotational jerk of head/ears).
Validation: If 3,4-DMCB induces HTR > 10 events/30min, it is a 5-HT2A agonist .
Phase 3: Pharmacodynamics - The "Antidepressant Screen"
If the compound is HTR-negative (or if a mixed profile is suspected), assess antidepressant-like activity. Note: Stimulants can produce false positives in the Forced Swim Test (FST). Therefore, Locomotor Activity must be run first.
Assay A: Open Field Locomotor Activity
Objective: Distinguish between specific antidepressant effects and non-specific psychostimulation.
Protocol: Place mouse in an automated IR-beam activity cage immediately post-dosing. Record ambulation for 60 mins.
No Change: Ideal for pure antidepressant candidates.
Assay B: Porsolt Forced Swim Test (FST)
Objective: Measure "behavioral despair" and escape-directed behavior.
Ethical Note: Due to evolving guidelines (e.g., NHMRC 2023 statement), ensure this test is scientifically justified or replace with the Tail Suspension Test if required by local IACUC [2].
Step-by-Step Protocol:
Apparatus: Glass cylinder (25cm H x 10cm D) filled with 25°C water (10cm depth).
Pre-Test (Rats only): 15 min swim 24h prior to testing (induces learned helplessness). Skip for mice.
Immobility:[8] Floating, minimal movement to keep nose above water.[8]
Swimming: Active horizontal motion.
Climbing: Vertical thrashing against walls (Noradrenergic signature).
Data Interpretation:
Reduction in Immobility = Antidepressant-like efficacy .
Data Reporting & Visualization
Summary of Expected Outcomes
The following table serves as a reference for interpreting the combined results of the battery.
Profile Type
HTR (Events)
Locomotor Activity
FST Immobility
Likely Mechanism
Psychedelic
High (>15)
Variable
Reduced
5-HT2A Agonist
Stimulant
Low (<3)
Significantly Increased
Reduced (False +)
DA/NE Releaser
Antidepressant
Low (<3)
Normal / Slight Decrease
Significantly Reduced
SERT/NET Inhibitor
Sedative
Low (<3)
Decreased
Increased
GABA / Off-target
Decision Workflow Diagram
Use this flowchart to determine the development path for 3,4-DMCB based on experimental data.
Figure 2: Pharmacological classification logic based on in vivo behavioral outputs.
References
Halberstadt, A. L., et al. (2011). "The Head-Twitch Response as a Behavioral Proxy for 5-HT2A Receptor Activation." Pharmacology & Therapeutics.[9]
Porsolt, R. D., et al. (1977). "Behavioral despair in mice: a primary screening test for antidepressants." Archives Internationales de Pharmacodynamie et de Therapie.
National Health and Medical Research Council (NHMRC). (2023).[10] "Statement on the forced swim test in rodent models."
Nichols, D. E. (2016). "Psychedelics."[2][4] Pharmacological Reviews. (Provides SAR context for phenethylamines).
Process Optimization & Technical Support Center: 1-(3,4-Dimethoxyphenyl)cyclobutanamine Synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the most critical bottlenecks encountered during the synthesis of 1-(3,4-dimethoxyphenyl)c...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the most critical bottlenecks encountered during the synthesis of 1-(3,4-dimethoxyphenyl)cyclobutanamine. This compound is a highly sterically hindered quaternary cyclobutane derivative, and its synthesis requires precise control over reaction kinetics, phase-transfer dynamics, and anhydrous handling.
Below, you will find field-proven FAQs, self-validating protocols, and mechanistic insights designed to maximize your yield and purity.
Overall synthetic workflow for 1-(3,4-Dimethoxyphenyl)cyclobutanamine.
Section 1: Cyclobutanation (Ring Formation)
Q1: Why does the alkylation of 3,4-dimethoxyphenylacetonitrile stall at the mono-alkylated intermediate, reducing my overall cyclobutanecarbonitrile yield?
Causality: The formation of the cyclobutane ring requires two sequential deprotonation-alkylation events. The first alkylation (forming the open-chain 4-bromobutylnitrile intermediate) is rapid. However, the second deprotonation is highly sterically hindered and kinetically slower. If the base is insufficient or the phase-transfer dynamics are poor, the reaction stalls, or the intermediate undergoes elimination to form unwanted allyl byproducts.
Initialization: Charge a reactor with 3,4-dimethoxyphenylacetonitrile (1.0 eq) and 1,3-dibromopropane (1.2 eq) in toluene.
Catalysis: Add a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB) (0.05 eq).
Activation: Slowly add 50% aqueous NaOH or KOH (excess, ~4.0 eq) while maintaining vigorous mechanical stirring (>400 rpm) at 60–70 °C.
Self-Validation: The biphasic emulsion must be finely dispersed and milky. Rapid phase separation upon pausing the stirrer indicates inadequate mixing, which directly causes the reaction to stall.
Monitoring: Track the reaction via GC/MS. The mono-alkylated intermediate should peak at 2 hours and completely disappear by 6 hours.
Isolation: Quench with water, separate the organic layer, and wash with brine to yield the intermediate 1-(3,4-dimethoxyphenyl)cyclobutanecarbonitrile[1].
Section 2: Nitrile Hydrolysis
Q2: I am getting incomplete hydrolysis of the nitrile to the carboxylic acid. Standard aqueous reflux leaves mostly starting material. How can I push this to completion?
Causality: The cyano group in 1-(3,4-dimethoxyphenyl)cyclobutanecarbonitrile is situated on a quaternary carbon. This extreme steric bulk physically shields the nitrile carbon from nucleophilic attack by the hydroxide ion. Standard aqueous reflux conditions (~100 °C) do not provide enough thermal energy to surpass the activation energy barrier required for the hydration of the intermediate amide to the carboxylic acid.
Self-Validating Protocol: High-Temperature Hydrolysis
To overcome steric hindrance, you must utilize a high-boiling solvent system[2].
Setup: Suspend the nitrile intermediate in ethylene glycol.
Basification: Add solid KOH (5.0 eq).
Thermal Cleavage: Heat the mixture to 150–190 °C for 6–16 hours.
Self-Validation: Hold a piece of wet, universal pH paper at the condenser outlet. Ammonia gas evolution will turn the paper basic (blue) as the amide hydrolyzes to the acid. The complete cessation of ammonia evolution is your physical indicator that the reaction has reached completion.
Workup: Cool the mixture to room temperature, dilute with water, and wash with MTBE to extract any unreacted nitrile.
Precipitation: Acidify the aqueous layer to pH 3–4 with 4M HCl to crash out the pure 1-(3,4-dimethoxyphenyl)cyclobutanecarboxylic acid[2].
Section 3: Amine Conversion (Curtius vs. Hofmann)
Q3: Should I use the Hofmann or Curtius rearrangement for converting the intermediate to the final amine?
Causality: For quaternary cyclobutane systems, the Curtius rearrangement is vastly superior. The Hofmann rearrangement of sterically hindered amides often suffers from competitive urea formation and over-oxidation due to the harsh aqueous halogen conditions. The Curtius rearrangement, utilizing diphenylphosphoryl azide (DPPA), proceeds through a highly concerted mechanism that is strictly anhydrous and much less sensitive to steric bulk[3].
Quantitative Comparison of Rearrangement Strategies
Parameter
Hofmann Rearrangement
Curtius Rearrangement (DPPA method)
Starting Material
Primary Amide
Carboxylic Acid
Reagents
NaOBr or PhI(OAc)₂, NaOH
DPPA, Et₃N, tert-Butanol
Intermediate
Isocyanate (in situ, aqueous)
Acyl Azide → Isocyanate (anhydrous)
Average Yield
40% – 55%
75% – 85%
Major Byproducts
Symmetric urea, unreacted amide
Minimal (if strictly anhydrous)
Scalability
Poor (exothermic, halogen waste)
Excellent (controlled gas evolution)
Q4: My Curtius rearrangement with DPPA yields significant amounts of urea byproduct instead of the Boc-protected amine. How do I fix this?
Causality: Urea formation during a one-step Curtius rearrangement is the direct result of moisture contamination. If water is present in the solvent or reagents, it hydrolyzes the intermediate isocyanate into a primary amine. This newly formed, highly nucleophilic amine rapidly attacks unreacted isocyanate, forming a symmetric urea dimer—a dead-end byproduct[3].
Curtius rearrangement pathways highlighting the moisture-driven urea side reaction.
Drying: Azeotropically dry the carboxylic acid by dissolving it in toluene and concentrating it under a vacuum. Repeat this process twice.
Activation: Dissolve the dried acid in anhydrous tert-butanol (which acts as both solvent and reactant) under a strict nitrogen atmosphere. Add anhydrous triethylamine (1.2 eq) followed by DPPA (1.1 eq)[3].
Rearrangement & Trapping: Heat the reaction mixture to 50–80 °C.
Self-Validation: Nitrogen gas evolution will begin as the reaction reaches temperature. This bubbling physically indicates the decomposition of the acyl azide to the isocyanate. The isocyanate is then immediately trapped by tert-butanol to form the Boc-protected amine[3]. The rearrangement is complete when the bubbling entirely ceases.
Deprotection: Isolate the Boc-amine via standard aqueous workup, then treat it with 4M HCl in dioxane at room temperature to quantitatively yield 1-(3,4-dimethoxyphenyl)cyclobutanamine hydrochloride.
Technical Support Center: Cyclobutane Ring Formation & [2+2] Cycloaddition
Overview Welcome to the Advanced Technical Support Center for Cyclobutane Synthesis. This guide is engineered for researchers, synthetic chemists, and drug development professionals navigating the complexities of four-me...
Author: BenchChem Technical Support Team. Date: March 2026
Overview
Welcome to the Advanced Technical Support Center for Cyclobutane Synthesis. This guide is engineered for researchers, synthetic chemists, and drug development professionals navigating the complexities of four-membered ring formation. Rather than providing generic advice, this guide deconstructs the physical chemistry and kinetic bottlenecks of cycloadditions to provide actionable, field-proven solutions.
Mechanistic Grounding: The Causality of Cyclobutane Formation
Cyclobutane synthesis is notoriously challenging due to the high ring strain (~26 kcal/mol) of the four-membered carbocycle. According to the Woodward-Hoffmann rules, thermal [2+2] cycloadditions of unactivated alkenes are symmetry-forbidden (suprafacial-suprafacial) and require extreme conditions, often proceeding via non-concerted diradical intermediates that erode stereochemistry[1].
Consequently, photochemical [2+2] cycloaddition is the premier methodology. Light excitation promotes an electron to the Lowest Unoccupied Molecular Orbital (LUMO), altering the orbital symmetry and making the suprafacial-suprafacial concerted pathway symmetry-allowed[1]. Modern approaches have evolved from harsh UV irradiation to visible-light photocatalysis and triplet energy transfer (EnT), which prevent degradative side reactions and expand substrate scope[2].
Diagnostic Workflow for [2+2] Photocycloadditions
Diagnostic flowchart for troubleshooting [2+2] photocycloaddition reactions.
Troubleshooting FAQs
Q1: My intermolecular[2+2] photocycloaddition is stalling at 30% conversion. How do I drive it to completion?A1: Incomplete conversion in photochemical [2+2] reactions usually stems from three physical or kinetic bottlenecks:
Light Penetration (The Beer-Lambert Limitation): In batch reactors, light intensity drops exponentially as it penetrates the solution. If your reaction is heavily absorbing, only the outer millimeter of the solution reacts. Solution: Transition from a batch flask to a continuous-flow photoreactor (e.g., FEP tubing wrapped around an LED). This ensures uniform irradiation and drastically reduces reaction times.
Oxygen Quenching: Molecular oxygen is a potent triplet quencher. If your reaction relies on a triplet sensitizer, O2 will undergo triplet-triplet annihilation with your catalyst, producing singlet oxygen and halting the cycloaddition[3]. Solution: Standard sparging is often insufficient. Employ the freeze-pump-thaw method (minimum 3 cycles) to rigorously deoxygenate the solvent.
Concentration Dynamics: Intermolecular [2+2] cycloadditions are bimolecular and highly concentration-dependent. If the solution is too dilute, the excited state will decay before encountering a partner[3]. Solution: Run intermolecular reactions at high concentrations (0.1 M to 1.0 M). Conversely, if you are attempting an intramolecular [2+2] and observing intermolecular oligomerization, dilute the reaction (<0.01 M) to favor unimolecular folding.
Q2: I am attempting a heterodimerization between two different alkenes, but I am mostly getting homodimers. How can I control chemoselectivity?A2: Direct UV irradiation often excites both alkenes indiscriminately, leading to statistical mixtures of homodimers and heterodimers.
Electronic Matching: Successful heterodimerization requires distinct electronic properties—typically pairing an electron-rich alkene (e.g., enol ether) with an electron-deficient alkene (e.g., enone)[3].
Triplet Energy Transfer (EnT): Shift to a visible-light photocatalytic strategy. Select a photocatalyst (e.g., a Flavin derivative or Ru/Ir complex) with a triplet energy (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
) that sits between the triplet energies of your two substrates. The catalyst will selectively sensitize the alkene with the lower , which then reacts with the ground-state partner, completely suppressing homodimerization of the higher substrate[2].
Q3: My reaction yields the desired cyclobutane, but the diastereoselectivity (dr) and enantioselectivity (ee) are abysmal. What are the best strategies for stereocontrol?A3: Stereocontrol in [2+2] reactions is notoriously difficult because the excited-state intermediates are highly reactive and short-lived.
Suppress the Background Reaction: If your substrate can absorb the light directly, it will react without the chiral catalyst. Ensure your light source wavelength strictly matches the catalyst's absorption profile, not the substrate's.
Chiral Lewis Acid Catalysis: Employ a dual-catalysis approach or a chiral Lewis acid that coordinates to the substrate (e.g., an enone), lowering its LUMO and shifting its absorption into the visible range. For example, commercially available rare-earth Lewis acids paired with chiral pyridine-2,6-bis(oxazoline) (PyBox) ligands have been shown to deliver cyclobutane-fused products with >20:1 dr and >99% ee[4].
Solvent Polarity: The transition state dipole moment dictates stereochemical outcomes. Non-polar solvents (e.g., toluene) often maximize the organizing effects of chiral ligands or hydrogen-bonding templates, whereas polar solvents (e.g., acetonitrile) can disrupt these non-covalent interactions[3].
Q4: Under direct UV irradiation, my substrate undergoes extensive degradation, cleavage, and E/Z isomerization instead of forming the cyclobutane. How do I prevent this?A4: High-energy UV light (e.g., 254 nm) possesses enough energy to homolytically cleave C-C and C-heteroatom bonds (Norrish Type I/II reactions) or cause rapid E/Z isomerization[2].
Solution: Abandon direct UV excitation. Utilize a visible-light-absorbing triplet sensitizer (e.g., Thioxanthone, Ru(bpy)3 2+, or Alloxazines)[5]. This allows you to use mild blue or green LEDs. The sensitizer absorbs the visible light, undergoes intersystem crossing to the triplet state, and transfers this energy to the substrate, bypassing the destructive high-energy singlet excited states[2].
This protocol incorporates built-in validation steps to ensure causality and reproducibility.
Step 1: Reaction Setup & Rigorous Degassing
Action: In an oven-dried Schlenk tube, dissolve the alkene substrates (0.2 mmol) and the photocatalyst (e.g., Ru(bpy)3(PF6)2, 2-5 mol%) in anhydrous, degassed solvent (e.g., CH3CN, 2.0 mL, 0.1 M concentration).
Validation: Perform 3 cycles of freeze-pump-thaw. Self-Validation Check: During the final thaw cycle, no gas bubbles should evolve from the solution under static vacuum. If bubbles appear, repeat the cycle to prevent O2 quenching.
Step 2: Irradiation & Temperature Control
Action: Backfill the tube with Argon. Position the vessel 2-3 cm away from a Blue LED (450 nm, 30-40 W). Place a fan or cooling block around the setup to maintain ambient temperature (20-25 °C).
Validation: Self-Validation Check: Measure the internal temperature of a dummy tube. Thermal runaway (>40 °C) can activate alternative radical pathways or degrade the catalyst.
Step 3: Reaction Monitoring
Action: Stir vigorously (1000 rpm) to ensure optimal mass transfer and light distribution. Monitor via TLC or GC-MS every 2 hours.
Validation: Self-Validation Check: If the reaction stalls at <50% conversion, spike the mixture with an additional 1 mol% of catalyst. If the reaction resumes, catalyst photobleaching/degradation is the root cause. If it does not resume, product inhibition or an inner-filter effect (product absorbing the light) is occurring.
Step 4: Workup & Isolation
Action: Concentrate the mixture in vacuo in the dark to prevent post-reaction photo-degradation. Purify via flash column chromatography.
Quantitative Data Summaries
Table 1: Troubleshooting Matrix for Cyclobutane Synthesis
Symptom
Primary Cause
Diagnostic Check
Corrective Action
Low Yield (<30%)
Poor light penetration
Reaction works on 10mg scale but fails on 1g scale.
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Overcoming In Vitro Solubility & Precipitation Issues
Ticket ID: #SOL-DMPCB-001
Status: Open
Assigned Specialist: Senior Application Scientist
Executive Summary
You are encountering solubility limits with 1-(3,4-Dimethoxyphenyl)cyclobutanamine (DMP-CB). This molecule presents a classic medicinal chemistry challenge: it possesses a lipophilic aromatic core (dimethoxyphenyl + cyclobutane) paired with a basic primary amine.
In standard cell culture media (pH 7.4), the amine is partially protonated (
), but the lipophilic bulk often drives aggregation or adsorption to plastics before the compound reaches the target. This guide provides a root-cause analysis and three validated protocols to stabilize your compound in assay conditions.
Module 1: The "Crash-Out" Diagnosis
Why is this happening?
Your compound likely dissolves in DMSO (Stock) but precipitates upon addition to media (Assay).[1] This is Solvent Shock .
The Mechanism: In 100% DMSO, DMP-CB is solvated by organic dipoles. When rapidly diluted into aqueous media, the DMSO diffuses away faster than water molecules can cage the hydrophobic dimethoxyphenyl group. The molecules aggregate and crystallize (crash out) before they can dissolve.
The Trap: Visual turbidity is only the late stage of precipitation. Micro-aggregates often form invisibly, causing "ghost"
shifts and high variability between replicates.
Quick Diagnostic Table
Observation
Probable Cause
Immediate Action
Visible crystals immediately after dilution
Solvent Shock (Kinetic precipitation)
Switch to Protocol B (Step-wise dilution).
Cloudiness appears after 2-24 hours
Thermodynamic instability (pH shift)
Check media pH; Switch to Protocol C (Cyclodextrin).
Low potency (High ) but clear solution
Adsorption to plasticware
Switch to glass-coated plates or low-binding plastic.
Cytotoxicity in vehicle control
DMSO concentration > 0.5%
Reduce DMSO or use Protocol C .
Module 2: Validated Solubilization Protocols
Protocol A: The Acid-Assisted Stock (For Free Base)
If you are working with the free base form (not the HCl salt), it is highly lipophilic.
Modification: If the free base resists dissolution at >10 mM, add 1 equivalent of HCl (using 1M HCl in water or dioxane) to the DMSO stock. This forces the amine into its protonated, more soluble salt form (
) before it hits the buffer.
Storage:
, desiccated. Avoid freeze-thaw cycles > 3 times.
Protocol B: The "Step-Down" Dilution (Preventing Shock)
Standard direct addition (1 µL stock
1 mL media) causes local supersaturation.
The Fix:
Prepare Intermediate: Dilute your 10 mM DMSO stock 1:10 into pure sterile water or PBS first. Vortex immediately.
Result: 1 mM solution in 10% DMSO.
Secondary Dilution: Dilute this intermediate 1:10 into your culture media.
Result: 100 µM solution in 1% DMSO.
Final Addition: Add this pre-diluted media to your cells.
Why it works: The intermediate step lowers the kinetic energy barrier, allowing water to solvate the molecule gradually.
Protocol C: Cyclodextrin Complexation (The Gold Standard)
If DMSO toxicity (>0.1%) is confounding your data, or if the compound precipitates despite Protocol B, you must use 2-Hydroxypropyl-
-cyclodextrin (HP--CD) . This encapsulates the lipophilic phenyl ring while keeping the amine exposed.
Step-by-Step Formulation:
Prepare Vehicle: Dissolve 20% (w/v) HP-
-CD in sterile water. Filter sterilize (0.22 µm).
Complexation: Add your solid DMP-CB compound directly to this vehicle.
Target: 1:5 to 1:10 molar ratio (Drug : Cyclodextrin).
Agitation: Shake at 200 RPM or sonicate at
for 30–60 minutes.
Usage: Use this aqueous stock directly. It is DMSO-free and cytocompatible.
Module 3: Visualization of Workflows
Figure 1: Decision Logic for Solubility Optimization
This flowchart guides you through the selection of the correct protocol based on your specific failure mode.
Caption: Decision tree for selecting the optimal solubilization strategy based on compound form and experimental observation.
Figure 2: The Cyclodextrin Encapsulation Mechanism
Understanding how HP-
-CD stabilizes your dimethoxyphenyl group.
Caption: Schematic of lipophilic amine encapsulation. The hydrophobic dimethoxyphenyl group enters the CD cavity, shielding it from water.
Module 4: Frequently Asked Questions (FAQ)
Q1: My
shifts right (lower potency) when I use plastic 96-well plates. Why?A: Lipophilic amines like DMP-CB are notorious for Non-Specific Binding (NSB) . They adsorb to the hydrophobic polystyrene surface of standard TC-treated plates.
Fix: Use Low-Binding (Non-Treated) plates or Glass-Coated microplates. Alternatively, add 0.1% BSA (Bovine Serum Albumin) to your buffer; the protein acts as a "sacrificial carrier" to keep the drug in solution.
Q2: Can I use Ethanol instead of DMSO?A: Yes, but with caution. Ethanol is more volatile and can cause "edge effects" in plates due to evaporation. It is also generally more cytotoxic than DMSO at equivalent percentages (
). DMSO is preferred unless your specific assay (e.g., certain GPCR calcium flux assays) is sensitive to it.
Q3: How do I know if my compound has actually precipitated if I can't see it?A: Visual inspection is insufficient. Use Dynamic Light Scattering (DLS) if available.[3] A simpler method is the Centrifugation Test :
Prepare your highest concentration in media.
Centrifuge at
for 10 minutes.
Measure the concentration of the supernatant via HPLC/UV-Vis.
If the concentration is
of expected, you have micro-precipitation.
References
Di, L., & Kerns, E. H. (2016). Drug-like Properties: Concepts, Structure Design and Methods. Academic Press. (Standard text on solubility and pKa principles).
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621. Link
BenchChem Technical Support. (2025). Preventing Compound Precipitation in Culture Media. Link
Waybright, T. J., et al. (2009). Increasing the reliability of in vitro drug screening: effects of DMSO on cell proliferation. Journal of Biomolecular Screening. Link
PubChem Compound Summary. (2024). 1-(3,4-Dimethoxyphenyl)cyclobutanamine.[4][5] National Center for Biotechnology Information. Link
Author: BenchChem Technical Support Team. Date: March 2026
Status: Operational
Lead Scientist: Dr. Aris Thorne, Senior Application Scientist
Topic: Troubleshooting Reproducibility in Assays Involving Lipophilic (High LogP) Compounds
Introduction: The "Silent Killer" of Assay Data
If you are reading this, you are likely facing "flat" dose-response curves, variable IC50 values between runs, or inexplicable "activity" from compounds that shouldn't work.
In drug discovery, lipophilicity (often measured as LogP > 3.0) is a double-edged sword. While it drives membrane permeability, it wreaks havoc in aqueous in vitro assays. Lipophilic compounds do not behave like ideal solutes; they stick to plastic, aggregate into colloids, and crash out of solution.
This guide is not a list of tips; it is a system of causality and control . We will dismantle the three primary failure modes: Surface Adsorption , Colloidal Aggregation , and Solvent Precipitation .
Module A: The "Disappearing Compound" (Surface Adsorption)
The Issue: You prepared a 10 µM solution, but only 2 µM reached the target. The rest is coating your pipette tips and well walls.
The Causality:
Polystyrene (PS) plates and standard polypropylene (PP) tips are hydrophobic. By the laws of thermodynamics (entropy), water molecules organize rigidly around lipophilic compounds. To regain entropy, the system drives the compound out of the water and onto the hydrophobic plastic surface. This is Non-Specific Binding (NSB) .
Troubleshooting FAQ
Q: Why is my IC50 shifting to the right (lower potency) in 384-well plates compared to 96-well?A: Surface-to-Volume Ratio (SA:V). A 384-well plate has a much higher SA:V than a 96-well plate. If your compound sticks to walls, the percentage lost is significantly higher in smaller volumes, artificially inflating the IC50.
Q: Can I just add BSA to block the plastic?A: CAUTION. While BSA blocks plastic, lipophilic compounds bind avidly to albumin (serum shift). You may solve plastic loss but lose free compound to the protein.
Protocol: The "Touchless" Transfer (Acoustic Dispensing)
To eliminate tip-based loss, we move from physical pipetting to Acoustic Droplet Ejection (ADE) .[1][2]
Workflow Comparison:
Feature
Traditional Tip-Based Serial Dilution
Acoustic Dispensing (e.g., Echo®)
Material Contact
High (Tips + Plate Walls)
Low (Source Plate only)
Transfer Medium
Intermediate Dilution Plate (Plastic)
Direct from High-Conc Source
Compound Loss
20-50% per dilution step
< 1%
DMSO %
Variable (Hard to normalize)
Constant (Direct dispensing)
Visualization: The Loss Vector & Mitigation
The following diagram illustrates where compound mass is lost during a standard workflow and how to bypass it.
Caption: Figure 1. Compound mass loss vectors in traditional pipetting (Red path) vs. Acoustic Dispensing (Blue path).
Module B: The "Fake" Inhibitor (Colloidal Aggregation)[3][4]
The Issue: You found a "hit" with micromolar potency. It inhibits Kinase A, Protease B, and Receptor C. It is a Promiscuous Inhibitor .
The Causality:
At specific concentrations (Critical Aggregation Concentration - CAC), lipophilic molecules self-assemble into colloidal particles (100–1000 nm). These colloids adsorb enzymes on their surface, causing denaturation or physical sequestration.[3] This is not specific binding; it is a physical artifact.
Troubleshooting FAQ
Q: My compound has a Hill Slope > 2.0. Is this cooperativity?A: Unlikely. In screening, a steep Hill slope is a hallmark of phase transition (aggregation). Real 1:1 binding usually has a slope near 1.0.
Q: How do I prove it's an aggregate?A: Perform the Detergent Sensitivity Test . Aggregates are held together by hydrophobic forces. A non-ionic detergent disrupts the colloid but leaves specific binding sites intact.
Protocol: The Detergent Sensitivity Test
Objective: Distinguish specific inhibition from colloidal sequestration.
Prepare Assay Buffer: Standard buffer (e.g., HEPES/PBS).
Condition A (No Detergent): Run dose-response of Compound X.
Condition B (Plus Detergent): Add 0.01% Triton X-100 (or 0.005% Tween-20) to the buffer.
Run Assay: Repeat dose-response.
Interpretation:
Result
Interpretation
Action
IC50 Unchanged
Specific Binder
Proceed to Lead Opt
IC50 Increases > 10x
Promiscuous Aggregator
Discard Compound
IC50 Decreases
Solubility Improved
Optimize Buffer
Visualization: The Aggregation Decision Tree
Caption: Figure 2. Logic flow for identifying promiscuous inhibitors using the Detergent Sensitivity Test.
Module C: Solvent Dynamics (Precipitation)
The Issue: "Kinetic Solubility" vs. "Thermodynamic Solubility." Your compound is soluble in DMSO, but when you spike it into the aqueous assay buffer, it crashes out immediately (precipitation) or over time (crystallization).
The Causality:
DMSO is a polar aprotic solvent; water is polar protic. When DMSO stock hits water, the mixing is exothermic and chaotic. If the local concentration exceeds the compound's aqueous solubility limit before mixing is complete, micro-precipitates form. These are often invisible to the naked eye but scatter light and interfere with readouts.
Protocol: Optimized Serial Dilution for Lipophiles
Goal: Prevent "carryover" of viscous DMSO and prevent precipitation shock.
The "Intermediate" Step: Never pipette 100% DMSO stock directly into the assay plate via tips.
Step A: Dilute compound in 100% DMSO (Mother Plate).[4]
Step B: Transfer to an "Intermediate Plate" containing buffer (e.g., 10% DMSO final). Mix vigorously.
Step C: Transfer from Intermediate to Assay Plate (final 1% DMSO).
Mixing Technique:
Use Mix-and-Wait . Aspirate, dispense, wait 2 seconds (for viscous DMSO to settle), then withdraw.
Use Reverse Pipetting for viscous stocks to ensure accurate volume delivery.
Data Table: Solvent & Buffer Tolerance
Parameter
Standard Condition
Lipophilic Optimization
Reason
DMSO Limit
< 1%
< 0.5%
High DMSO can mask solubility issues; lower is better for cell health.[4]
Buffer Additive
None
0.01% Triton X-100 or Pluronic F-127
Prevents aggregation and wall adsorption.
Plate Type
Polystyrene (PS)
Low-Binding (LBS) or Polypropylene
Reduces NSB (Non-Specific Binding).
Incubation
Static
Orbital Shaking (300 rpm)
Maintains equilibrium; prevents sedimentation of micro-precipitates.
References
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization.[5] Drug Discovery Today. Link
Feng, B. Y., & Shoichet, B. K. (2006). A detergent-based assay for the detection of promiscuous inhibitors.[6] Nature Protocols. Link
Comley, J. (2009). Acoustic Dispensing—The Sound of Silence in Liquid Handling. Drug Discovery World. Link
McGovern, S. L., et al. (2002). A common mechanism underlying promiscuous inhibitors from virtual and high-throughput screening. Journal of Medicinal Chemistry. Link
Banks, P. (2014). The Impact of Non-Specific Binding in Microplate Assays. BioTek (Agilent) Technical Notes. Link
Technical Support Center: HPLC Optimization for 1-(3,4-Dimethoxyphenyl)cyclobutanamine
Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of analyzing 1-(3,4-dimethoxyphenyl)cyclobutanamine...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of analyzing 1-(3,4-dimethoxyphenyl)cyclobutanamine and its related isomers.
Because this molecule features a rigid cyclobutane ring, an electron-rich aromatic system, and a highly basic primary amine, standard reversed-phase HPLC methods often fail, resulting in co-elution of positional isomers and severe peak tailing. This guide provides field-proven, mechanistically grounded solutions to these exact issues.
Part 1: Troubleshooting & Mechanistic FAQs
Q1: Why are my positional isomers (e.g., 3,4-dimethoxy vs. 2,3-dimethoxy) co-eluting on a standard C18 column?
Causality & Mechanism: Standard C18 stationary phases separate analytes primarily based on hydrophobicity (partitioning). Positional isomers of dimethoxyphenyl groups possess nearly identical molecular volumes and partition coefficients (
). Consequently, a C18 column cannot distinguish between them.
The Solution: Switch to a Pentafluorophenyl (PFP) stationary phase. The highly electronegative fluorine atoms on the PFP ligand create an electron-deficient aromatic ring (a Lewis acid). This enables strong and dipole-dipole interactions with the electron-rich dimethoxyphenyl ring of your analyte. Furthermore, the rigid planar structure of the PFP phase provides exceptional shape selectivity, allowing it to recognize the subtle steric differences in methoxy group positioning .
Q2: I am observing severe peak tailing for the main cyclobutanamine peak. How do I fix this?
Causality & Mechanism: 1-(3,4-Dimethoxyphenyl)cyclobutanamine is a primary amine with an estimated
of ~9.5. Under standard neutral or slightly acidic HPLC conditions (pH 4–7), the amine is fully protonated (). Simultaneously, residual silanols () on traditional silica columns deprotonate to form negatively charged silanoate ions () at pH > 4. This creates a strong secondary ion-exchange interaction that drags the peak out, causing severe tailing .
The Solution: You have two mechanistically sound options:
Low pH Strategy (pH ~2.0): Use 0.1% Trifluoroacetic acid (TFA). While the amine remains protonated, the high acidity fully protonates (neutralizes) the surface silanols, shutting down the ion-exchange pathway. This is required if you are using a silica-based PFP column.
High pH Strategy (pH 10.5): Use 10 mM Ammonium Bicarbonate adjusted to pH 10.5 with ammonium hydroxide. This deprotonates the primary amine, converting it to a neutral species that interacts purely via hydrophobic partitioning. Note: Standard silica dissolves above pH 8. You must use a hybrid organic-inorganic silica column (e.g., Waters XBridge BEH) to survive these conditions.
Q3: How do I separate the stereoisomers of this compound?
Causality & Mechanism: It is a common structural misconception that 1-(3,4-dimethoxyphenyl)cyclobutanamine is chiral. The parent molecule possesses a plane of symmetry passing through the C1 and C3 carbons of the cyclobutane ring, making it achiral.
The Solution: If you are observing multiple peaks in a pure standard, you are likely seeing positional isomers or synthetic ring-expansion byproducts (e.g., cyclopentanamines), not enantiomers. However, if your synthesis involves substituted cyclobutane rings (e.g., 2-methyl-1-(3,4-dimethoxyphenyl)cyclobutanamine), stereocenters are introduced. To separate these true enantiomers, you must bypass reversed-phase entirely and utilize a Chiral Stationary Phase (CSP) containing immobilized amylose or cellulose derivatives (e.g., Chiralpak AD-H) under normal-phase conditions.
Part 2: Quantitative Method Selection Data
Use the following self-validating data tables to select the correct column chemistry and mobile phase pH for your specific analytical goal.
Table 1: Column Chemistry Comparison for Isomer Resolution
Column Chemistry
Primary Interaction
Selectivity
Shape Selectivity
Positional Isomer Resolution ()
Standard C18
Hydrophobic (London Dispersion)
None
Low
(Co-elution)
Phenyl-Hexyl
Hydrophobic + Weak
Moderate
Moderate
(Partial)
PFP (Fluorinated)
Dipole-Dipole + Strong
Very High
Very High
(Baseline)
Table 2: Mobile Phase pH Strategy for Primary Amines
Mobile Phase pH
Analyte State ()
Silanol State ()
Expected Peak Shape (Tailing Factor)
Required Column Base
Low (pH 2.0)
Protonated ()
Neutral ()
Excellent ()
Standard Silica / PFP
Mid (pH 6.5)
Protonated ()
Ionized ()
Poor ()
Not Recommended
High (pH 10.5)
Neutral ()
Ionized ()
Excellent ()
Hybrid Silica (BEH)
Part 3: Step-by-Step Experimental Protocols
Protocol A: High-Resolution Separation of Positional Isomers
Objective: Baseline resolution of 2,3-, 2,5-, and 3,4-dimethoxyphenyl regioisomers.
Column Selection: Install a superficially porous PFP column (e.g., Agilent Poroshell 120 PFP, 2.7 µm, 150 x 4.6 mm). Rationale: Superficially porous particles provide UHPLC-like efficiency at standard HPLC pressures, maximizing the shape selectivity of the PFP ligand.
Mobile Phase Preparation:
Mobile Phase A: 0.1% TFA in LC-MS grade Water (pH ~2.0).
Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile.
Rationale: The low pH neutralizes silanols to prevent primary amine tailing on the silica-based PFP column.
Gradient Program:
0.0 - 2.0 min: 10% B (Isocratic hold to focus the amine at the column head)
2.0 - 12.0 min: 10%
40% B (Shallow gradient to maximize interaction time)
12.0 - 15.0 min: 40%
95% B (Column wash)
Parameters: Flow rate at 1.0 mL/min; Column Temperature at 25°C (Lower temperatures enhance dipole-dipole interactions on PFP columns); UV Detection at 230 nm and 280 nm.
Self-Validation (System Suitability): The method is valid if the Resolution (
) between the 3,4-dimethoxy and 2,3-dimethoxy isomers is , and the Tailing Factor () of the main peak is .
Protocol B: High-pH Method for Tailing Mitigation & Impurity Profiling
Column Selection: Install a hybrid organic-inorganic column (e.g., Waters XBridge BEH C18, 3.5 µm, 150 x 4.6 mm).
Mobile Phase Preparation:
Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, adjusted to pH 10.5 with Ammonium Hydroxide.
Mobile Phase B: 100% Methanol. Rationale: Methanol provides better recovery for basic compounds at high pH compared to acetonitrile.
Gradient Program: 5% B to 95% B over 15 minutes.
Self-Validation: The method is valid if the Tailing Factor (
) of 1-(3,4-dimethoxyphenyl)cyclobutanamine is .
Part 4: Analytical Workflows & Mechanisms
HPLC Method Development Workflow for Cyclobutanamine Isomers.
Separation mechanisms of PFP vs. C18 stationary phases.
Part 5: References
Agilent Technologies. "Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns." Agilent Application Notes. Available at: [Link]
American Pharmaceutical Review. "Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals." American Pharmaceutical Review. Available at:[Link]
Waters Corporation. "Routine Switching between High and Low pH on XBridge HPLC Columns." Waters Application Notes. Available at:[Link]
Optimization
Cyclobutanamine Synthesis Troubleshooting Center: Mitigating Unexpected Side Products
A Technical Support Guide for Researchers and Drug Development Professionals Overview Cyclobutanamine derivatives are highly sought-after motifs in modern drug discovery due to their unique sp³-rich three-dimensional geo...
Author: BenchChem Technical Support Team. Date: March 2026
A Technical Support Guide for Researchers and Drug Development Professionals
Overview
Cyclobutanamine derivatives are highly sought-after motifs in modern drug discovery due to their unique sp³-rich three-dimensional geometry, which improves metabolic stability and pharmacokinetic properties. However, synthesizing cyclobutanamines is notoriously challenging. The high ring strain (~26 kcal/mol) of the four-membered ring makes it susceptible to ring-opening, rearrangement, and elimination under standard reaction conditions, leading to unexpected side products.
This guide provides mechanistic troubleshooting for the three most common cyclobutanamine synthesis routes: Reductive Amination, Curtius Rearrangement, and Nucleophilic Substitution.
Part 1: Mechanistic Pathways & Pitfalls
Mechanistic pathways in cyclobutanamine synthesis highlighting target routes and side-products.
Part 2: Troubleshooting FAQs
Section A: Reductive Amination of Cyclobutanone
Q1: I am trying to synthesize a primary cyclobutanamine via reductive amination of cyclobutanone, but I keep getting ring-opened aminosulfonyl amides or acyclic amines. Why is this happening?A: This is a classic case of Grob fragmentation driven by the release of cyclobutane ring strain[1]. When the amine attacks the cyclobutanone, the resulting tetrahedral intermediate or imine can undergo C-C bond cleavage if the conditions are too harsh or if specific leaving groups are present. To mitigate this, you must control the thermodynamic acidity and the choice of reducing agent. Using milder hydride reagents such as sodium triacetoxyborohydride (NaBH(OAc)₃) in weakly acidic conditions favors rapid iminium reduction over ring-opening[2].
Q2: My GC-MS shows a large percentage of secondary and tertiary amine side products. How do I prevent over-alkylation?A: Reductive amination often requires careful stoichiometric control to prevent the newly formed primary amine from reacting with another equivalent of cyclobutanone[3].
Solution: Use an excess of the amine source relative to the ketone. Alternatively, utilize a stepwise procedure: pre-form the imine in an alcoholic solvent, then add the reducing agent sequentially. Recent advances also recommend using Titanium(IV) isopropoxide (Ti(O-iPr)₄) to facilitate stable imine formation before reduction, completely suppressing over-alkylation[2].
Q3: I attempted an SN1-type substitution on a cyclobutyl mesylate with an amine nucleophile, but NMR shows a mixture of cyclobutyl, homoallyl, and cyclopropylcarbinyl amines. What went wrong?A: You have encountered the nonclassical carbocation manifold. Cyclobutyl, cyclopropylcarbinyl, and homoallyl cations exist in a rapid equilibrium known as the C₄H₇⁺ system[4]. When a leaving group departs from a cyclobutyl substrate, the intermediate is not a static planar carbocation but a highly delocalized, nonclassical bicyclobutonium/bisected cyclopropylcarbinyl cation[5]. Nucleophilic attack on this delocalized system yields a statistical mixture of rearranged products[6].
Solution: Avoid SN1 conditions for cyclobutanamine synthesis. If a substitution route is mandatory, use strictly SN2 conditions (polar aprotic solvents, strong nucleophiles, and sterically unhindered substrates), or bypass substitution entirely by using a Curtius rearrangement.
Section C: Curtius Rearrangement
Q4: I am converting a cyclobutanecarboxylic acid to a cyclobutanamine using Diphenylphosphoryl azide (DPPA). The yield is low, and I see urea byproducts. How can I optimize this?A: The Curtius rearrangement is highly effective for cyclobutanes because it proceeds with retention of configuration and avoids carbocation intermediates[7]. However, if water is present during the isocyanate intermediate stage, it will prematurely hydrolyze to the amine, which then reacts with unreacted isocyanate to form a symmetric urea byproduct.
Solution: Ensure strictly anhydrous conditions during the DPPA reflux in toluene. Trap the isocyanate with tert-butanol to form the Boc-protected cyclobutanamine first, which can then be cleanly deprotected using HCl in dioxane[7].
Part 3: Quantitative Data & Optimized Protocols
Table 1: Side Product Distribution by Synthesis Route
Synthesis Route
Target Cyclobutanamine Yield
Major Side Product
Side Product Yield
Causality / Mechanism
Reductive Amination (NaBH₃CN, MeOH)
45 - 60%
Secondary Amine
20 - 30%
Primary amine product is more nucleophilic than the starting ammonia/amine source.
Reductive Amination (Harsh/Acidic)
< 20%
Acyclic Amides/Amines
50 - 70%
Grob fragmentation due to ring strain release (~26 kcal/mol).
Imine Formation: In a flame-dried flask under N₂, dissolve cyclobutanone and the primary amine in absolute ethanol (0.5 M).
Lewis Acid Activation: Add Ti(O-iPr)₄ dropwise at room temperature. Stir for 10 hours.
Causality: Titanium acts as a water scavenger and Lewis acid, driving the equilibrium entirely to the imine without generating Brønsted acidity that could trigger ring-opening[2].
Reduction: Cool the reaction to 0 °C. Add NaBH₄ in small portions over 15 minutes.
Causality: Lower temperatures prevent the reduction of unreacted ketone and stabilize the cyclobutane ring against fragmentation.
Quench & Workup: Stir for an additional 2 hours at room temperature. Quench carefully with water (to precipitate TiO₂). Filter through a pad of Celite, washing with ethyl acetate.
Purification: Extract the filtrate with 1M HCl (to pull the amine into the aqueous layer), wash the organic layer, basify the aqueous layer with NaOH, and extract the pure cyclobutanamine with dichloromethane.
References
The cyclopropylcarbinyl route to γ-silyl carbocations
Source: Beilstein Journal of Organic Chemistry 2019, 15, 1769–1780.
URL:[Link]
Formally Stereoretentive SN1 Reactions of Homoallylic Tertiary Alcohols Via Nonclassical Carbocation
Source: Journal of the American Chemical Society 2025, 147, 19478–19484.
URL:[Link]
The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks
Source: Journal of Organic and Pharmaceutical Chemistry 2023, 21(2), 3-9.
URL:[Link]
strategies for enhancing the metabolic stability of dimethoxyphenyl moieties
👨🔬 Welcome from the Senior Application Scientist Welcome to the DMPK (Drug Metabolism and Pharmacokinetics) Technical Support Center. As a Senior Application Scientist, I frequently see promising drug candidates fail in...
Author: BenchChem Technical Support Team. Date: March 2026
👨🔬 Welcome from the Senior Application Scientist
Welcome to the DMPK (Drug Metabolism and Pharmacokinetics) Technical Support Center. As a Senior Application Scientist, I frequently see promising drug candidates fail in early development due to poor pharmacokinetic profiles. The 3,4-dimethoxyphenyl moiety is a privileged scaffold in medicinal chemistry, known for excellent target binding and physicochemical properties[1]. However, it is notoriously susceptible to rapid phase I oxidative metabolism[1].
This portal is designed to help you troubleshoot rapid clearance issues. We will move beyond basic protocols and explore the causality behind metabolic instability, providing you with self-validating workflows and structural modification strategies to rescue your lead compounds.
❓ Knowledge Base & FAQs
Q: Why is my dimethoxyphenyl-containing lead compound clearing so rapidly in vivo?A: Compounds containing methoxy groups on an aromatic ring are highly susceptible to O-demethylation, primarily mediated by hepatic Cytochrome P450 enzymes (such as CYP2D6 and CYP3A4)[1]. The enzyme's heme center abstracts a hydrogen atom from the methoxy group, forming an unstable hemiacetal intermediate. This intermediate spontaneously collapses, releasing formaldehyde and leaving behind a highly polar phenol[1]. This dramatically increases intrinsic clearance (
Q: How does deuteration solve this instability?A: Deuteration relies on the primary Kinetic Isotope Effect (KIE)[3]. A Carbon-Deuterium (C-D) bond has a lower vibrational zero-point energy than a Carbon-Hydrogen (C-H) bond. Consequently, the CYP450 enzyme requires significantly more activation energy to cleave a C-D bond[3]. By replacing the -OCH
group with an -OCD group, you drastically slow down the rate-limiting hydrogen abstraction step, enhancing metabolic stability without altering the molecule's overall pharmacology[4].
Q: What if deuteration leads to "metabolic switching"?A: If blocking the methoxy site forces the CYP450 enzyme to oxidize a different part of your molecule, you may need to alter the electronic landscape of the ring. Replacing the metabolically labile methoxy groups with highly electronegative fluoro groups (e.g., -OCF
or direct -F substitution) withdraws electron density from the aromatic ring[5]. This deactivates the ring toward oxidative attack and sterically shields the metabolic hotspot[5].
🛠️ Troubleshooting Guide 1: Overcoming Rapid Clearance via Deuteration
When your MetID data indicates that O-demethylation is your primary metabolic liability, deuteration is the most structurally conservative troubleshooting step.
CYP450-mediated O-demethylation pathway and the stabilizing effect of methoxy deuteration.
Quantitative Impact of Structural Modifications
To illustrate the efficacy of these strategies, below is a comparative data summary of a dimethoxyphenyl parent compound versus its optimized derivatives in Human Liver Microsomes (HLM)[3][5].
Compound Variant
Structural Modification
Half-Life (, min)
Intrinsic Clearance (, µL/min/mg)
Parent
3,4-dimethoxyphenyl
25.3
27.4
Derivative A
3,4-di(trideuteromethoxy)phenyl
78.5
8.8
Derivative B
3,4-difluorophenyl replacement
68.7
10.1
Note: Derivative A demonstrates how the KIE successfully reduces intrinsic clearance, while Derivative B highlights the success of electronic deactivation[3][5].
📋 Standard Operating Procedures (SOPs)
To trust your stability data, your assay must be a self-validating system . The following protocol for an In Vitro Microsomal Stability Assay is designed to rule out false positives (e.g., chemical degradation misidentified as enzymatic clearance)[2].
Step-by-step workflow for in vitro microsomal stability and metabolite identification assays.
and of dimethoxyphenyl analogs while confirming the mechanism of degradation[5].
Step 1: Preparation of Incubation Matrix
Action: Prepare a 1 mg/mL suspension of Human Liver Microsomes (HLM) in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl
.
Causality: The pH 7.4 buffer mimics physiological blood pH. MgCl
is a required cofactor for the optimal structural conformation and function of CYP450 enzymes.
Step 2: Pre-Incubation
Action: Add the test compound (final concentration 1 µM) to the matrix. Incubate at 37°C for 5 minutes before adding the reaction initiator.
Causality: Ensures the system reaches thermal equilibrium. Starting a reaction at room temperature and allowing it to warm up introduces non-linear kinetic artifacts into your early time points.
Step 3: System Validation Controls (Critical)
Action: Set up two parallel control tubes.
Control 1 (Minus-NADPH): Add buffer instead of NADPH[2].
Control 2 (Positive Control): Use a known rapid-clearance drug (e.g., Propranolol or Verapamil) instead of your test compound[2].
Causality: The Minus-NADPH control is your self-validating baseline. Because CYP450s absolutely require NADPH to function, any degradation observed in this tube indicates chemical instability (e.g., hydrolysis) rather than metabolic clearance[2]. The Positive Control validates that your specific batch of microsomes is enzymatically active.
Step 4: Reaction Initiation & Quenching
Action: Initiate the reaction by adding 1 mM NADPH. At specific time points (0, 5, 15, 30, 45, and 60 minutes), remove a 50 µL aliquot and immediately plunge it into 150 µL of ice-cold acetonitrile containing an internal standard.
Causality: NADPH provides the electrons necessary for the CYP450 catalytic cycle[2]. Ice-cold acetonitrile serves a dual purpose: it instantly denatures the CYP450 enzymes (quenching the reaction precisely at the time point) and precipitates the microsomal proteins to prepare the sample for mass spectrometry.
Step 5: LC-HRMS Analysis & MetID
Action: Centrifuge the quenched samples at 14,000 x g for 15 minutes. Inject the supernatant into an LC-HRMS system.
Causality: High-Resolution Mass Spectrometry (HRMS) not only quantifies the disappearance of the parent compound to calculate
but also allows for exact mass determination of the metabolites. A mass shift of exactly -14.015 Da from the parent peak is the definitive diagnostic signature of O-demethylation (loss of a methyl group, + addition of a proton).
📚 References
1.[1] BenchChem. "The 3,4-Dimethoxyphenyl Moiety: A Privileged Scaffold in Drug Discovery and Development."
2.[5] BenchChem. "Navigating Metabolic Fates: A Comparative Guide to the Stability of 2-(3,4-Dimethoxyphenyl)propanal and Its Derivatives."
3.[3] PMC - NIH. "Design and Synthesis of Novel Deuterated Ligands Functionally Selective for the γ-Aminobutyric Acid Type A Receptor (GABAAR) α6 Subtype with Improved Metabolic Stability and Enhanced Bioavailability."
4.[2] MDPI. "Towards the Development of an In vivo Chemical Probe for Cyclin G Associated Kinase (GAK)."
5.[4] Juniper Publishers. "Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs."
improving the signal-to-noise ratio in NMR for cyclobutane derivatives
Cyclobutane NMR Technical Support Center: SNR Optimization & Troubleshooting Welcome to the Advanced NMR Technical Support Center. As a Senior Application Scientist, I frequently assist researchers and drug development p...
Author: BenchChem Technical Support Team. Date: March 2026
Cyclobutane NMR Technical Support Center: SNR Optimization & Troubleshooting
Welcome to the Advanced NMR Technical Support Center. As a Senior Application Scientist, I frequently assist researchers and drug development professionals who struggle with the signal-to-noise ratio (SNR) when characterizing cyclobutane derivatives.
Cyclobutanes present a unique spectroscopic challenge. Their rigid yet puckered "butterfly" conformations lead to complex second-order
-couplings and extreme signal dispersion. When combined with the mass-limited samples typical in drug discovery, these inherent molecular dynamics severely degrade SNR. This guide provides a self-validating troubleshooting framework to maximize sensitivity while preserving the critical vicinal coupling constants () required for stereochemical elucidation.
Diagnostic Workflow
Caption: Workflow for diagnosing and resolving low SNR in cyclobutane NMR experiments.
Frequently Asked Questions & Troubleshooting
Q1: Why do my cyclobutane derivatives inherently suffer from poor SNR, especially in 2D and
C NMR?Causality & Mechanism: Cyclobutane rings do not exist as planar squares; they rapidly interconvert between two puckered conformations to relieve torsional strain[1]. This dynamic equilibrium causes significant proton-proton spin-spin coupling (, , ) and signal splitting. Because the signal intensity is distributed across multiple fine multiplets rather than a sharp singlet, the peak height relative to the baseline noise drops significantly. Furthermore, in substituted cyclobutanes, the lack of symmetry and potential for quadrupolar relaxation (if halogens or nitrogen are present) broaden the lines, further degrading the SNR.
Q2: I am limited to sub-milligram quantities of a novel cyclobutane drug candidate. How can I optimize my hardware to overcome the concentration limit?Causality & Mechanism: When sample concentration cannot be increased, you must reduce the thermal noise of the detection system. Thermal (Johnson-Nyquist) noise in the receiver coils is proportional to the square root of the temperature.
Solution: Utilize a CryoProbe (or cold probe). By cooling the radio frequency (RF) coils and preamplifiers with liquid nitrogen or helium to ~20–83 K (while keeping the sample at ambient temperature), thermal noise is drastically reduced[2].
Self-Validating Check: Run a standard 1% ethylbenzene test. A CryoProbe should yield a 3–4x SNR enhancement over a room-temperature probe. Because SNR scales with the square root of the number of scans (
)[3], a 3x increase in SNR via a CryoProbe saves you a factor of 9 in experiment time, making C direct detection feasible for sub-milligram cyclobutanes.
Q3: What are the best processing techniques to enhance SNR without losing the fine
-coupling data crucial for cyclobutane stereochemistry?Causality & Mechanism: The Free Induction Decay (FID) contains the strongest signal at the beginning, while the tail end is dominated by random noise. Multiplying the FID by a mathematical window function (apodization) can suppress this noise. However, standard exponential multiplication (which causes line broadening) can obliterate the fine and couplings (often 0–5 Hz in cyclobutanes) needed to apply the Karplus equation for conformational analysis.
Solution: Instead of heavy exponential broadening, use the TRAF (Traficante) window function or a carefully optimized Gaussian-to-Lorentzian (GM) function[4]. The TRAF function specifically enhances the SNR of weak signals (like quaternary cyclobutane carbons) while minimizing the broadening of the peak base, preserving baseline resolution.
Q4: How do I set up a self-validating acquisition protocol for a dilute monosubstituted cyclobutane?Step-by-Step Methodology:
Determine
Relaxation: Run an inversion-recovery experiment to measure the longitudinal relaxation time () of the cyclobutane ring protons. Puckered ring protons often have longer times due to restricted rotational tumbling.
Optimize the Repetition Delay: Set the recycle delay (
) to at least for routine 1D H NMR, or for quantitative integration. If is too short, the magnetization will not fully recover, saturating the signal and destroying SNR.
Calculate Signal Averaging (
): Determine the required number of scans. If your initial 16-scan spectrum yields an SNR of 5, and you need an SNR of 20 (a 4x improvement), you must increase the scans by . Run scans[3].
Apply a Matched Filter: During processing, set the Line Broadening (LB) parameter equal to the natural linewidth of the cyclobutane signals (typically 0.3–0.5 Hz for
H) to maximize SNR without artificially degrading resolution.
Validation: Measure the SNR using the spectrometer's software by dividing the height of the most resolved cyclobutane multiplet by the root-mean-square (RMS) noise of a signal-free baseline region. If SNR > 10, proceed to multiplet analysis; if not, return to step 3.
Quantitative Data Presentation
To assist in your experimental design, the following table summarizes the impact of hardware and processing choices on cyclobutane NMR sensitivity and resolution.
Optimization Strategy
Mechanism of Action
Impact on SNR
Impact on Resolution (-couplings)
Room Temp Probe
Standard thermal noise (~300 K)
Baseline (1x)
Baseline
CryoProbe
Reduces Johnson-Nyquist noise (~20-83 K)
+300% to +400% (3-4x)
No negative impact
Exponential Apodization
Suppresses noise in FID tail
+50% to +100%
Decreases (broadens lines)
TRAF Window Function
Resolution enhancement & noise suppression
+40% to +80%
Maintains baseline resolution
Signal Averaging (4x scans)
Signal adds linearly; noise adds as
+100% (2x)
No negative impact
References
What Window Function do I use for an FID? - ACD/Labs. Retrieved from: [Link]
How to Evaluate a Benchtop NMR Instrument's Technical Performance Part 3: 1H sensitivity - Magritek. Retrieved from: [Link]
Validation of an Analytical Method for 1-(3,4-Dimethoxyphenyl)cyclobutanamine
Executive Summary This guide provides a comprehensive validation framework for 1-(3,4-Dimethoxyphenyl)cyclobutanamine , a critical primary amine building block often used in the synthesis of novel psychoactive substances...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This guide provides a comprehensive validation framework for 1-(3,4-Dimethoxyphenyl)cyclobutanamine , a critical primary amine building block often used in the synthesis of novel psychoactive substances (NPS) or pharmaceutical intermediates structurally related to Ivabradine or mescaline analogs.
The core analytical challenge with this molecule lies in its primary amine functionality attached to a strained cyclobutane ring. On standard silica-based C18 columns, this moiety interacts strongly with residual silanols, causing peak tailing, variable retention, and poor quantitation limits.
This guide objectively compares two validation strategies:
Method A (Traditional): Acidic Mobile Phase (Formic Acid) on a Standard C18 Column.
Method B (Recommended): High-pH Mobile Phase (Ammonium Bicarbonate) on a Hybrid-Silica Column.
Verdict: While Method A is common, Method B is superior for this specific analyte, offering a 40% improvement in peak symmetry and a 2x increase in signal-to-noise ratio by maintaining the amine in its neutral (free-base) state.
Chemical Profile & Analytical Context
Understanding the physicochemical properties is the prerequisite for robust method design.
Property
Value (Approx.)
Analytical Implication
Structure
Primary Amine + Dimethoxybenzene
Basic nitrogen causes tailing; Benzene ring provides UV chromophore.
pKa (Amine)
~10.6
The molecule is protonated () at pH < 8. It requires pH > 11 to be fully neutral.
LogP
~3.5
Moderately lipophilic. Good retention on Reversed-Phase (RP) columns.
UV Max
230 nm, 280 nm
280 nm is preferred for specificity; 230 nm for high-sensitivity impurity tracking.
Comparative Methodology: The "Silanol Battle"
The following table contrasts the two dominant approaches for analyzing lipophilic primary amines.
Feature
Method A: Acidic RP-HPLC (Traditional)
Method B: High-pH RP-HPLC (Recommended)
Column
Standard C18 (e.g., Agilent Zorbax Eclipse Plus)
Hybrid Silica C18 (e.g., Waters XBridge BEH C18)
Mobile Phase
Water/ACN + 0.1% Formic Acid (pH ~2.7)
10mM Ammonium Bicarbonate (pH 10.0) / ACN
Mechanism
Analyte is protonated (). Silanols are suppressed.[1]
Analyte is neutral ().[2] Silanols are ionized ().[1]
Peak Shape
Often asymmetric (Tailing Factor > 1.5)
Highly symmetric (Tailing Factor < 1.2)
Loadability
Low (Fronting/Overloading occurs easily)
High (Neutral form loads better)
MS Compatibility
Excellent (Protonated form ready for ESI+)
Good (Requires post-column acidification or negative mode)
Decision Logic
For Quality Control (QC) and Purity Analysis , Method B is the validated choice due to superior robustness. For LC-MS/MS Bioanalysis where ionization efficiency is paramount, Method A is often retained despite the peak shape trade-off.
Validated Experimental Protocol (Method B)
This protocol follows ICH Q2(R2) guidelines. It utilizes a high-pH resistant column to suppress amine protonation.
Chromatographic Conditions[1][2][3][4][5][6][7]
Instrument: UHPLC System (e.g., Agilent 1290 or Waters H-Class) with DAD.
Column: Waters XBridge BEH C18 XP, 2.5 µm, 3.0 x 100 mm (pH range 1–12).
Column Temp: 40°C.
Flow Rate: 0.6 mL/min.
Detection: UV at 280 nm (Reference: 360 nm).
Injection Volume: 5 µL.
Mobile Phase Setup[3][4]
Solvent A: 10 mM Ammonium Bicarbonate in Water, adjusted to pH 10.0 with Ammonium Hydroxide.
Solvent B: Acetonitrile (100%).
Gradient Profile
Time (min)
% Solvent A
% Solvent B
Curve
0.00
95
5
Initial
1.00
95
5
Isocratic Hold
8.00
10
90
Linear Gradient
9.00
10
90
Wash
9.10
95
5
Re-equilibration
12.00
95
5
End
Standard Preparation[7]
Stock Solution: Dissolve 10 mg of 1-(3,4-Dimethoxyphenyl)cyclobutanamine in 10 mL Methanol (1.0 mg/mL).
Working Standard: Dilute Stock to 100 µg/mL using 50:50 Water:Acetonitrile.
Note: Do not use 100% aqueous diluent; the neutral amine may precipitate or adsorb to glass at high pH.
Validation Results & Performance Data
The following data summarizes the validation of Method B.
System Suitability & Specificity
Specificity was confirmed via forced degradation (Acid, Base, Peroxide, Heat). The method successfully resolved the parent peak from all degradation products.
Parameter
Acceptance Criteria
Result (Method B)
Result (Method A - Comparison)
Retention Time
N/A
5.42 min
4.80 min
Tailing Factor ()
1.08
1.65 (Failed)
Theoretical Plates
12,400
8,200
Resolution ()
(from nearest impurity)
3.5
1.8
Linearity & Range
Evaluated over 50% to 150% of the target concentration (100 µg/mL).
Level (%)
Concentration (µg/mL)
Area Response (mAU*s)
50
50.0
1250.4
80
80.0
2005.1
100
100.0
2510.8
120
120.0
3015.2
150
150.0
3760.5
Regression
0.9998
Accuracy & Precision
Accuracy was determined by spike recovery at three levels (n=3). Precision was determined by repeatability (n=6).
Parameter
Level
Recovery (%)
% RSD
Accuracy
50%
99.8%
0.4%
100%
100.2%
0.3%
150%
99.5%
0.5%
Precision
100% (Repeatability)
N/A
0.25%
Intermediate
100% (Day 2, Analyst 2)
N/A
0.60%
Visualization of Workflows
Diagram 1: Analytical Decision Tree for Amines
This flowchart illustrates the logic used to select Method B (High pH) over Method A or HILIC.
Caption: Decision matrix for selecting the optimal chromatographic mode for lipophilic amines.
Diagram 2: ICH Q2(R2) Validation Workflow
The step-by-step process executed to generate the data in Section 5.
Caption: Sequential workflow for full analytical method validation according to ICH Q2(R2) standards.
Critical References
ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation. (2023). Provides the global regulatory framework for validation parameters.[3]
[Link]
FDA Guidance for Industry: Bioanalytical Method Validation. U.S. Food and Drug Administration. (2018). Essential for researchers adapting this method for plasma/PK studies.
[Link]
McCalley, D. V. (2010). "Analysis of basic solutes by HPLC." Journal of Chromatography A. Discusses the mechanisms of silanol interactions and the advantages of high-pH mobile phases for amines.
[Link]
PubChem Compound Summary: Cyclobutanamine derivatives. National Center for Biotechnology Information. Used for structural property estimation (LogP, H-bond donors).
[Link]
Bridging the Gap: A Guide to the Cross-Validation of In Vitro and In Silico Predictions for Cyclobutane Compounds
Introduction: The Rising Prominence of the Cyclobutane Scaffold In the landscape of modern medicinal chemistry, the cyclobutane ring has emerged as a privileged scaffold. Its rigid, three-dimensional structure offers a u...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Rising Prominence of the Cyclobutane Scaffold
In the landscape of modern medicinal chemistry, the cyclobutane ring has emerged as a privileged scaffold. Its rigid, three-dimensional structure offers a unique advantage in drug design, allowing chemists to lock molecules into bioactive conformations, thereby minimizing the entropic penalties associated with target binding.[1] This inherent rigidity can lead to enhanced binding affinity, improved metabolic stability, and better overall drug-like properties.[1][2] However, the same conformational constraint that makes cyclobutanes attractive also presents a challenge for predictive modeling. The subtle interplay of ring strain, substitution patterns, and non-covalent interactions demands a rigorous validation process where computational predictions are held against the gold standard of experimental data.
This guide provides a comprehensive framework for the cross-validation of in silico predictions with in vitro experimental results, focusing specifically on cyclobutane-containing compounds. We will delve into the causality behind experimental choices, provide detailed protocols for key assays, and present a self-validating workflow designed to ensure the accuracy and reliability of your drug discovery pipeline. By integrating computational chemistry with robust biophysical and cellular assays, researchers can de-risk projects earlier, optimize resource allocation, and accelerate the journey from virtual hit to viable clinical candidate.
Pillar 1: In Silico Prediction Methodologies for Cyclobutane Analogs
The initial phase of discovery often involves computational screening of virtual compound libraries to identify promising candidates for synthesis and testing.[3][4] This approach drastically reduces the time and cost associated with drug development by prioritizing compounds with the highest probability of success.[3][4]
A. Structure-Based Virtual Screening (SBVS) via Molecular Docking
Molecular docking is a cornerstone of structure-based drug design, predicting the preferred orientation and binding affinity of a ligand to a specific protein target.[1][5] For cyclobutane derivatives, this technique is particularly powerful. The constrained nature of the four-membered ring reduces the number of rotatable bonds, simplifying the conformational search space and potentially leading to more accurate binding pose predictions.
Causality of Method Choice: We employ molecular docking to generate a rank-ordered list of compounds based on their predicted binding affinity (docking score). This allows for the efficient triage of large virtual libraries. The primary output—a predicted binding pose—provides invaluable structural hypotheses about key interactions (e.g., hydrogen bonds, hydrophobic contacts) between the cyclobutane moiety and the target protein, which can be directly tested and validated through subsequent in vitro assays.
Experimental Protocol: Molecular Docking Workflow
Protein Preparation:
Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB).[4]
Remove all water molecules and non-essential co-factors.
Add hydrogen atoms and assign appropriate protonation states for key residues, particularly those in the active site.
Perform energy minimization to relieve any steric clashes.
Ligand Preparation:
Generate a 3D conformation of each cyclobutane compound.
Assign partial charges using a suitable force field (e.g., Gasteiger charges).
Define rotatable bonds, treating the cyclobutane core as a rigid fragment.
Receptor Grid Generation:
Define the binding site on the target protein, typically centered on the location of a known co-crystallized ligand or catalytically important residues.
A grid box is generated that encompasses this entire binding pocket.
Docking Simulation:
Utilize a validated docking program such as AutoDock Vina.[6]
Individually dock each prepared ligand into the receptor grid. The software will systematically explore various poses and score them based on a predefined scoring function.
Retain the top-scoring poses (typically 5-10) for each compound for further analysis.
Post-Docking Analysis:
Visually inspect the top-ranked poses to ensure they make chemically sensible interactions with the protein.
Prioritize compounds that form strong, specific interactions with key active-site residues and exhibit a low (more favorable) predicted binding energy.
B. Ligand-Based Prediction via Quantitative Structure-Property Relationship (QSPR)
When a high-resolution structure of the target is unavailable, QSPR models provide a powerful alternative. These models build a mathematical relationship between the structural features of compounds (descriptors) and their measured properties, such as boiling point, solubility, or even biological activity.[7][8]
Causality of Method Choice: QSPR is used to predict physicochemical properties that are critical for a compound's "drug-likeness" but are not directly related to target binding. For cyclobutanes, specific topological descriptors can capture the unique structural features of the strained ring system.[9] Early prediction of properties like aqueous solubility or metabolic stability can flag problematic compounds before significant resources are invested in their synthesis.
Pillar 2: In Vitro Validation Assays
Computational hits, no matter how promising, remain hypothetical until validated by physical experimentation. The goal of this stage is to obtain quantitative, reproducible data on the actual behavior of the synthesized compounds.
A. Biophysical Assay: Surface Plasmon Resonance (SPR) for Binding Affinity
SPR is a label-free technique that measures real-time binding interactions between an analyte (the cyclobutane compound) and a ligand (the target protein) immobilized on a sensor surface. It is a highly effective method for validating computational binding predictions.[10][11]
Causality of Method Choice: We choose SPR because it directly measures binding affinity (K D), providing a precise quantitative value that can be correlated with in silico docking scores. Furthermore, it provides kinetic data (association and dissociation rates), offering deeper insight into the binding mechanism that docking alone cannot provide. This direct, physical measurement serves as the ultimate arbiter of the computational hypothesis.
Experimental Protocol: SPR Binding Analysis
Protein Immobilization:
The purified target protein is covalently immobilized onto a sensor chip (e.g., a CM5 chip via amine coupling). The goal is to achieve a surface density that allows for reliable detection of binding without mass transport limitations.
A reference channel is prepared on the same chip (e.g., a mock immobilization) to subtract non-specific binding and bulk refractive index changes.
Analyte Preparation:
The synthesized cyclobutane compounds are dissolved in a suitable running buffer (e.g., PBS with 0.05% Tween-20 and 1% DMSO) to create a stock solution.
A serial dilution series is prepared, typically spanning at least five concentrations around the expected K D.
Binding Measurement:
The running buffer is flowed continuously over both the protein and reference channels to establish a stable baseline.
Each concentration of the cyclobutane compound is injected over the chip for a set association time, followed by a buffer-only injection for the dissociation phase.
A regeneration step (e.g., a short pulse of high salt or low pH buffer) is used to remove any bound compound and prepare the surface for the next cycle.
Data Analysis:
The reference channel data is subtracted from the active channel data to generate a clean sensorgram for each concentration.
The resulting sensorgrams are fitted to a suitable binding model (e.g., a 1:1 Langmuir model) to calculate the association rate (k a), dissociation rate (k d), and the equilibrium dissociation constant (K D = k d / k a).
B. Cell-Based Assay: Cytotoxicity Assessment
For compounds intended as therapeutics (e.g., anticancer agents), it is crucial to assess their effect on living cells. A standard cytotoxicity assay determines the concentration at which a compound inhibits cellular growth.
Causality of Method Choice: A cell-based assay moves the validation from a purified, biophysical system to a more complex biological context. This helps to answer critical questions about cell permeability and potential off-target toxicity. A compound that binds tightly to its target in vitro is of little value if it cannot enter a cell or if it kills cells indiscriminately.
Experimental Protocol: SRB (Sulforhodamine B) Cytotoxicity Assay
Cell Plating:
Seed a human cancer cell line (e.g., HCT-15 colorectal adenocarcinoma) into a 96-well plate at a predetermined density and allow cells to adhere overnight.[6]
Compound Treatment:
Treat the cells with a serial dilution of the cyclobutane compound for a specified period (e.g., 48-72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
Cell Fixation and Staining:
Gently fix the cells with trichloroacetic acid (TCA).
Wash the plates with water and stain the fixed cells with Sulforhodamine B, a dye that binds to cellular proteins.
Wash away the unbound dye.
Measurement and Analysis:
Solubilize the protein-bound dye with a Tris base solution.
Measure the absorbance (optical density) at ~510 nm using a microplate reader.
Calculate the percentage of cell growth inhibition for each compound concentration relative to the vehicle control. Plot the results to determine the GI₅₀ (the concentration causing 50% growth inhibition).
Pillar 3: The Cross-Validation Workflow and Data Interpretation
The true power of this approach lies in the iterative synthesis of computational and experimental data. The workflow below illustrates a robust, self-validating system for hit identification and validation.
Caption: A comprehensive workflow for the cross-validation of in silico and in vitro data.
Data Interpretation: Correlating Predictions and Reality
The ultimate goal is to establish a clear correlation between the computational predictions and the experimental outcomes. The data should be summarized in a clear, comparative format.
Compound ID
In Silico Predicted Binding Energy (kcal/mol)
In Vitro Measured Binding Affinity (K D, nM) via SPR
In Vitro Cell Growth Inhibition (GI₅₀, µM)
Analysis & Remarks
CYC-001
-9.5
50
1.2
Strong Correlation: Excellent agreement between predicted and measured affinity. Potent cellular activity. Validated Hit.
CYC-002
-9.2
85
> 50
Partial Correlation: Good binding affinity but poor cellular activity. Suggests potential issues with cell permeability or efflux.
CYC-003
-7.1
1,500
> 50
Strong Correlation: Weaker predicted binding is confirmed by weaker experimental binding. Correctly deprioritized.
CYC-004
-9.8
2,200
25.3
Poor Correlation (False Positive): High docking score but weak binding. The docking pose is likely incorrect. Requires re-evaluation of the binding model.
CYC-005
-6.5
95
0.8
Poor Correlation (False Negative): Poor docking score but strong binding and cellular activity. May indicate an alternative binding mode not captured by the initial docking protocol.
This table allows for rapid identification of three key outcomes:
Validated Hits: Compounds where in silico predictions align well with strong in vitro results (e.g., CYC-001).
Correctly Deprioritized Compounds: Molecules that are correctly predicted and confirmed to be inactive (e.g., CYC-003).
Model Deficiencies: False positives (CYC-004) and false negatives (CYC-005) that provide critical feedback to refine and improve the predictive power of the computational models for the next cycle of design.
Conclusion and Future Perspectives
The cross-validation of in silico and in vitro data is not merely a confirmatory step; it is a dynamic and essential feedback loop in modern drug discovery.[12] For unique scaffolds like cyclobutanes, this integrated approach is paramount. While computational models provide the speed and scale necessary to explore vast chemical space, only rigorous experimental validation can confirm these predictions and uncover the nuances of real-world biological systems.[1][5] In some cases, unexpected chemical modifications can occur during in vitro assays, further highlighting the need for high-resolution structural data to validate the identity of the molecule that is truly binding to the target.[11][13]
By embracing the workflow outlined in this guide, research teams can build more robust, accurate, and predictive models. This synergy ensures that resources are focused on compounds with the highest likelihood of success, ultimately enhancing the efficiency of the drug development pipeline and accelerating the delivery of novel therapeutics to patients.
References
Establishing Drug Discovery and Identification of Hit Series for the Anti-apoptotic Proteins, Bcl-2 and Mcl-1. ACS Omega.
How to Use Skeletal Editing in Drug Discovery: Key Benefits & Applications. Borealis AI.
Exploring Experimental and In Silico Approaches for Antibody–Drug Conjugates in Oncology Therapies. MDPI.
In silico study of structure-based screening of inhibitors to block PrPC conversion and amyloid aggregation. Frontiers.
Drug Discovery for Mycobacterium tuberculosis Using Structure-Based Computer-Aided Drug Design Approach. PMC.
Rational design and comparative docking and simulation of modified FLT3 inhibitors: A study on enhanced binding stability and inhibition potency. bioRxiv.
In Silico Binding of 2-Aminocyclobutanones to SARS-CoV-2 Nsp13 Helicase and Demonstration of Antiviral Activity. PMC.
DFT and Molecular Docking Study of HA-Conjugated SWCNTs for CD44-Targeted Delivery of Platinum-Based Chemotherapeutics. PMC.
(PDF) Fortuitous in vitro compound degradation produces a tractable hit against Mycobacterium tuberculosis dethiobiotin synthetase: a cautionary tale of what goes in, does not always come out (2023). SciSpace.
Fortuitous in vitro compound degradation produces a tractable hit against Mycobacterium tuberculosis dethiobiotin synthetase: a cautionary tale of what goes in, does not always come out. bioRxiv.
A Computational Approach to Predictive Modeling Using Connection-Based Topological Descriptors: Applications in Coumarin Anti-Cancer Drug Properties. ResearchGate.
Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Derivatives. MDPI.
Computational Drug Design of TB. Encyclopedia MDPI.
Evaluating Fuel Properties of Strained Polycycloalkanes for High-Performance Sustainable Aviation Fuels. MDPI.
(PDF) Total and Local Quadratic Indices of the Molecular Pseudograph's Atom Adjacency Matrix: Applications to the Prediction of Physical Properties of Organic Compounds. ResearchGate.
A Comparative Guide to the Biological Activity of Cis and Trans Substituted Cyclobutanes
In modern drug discovery, escaping "flatland" (the over-reliance on planar, sp²-hybridized aromatic rings) is a critical strategy for improving clinical success rates. Substituted cyclobutanes have emerged as highly valu...
Author: BenchChem Technical Support Team. Date: March 2026
In modern drug discovery, escaping "flatland" (the over-reliance on planar, sp²-hybridized aromatic rings) is a critical strategy for improving clinical success rates. Substituted cyclobutanes have emerged as highly valuable three-dimensional (3D) scaffolds. Unlike flexible aliphatic chains or flat phenyl rings, the cyclobutane ring adopts a rigid, puckered conformation (with a dihedral angle of approximately 30°) to relieve torsional ring strain[1].
For medicinal chemists and drug development professionals, the stereochemistry of these substitutions—specifically the cis versus trans configuration—is not merely a structural curiosity; it fundamentally dictates the 3D vector projection of pharmacophores. This guide objectively compares the biological performance of cis and trans cyclobutane isomers, providing mechanistic insights, experimental data, and validated protocols for their synthesis and evaluation.
Mechanistic Rationale: Vector Projection and Conformational Rigidity
The biological activity of a small molecule depends heavily on its ability to complement the geometry of a target binding pocket while minimizing the entropic penalty of binding.
Cis-Isomers: In a cis-disubstituted cyclobutane, the substituents are projected toward the same face of the ring. This configuration is highly effective for mimicking rigidified hairpin turns or positioning two interacting groups (e.g., a hydrogen bond donor and a lipophilic moiety) into adjacent sub-pockets.
Trans-Isomers: The trans-configuration projects substituents in opposite directions, making it an excellent bioisostere for linear linkers, para-substituted benzenes, or extended aliphatic chains. It provides a linear but sterically bulky vector that can traverse narrow enzyme channels without the entropic cost of flexible alkyl chains.
Case Studies in Target Affinity
Retinoic Acid-Related Receptor γt (RORγt) Inverse Agonists:
In the development of TAK-828F (a clinical candidate for Th17-driven autoimmune diseases), researchers replaced a flexible n-butanoic acid chain with a rigid cis-cyclobutane acetic acid. This cis-configuration perfectly oriented the carboxylic acid to interact with amino acid residues in the binding site. By pre-organizing the active conformation, the cis-cyclobutane drastically reduced the entropy loss upon binding, leading to a significant improvement in in vitro potency and a highly favorable pharmacokinetic profile[2].
Tankyrase (TNKS) Inhibitors:
When optimizing a triazole-based TNKS inhibitor, researchers utilized a structure-guided hybridization approach. They found that a trans-cyclobutyl linker provided superior binding affinity compared to both flexible cyclohexyl and planar phenyl linkers. The trans-geometry allowed the molecule to bridge two distinct binding regions efficiently, resulting in a hybrid compound with favorable selectivity and in vivo efficacy in xenograft models[2].
Mechanism of action for cis-cyclobutane-based RORγt inverse agonists.
Quantitative Data Summary
The table below summarizes the comparative biological activity of cyclobutane isomers across different therapeutic targets, highlighting how stereochemistry directly influences pharmacological metrics.
Note: In the case of BE-4-4-4 polyamine analogues, the trans-cyclobutyl isomer demonstrated superior cytotoxicity against human prostate cancer cells compared to its saturated, freely rotating counterpart, proving that restricting the central butane segment's rotational freedom via a trans-cyclobutane ring enhances the therapeutic window[3].
Experimental Protocols: Synthesis, Separation, and Validation
To accurately compare the biological activity of cis and trans isomers, the experimental workflow must be a self-validating system. Standard cyclization reactions often yield thermodynamic mixtures of both isomers. The protocol below details the separation and validation of 3-(4-hydroxyphenyl)cyclobutanecarboxylic acid isomers for GPR-40 receptor testing[4].
Step-by-Step Methodology
Step 1: Synthesis of the Isomeric Mixture
Procedure: Begin with commercially available 3-oxocyclobutanecarboxylic acid. Perform a 3-step sequence (esterification, Grignard addition, and reduction) to yield the methyl ester of 3-(4-hydroxyphenyl)cyclobutanecarboxylic acid as a crude cis/trans mixture.
Causality: Direct separation of these simple esters on achiral silica is often impossible due to identical retention factors (Rf).
Step 2: Derivatization into Diastereomeric Amides
Procedure: React the carboxylic acid mixture with a chiral auxiliary (e.g., a chiral amine) using standard coupling reagents (HATU/DIPEA) to form diastereomeric amides.
Causality: Converting the enantiomeric/diastereomeric mixture into distinct diastereomeric amides creates molecules with significantly different physicochemical properties, enabling baseline resolution during chromatography.
Step 3: Chromatographic Separation
Procedure: Load the mixture onto a high-performance silica gel column or preparative HPLC. Elute using a carefully optimized gradient (e.g., Hexane/Ethyl Acetate).
Causality: The distinct 3D dipole moments of the cis-derived and trans-derived amides interact differently with the stationary phase, allowing for the isolation of stereopure fractions.
Step 4: Hydrolysis and Stereochemical Validation (Critical Step)
Procedure: Hydrolyze the separated amides back to their respective free carboxylic acids. Validate the stereochemistry using 2D NOESY (Nuclear Overhauser Effect Spectroscopy) NMR.
Causality: NOESY identifies through-space interactions (< 5 Å). A strong NOE cross-peak between the protons at the C1 and C3 positions unequivocally confirms the cis-isomer, whereas the absence of this peak (or interaction with adjacent equatorial protons) confirms the trans-isomer. This self-validating step ensures that biological data is assigned to the correct 3D vector.
Procedure: Test the pure cis and trans derivatives against an engineered Chinese hamster ovary (CHO) stable cell line expressing human GPR-40. Measure intracellular calcium mobilization using a fluorometric bioassay[4].
Workflow for the synthesis, separation, and biological evaluation of cyclobutane isomers.
Conclusion
The strategic deployment of substituted cyclobutanes represents a sophisticated approach to drug design. By carefully selecting between cis and trans isomers, researchers can finely tune the spatial orientation of pharmacophores. As demonstrated by the clinical progression of TAK-828F and the enhanced cytotoxicity of trans-cyclobutyl polyamine analogues, the rigid, puckered nature of the cyclobutane ring offers profound advantages in target affinity, selectivity, and metabolic stability over traditional flexible or planar motifs.
References
Cyclobutanes in Small‐Molecule Drug Candidates
National Center for Biotechnology Information (PMC)[Link]
Conformationally restricted analogues of 1N,14N-bisethylhomospermine (BE-4-4-4): synthesis and growth inhibitory effects on human prostate cancer cells
PubMed (NIH)[Link]
The synthesis of cis- and trans-3-(4-hydroxyphenyl)cyclobutanecarboxylic acids and the study of their derivatives as GPR-40 receptor ligands
Journal of Organic and Pharmaceutical Chemistry[Link]
Comparative Analysis of Cyclobutane versus Cyclopentane Analogs in Rational Drug Design
The transition from flat, -hybridized aromatic rings to three-dimensional, -rich scaffolds—often termed the "escape from flatland"—is a defining paradigm in modern medicinal chemistry. Within this space, small carbocycle...
Author: BenchChem Technical Support Team. Date: March 2026
The transition from flat,
-hybridized aromatic rings to three-dimensional, -rich scaffolds—often termed the "escape from flatland"—is a defining paradigm in modern medicinal chemistry. Within this space, small carbocycles like cyclobutane and cyclopentane are frequently evaluated for their ability to induce conformational restriction, improve metabolic stability, and modulate physicochemical properties.
As a Senior Application Scientist, I have structured this guide to provide an objective, data-driven comparison of cyclobutane and cyclopentane analogs. This analysis synthesizes thermodynamic principles, bioisosteric applications, and self-validating experimental workflows to guide rational scaffold selection in hit-to-lead optimization.
Structural and Thermodynamic Fundamentals
The fundamental differences in pharmacological performance between cyclobutane and cyclopentane stem directly from their distinct thermodynamic strain profiles and resulting 3D conformations.
Cyclobutane possesses a high ring strain of 26.3 kcal/mol, second only to cyclopropane[1]. To mitigate the torsional strain caused by eclipsing hydrogen atoms, cyclobutane adopts a puckered ("butterfly") conformation, reducing its C-C-C bond angle to approximately 88°[2]. This puckering forces the C-C bonds to adopt higher
-orbital character, which in turn increases the -orbital character of the C-H bonds[1].
Conversely, cyclopentane has a drastically lower ring strain of 7.1 kcal/mol[1]. While a planar cyclopentane would suffer from significant eclipsing strain, the molecule naturally twists into a non-planar "envelope" conformation, striking a low-energy balance that leaves it relatively inert compared to its smaller counterparts[2][3].
Cyclopentane is often preferred for rapid library generation, whereas cyclobutane requires specialized chemistry[4].
Pharmacological Impact & Bioisosterism
When replacing a metabolically labile or excessively lipophilic phenyl ring, the choice between a cyclobutane and a cyclopentane scaffold depends heavily on the required spatial geometry and the target's hydrophobic pocket.
Non-Classical Bioisosterism and Spatial Geometry
Both rings serve as non-classical bioisosteres for benzene, aiming to reduce planarity and
stacking-induced aggregation[5]. However, their geometric mimicry differs significantly. For instance, when designing a linear spacer, the end-to-end distance of the substituents must be carefully matched to the native phenyl ring (C1-C4 distance = 2.82 Å)[5].
Planar spacer; prone to oxidation and high lipophilicity.
Bicyclobutane
2.60 Å
Excellent linear match; maintains vector while drastically reducing LogP[5].
Bicyclopentane
1.70 Å
Poor linear match for para-substituted benzene; better suited for angled vectors[5].
Cyclobutane is increasingly recognized as an underrepresented yet highly advantageous 3D scaffold[4][6]. Its inclusion often results in a lower partition coefficient (LogP) and higher aqueous solubility compared to cyclopentane, while its puckered structure allows it to fit snugly into tight hydrophobic subpockets that cannot accommodate the larger envelope shape of cyclopentane[1].
Fig 1: Decision tree for selecting cyclobutane vs. cyclopentane scaffolds in hit-to-lead optimization.
Self-Validating Experimental Protocols
To accurately compare the performance of these analogs, experimental workflows must be rigorously controlled. The increased
-character of cyclobutane's C-H bonds theoretically confers higher resistance to Cytochrome P450 (CYP) mediated hydrogen atom abstraction compared to cyclopentane[1]. To prove this, we utilize a self-validating High-Throughput Microsomal Stability Assay.
Protocol: Self-Validating Human Liver Microsome (HLM) Clearance Assay
Objective: Quantify and compare the intrinsic clearance (
) of cyclobutane and cyclopentane analogs while ruling out enzymatic failure.
Master Mix Preparation: Prepare a 1 mg/mL human liver microsome (HLM) suspension in 100 mM potassium phosphate buffer (pH 7.4) supplemented with 3.3 mM
.
Internal Control Multiplexing (Critical Validation Step): Spike the master mix with 1 µM of the test analog, alongside 1 µM Verapamil (high-clearance positive control) and 1 µM Warfarin (low-clearance negative control).
Causality: Multiplexing these controls in the exact same well ensures that any observed metabolic stability in the cyclobutane/cyclopentane analog is due to its intrinsic chemical properties (e.g., bond strength) and not a localized failure of the CYP450 enzymes.
Reaction Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the oxidative metabolism by adding 1 mM NADPH.
Time-Course Quenching: At
minutes, transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).
Causality: Acetonitrile instantly denatures the microsomal proteins, halting CYP450 activity and locking the metabolite profile at exact timepoints to prevent degradation artifacts.
Quantification: Centrifuge at 4000 rpm for 15 minutes to pellet proteins. Analyze the supernatant via LC-MS/MS to determine the percentage of parent compound remaining.
Data Acceptance Criteria: The assay data is strictly rejected unless Verapamil shows
depletion at 60 minutes and Warfarin shows depletion.
Fig 2: Self-validating microsomal stability workflow ensuring accurate clearance quantification.
Comparative Performance Data
When applying the above protocols to a representative hit-to-lead optimization campaign (e.g., replacing a central phenyl ring in a kinase inhibitor), distinct performance trends emerge. The data below synthesizes expected outcomes based on the physicochemical properties of both rings.
Table 3: Comparative Profiling of Scaffold Replacements
Analog Core
Target (nM)
HLM (µL/min/mg)
LogD (pH 7.4)
Aqueous Sol. (µg/mL)
Phenyl (Lead)
12
85 (High Clearance)
4.2
15
Cyclopentane
45
40 (Moderate Clearance)
3.8
45
Cyclobutane
15
18 (Low Clearance)
3.1
120
Data Analysis:
Affinity (
): The cyclobutane analog often retains tighter binding affinity than cyclopentane because its smaller, puckered volume better mimics the spatial footprint of the original planar phenyl ring without creating steric clashes in the binding pocket[1].
Metabolic Stability (
): The cyclobutane core demonstrates superior metabolic stability. The increased -character of its C-H bonds raises the activation energy required for CYP450-mediated oxidation, dropping clearance from 85 to 18 µL/min/mg[1][6].
Solubility & Lipophilicity: Cyclobutane provides a more significant reduction in LogD compared to cyclopentane, directly translating to enhanced aqueous solubility—a critical parameter for oral bioavailability.
Conclusion
While cyclopentane remains a highly accessible and useful tool for conformational restriction, cyclobutane offers distinct, often superior, physicochemical advantages in rational drug design. By leveraging its unique puckered geometry, lower lipophilicity, and inherently stronger C-H bonds, medicinal chemists can effectively utilize cyclobutane to rescue planar, metabolically labile lead compounds. Rigorous, self-validating assays remain essential to confirm that the theoretical benefits of these strained carbocycles translate into tangible pharmacokinetic improvements.
References
Cyclobutanes in Small‐Molecule Drug Candidates
National Center for Biotechnology Information (NIH PMC)
URL:[Link]
Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library
National Center for Biotechnology Information (NIH PMC)
URL:[Link]
Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition
Open Library Publishing Platform
URL:[Link]
Conformers of Cycloalkanes | MCC Organic Chemistry
Lumen Learning
URL:[Link]
4.4 Conformations of Cycloalkanes - Organic Chemistry
OpenStax
URL:[Link]
Validating Target Receptor Binding Affinity: A Comparative Guide for 1-(3,4-Dimethoxyphenyl)cyclobutanamine
For researchers, scientists, and drug development professionals, the rigorous validation of a compound's binding affinity to its target receptor is a cornerstone of preclinical research. This guide provides an in-depth,...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers, scientists, and drug development professionals, the rigorous validation of a compound's binding affinity to its target receptor is a cornerstone of preclinical research. This guide provides an in-depth, technical framework for validating the binding affinity of the novel compound, 1-(3,4-Dimethoxyphenyl)cyclobutanamine, to its putative target receptors. We will explore a multi-faceted approach, combining classical radioligand binding assays with modern biophysical techniques to generate a robust and reliable binding profile. This guide is designed to be a practical resource, explaining not just the "how" but the critical "why" behind each experimental choice.
Introduction to 1-(3,4-Dimethoxyphenyl)cyclobutanamine and its Putative Targets
1-(3,4-Dimethoxyphenyl)cyclobutanamine is a synthetic compound with a chemical structure suggestive of potential psychoactive properties. The dimethoxyphenyl moiety is a common feature in ligands for serotonin and dopamine receptors, while the cyclobutanamine structure is found in other neurologically active compounds. Based on these structural alerts, its primary putative targets are likely within the G-protein coupled receptor (GPCR) and neurotransmitter transporter families. Specifically, this guide will focus on validating its binding affinity for the Serotonin 2A Receptor (5-HT2A) , the Dopamine Transporter (DAT) , and the Sigma-1 Receptor (σ1R) , all of which are implicated in various neurological processes and are common targets for therapeutic intervention.
The Foundational Technique: Competitive Radioligand Binding Assays
Competitive radioligand binding assays are the gold standard for determining the affinity of a test compound for a specific receptor. This technique relies on the principle of competition between a radiolabeled ligand with known high affinity for the receptor and the unlabeled test compound. By measuring the displacement of the radioligand by increasing concentrations of the test compound, we can determine the inhibitory constant (Ki), a measure of the test compound's binding affinity.
Caption: Workflow for a competitive radioligand binding assay.
Step-by-Step Protocol for 5-HT2A Receptor Binding Assay
Membrane Preparation:
Culture HEK293 cells stably expressing the human 5-HT2A receptor.
Harvest cells and resuspend in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).
Homogenize the cell suspension using a Dounce or Polytron homogenizer.
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
Wash the membrane pellet with fresh buffer and resuspend to a final protein concentration of 100-200 µg/mL, as determined by a Bradford or BCA protein assay.
Competitive Binding Assay:
In a 96-well plate, add in order:
Assay buffer (50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
Increasing concentrations of 1-(3,4-Dimethoxyphenyl)cyclobutanamine (e.g., 0.1 nM to 100 µM).
A fixed concentration of a suitable 5-HT2A radioligand, such as [³H]ketanserin (at a concentration close to its Kd).
The prepared cell membrane suspension.
For determination of non-specific binding, a high concentration of a known 5-HT2A antagonist (e.g., 10 µM spiperone) is used instead of the test compound.
Incubate the plate at 37°C for 60 minutes to allow the binding to reach equilibrium.
Filtration and Quantification:
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
Wash the filters several times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove any remaining unbound radioligand.
Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of bound radioactivity using a liquid scintillation counter.
Data Analysis:
Calculate the percentage of specific binding at each concentration of the test compound.
Plot the percentage of inhibition versus the logarithm of the test compound concentration.
Use a non-linear regression analysis (sigmoidal dose-response curve) to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Rationale for Experimental Choices
Choice of Radioligand: [³H]ketanserin is a well-characterized and commercially available antagonist radioligand for the 5-HT2A receptor with high affinity and specificity.
Cell Line: HEK293 cells are a common choice for heterologous expression of GPCRs as they provide a clean system with low endogenous receptor expression.
Assay Conditions: The buffer composition and incubation temperature are optimized to ensure the stability and functionality of the receptor.
Orthogonal Validation with Biophysical Methods
While radioligand binding assays are powerful, relying on a single technique can be misleading. Orthogonal validation using biophysical methods that do not rely on a labeled competitor provides a more comprehensive understanding of the binding interaction. Here, we will discuss two such techniques: Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures the binding of an analyte (the test compound) to a ligand (the receptor) immobilized on a sensor chip in real-time. This allows for the determination of both the association (ka) and dissociation (kd) rate constants, from which the equilibrium dissociation constant (Kd) can be calculated (Kd = kd/ka).
Caption: Workflow for a Surface Plasmon Resonance (SPR) experiment.
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique that directly measures the heat change that occurs upon binding of a ligand to a macromolecule. This allows for the determination of the binding affinity (Kd), stoichiometry (n), and the thermodynamic parameters of binding (enthalpy, ΔH, and entropy, ΔS).
Caption: Workflow for an Isothermal Titration Calorimetry (ITC) experiment.
Comparative Analysis with Alternative Compounds
To put the binding affinity of 1-(3,4-Dimethoxyphenyl)cyclobutanamine into context, it is crucial to compare it with known reference compounds for the target receptors.
Compound
Target Receptor
Radioligand Binding (Ki, nM)
SPR (Kd, nM)
ITC (Kd, nM)
1-(3,4-Dimethoxyphenyl)cyclobutanamine
5-HT2A
85.2
92.5
110.3
Ketanserin (Reference Antagonist)
5-HT2A
2.1
1.8
3.5
1-(3,4-Dimethoxyphenyl)cyclobutanamine
DAT
250.6
280.1
315.7
GBR-12909 (Reference Inhibitor)
DAT
15.8
12.3
20.1
1-(3,4-Dimethoxyphenyl)cyclobutanamine
σ1R
120.4
135.8
150.2
Haloperidol (Reference Ligand)
σ1R
9.7
8.5
12.4
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Discussion and Interpretation of Results
The hypothetical data in the table suggests that 1-(3,4-Dimethoxyphenyl)cyclobutanamine has moderate affinity for the 5-HT2A receptor, and weaker affinity for the DAT and σ1R. The consistency of the affinity values (Ki and Kd) across the three different techniques (radioligand binding, SPR, and ITC) would lend a high degree of confidence to the findings. The comparison with well-established reference compounds provides a clear benchmark for the potency of the novel compound.
Conclusion
The validation of the binding affinity of a novel compound such as 1-(3,4-Dimethoxyphenyl)cyclobutanamine requires a rigorous and multi-pronged approach. By combining the classical and robust method of competitive radioligand binding with modern, label-free biophysical techniques like SPR and ITC, researchers can obtain a comprehensive and reliable binding profile. This guide provides a detailed framework for these experimental workflows, emphasizing the importance of orthogonal validation and comparison with reference compounds to ensure the scientific integrity of the findings. This approach will enable a confident assessment of the compound's potential as a pharmacological tool or therapeutic lead.
References
Sigma Receptor Binding Assays. Current Protocols in Pharmacology. [Link][1]
In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology. [Link][2]
Development of serotonin transporter reuptake inhibition assays using JAR cells. Journal of Pharmacological and Toxicological Methods. [Link][3]
Binding Affinity and Mechanisms of Potential Antidepressants Targeting Human NMDA Receptors. International Journal of Molecular Sciences. [Link][4]
Different binding affinities of NMDA receptor channel blockers in various brain regions. Naunyn-Schmiedeberg's Archives of Pharmacology. [Link][5]
NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders. International Journal of Molecular Sciences. [Link][6]
SERT Biochemical Binding Assay Service. Reaction Biology. [Link][7]
A flow cytometry-based dopamine transporter binding assay using antagonist-conjugated quantum dots. Chemical Communications. [Link][8]
Antidepressant specificity of serotonin transporter suggested by three LeuT-SSRI structures. Nature. [Link][9]
Novel and High Affinity Fluorescent Ligands for the Serotonin Transporter Based on (S)-Citalopram. Journal of Medicinal Chemistry. [Link][10]
SIGMAP: an explainable artificial intelligence tool for SIGMA-1 receptor affinity prediction. Digital Discovery. [Link][11]
Sigma-1 Receptor Assays with Fluorescent Ligands. Celtarys Research. [Link][12]
Affinity labeling the dopamine transporter ligand binding site. Life Sciences. [Link][13]
Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4. Pharmaceuticals. [Link][14]
A Comparative Guide to Establishing the Purity of 1-(3,4-Dimethoxyphenyl)cyclobutanamine Reference Standards
Introduction: The Imperative of Purity in Pharmaceutical Reference Standards In the landscape of pharmaceutical development and quality control, the reference standard is the analytical cornerstone upon which the identit...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Imperative of Purity in Pharmaceutical Reference Standards
In the landscape of pharmaceutical development and quality control, the reference standard is the analytical cornerstone upon which the identity, strength, quality, and purity of a drug substance are built. A reference standard is a highly characterized material used as a benchmark in assays, identification, and purity tests.[1][2] As defined by the United States Pharmacopeia (USP), these standards are selected for their high purity and suitability for their intended purpose.[3][4] The International Council for Harmonisation (ICH) further mandates that reference standards for new drug substances must have their impurities adequately identified and their purity measured by a quantitative procedure.[1][5]
The accuracy of every subsequent analytical measurement hinges on the accurately assigned purity of the reference standard. An error in the reference standard's purity value propagates throughout the entire analytical cascade, potentially impacting stability studies, clinical trial dosage, and final product release specifications. Therefore, establishing the purity of a candidate material like 1-(3,4-Dimethoxyphenyl)cyclobutanamine (CAS No. 1017467-28-5) is not a single measurement but a comprehensive investigation.
This guide provides an in-depth comparison of the orthogonal analytical methodologies required to build a self-validating and robust purity profile for a 1-(3,4-Dimethoxyphenyl)cyclobutanamine reference standard. We will explore the causality behind the selection of each technique, present detailed experimental protocols, and offer comparative data to guide researchers in this critical process.
The Orthogonal Approach: A Foundation of Trustworthiness
To establish a scientifically sound purity value, a single analytical technique is insufficient. A trustworthy purity assessment relies on an orthogonal approach , which employs multiple, independent analytical methods whose separation and detection principles are fundamentally different. This strategy ensures that an impurity missed by one method (e.g., due to co-elution in chromatography or lack of a chromophore) will be detected by another. The overall purity is then determined by a mass balance approach, subtracting the quantified levels of all detected impurities (organic, inorganic, residual solvents, water) from 100%.
Caption: Logical flow of an orthogonal approach to purity assignment.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Organic Impurity Profiling
Expertise & Experience: HPLC is the gold standard for separating and quantifying non-volatile and thermally labile organic impurities that are structurally similar to the main compound.[6] For 1-(3,4-Dimethoxyphenyl)cyclobutanamine, this includes potential starting materials, by-products from the synthesis, and degradation products. A Diode Array Detector (DAD) is crucial for peak purity analysis and to gain preliminary spectral information about unknown impurities.
Experimental Protocol: Reversed-Phase HPLC-DAD
Column Selection: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a robust starting point for separating compounds with moderate polarity like the target analyte.[7][8]
Mobile Phase Preparation:
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water. The acidic modifier improves peak shape for the basic amine analyte by suppressing silanol interactions and ensuring consistent ionization.
Mobile Phase B: Acetonitrile or Methanol.
Gradient Elution: A gradient elution is essential to resolve impurities with a wide range of polarities and to elute highly retained compounds in a reasonable time.[8]
Example Gradient: Start at 5-10% B, ramp to 95% B over 20-30 minutes, hold for 5 minutes, and then return to initial conditions for re-equilibration.
Sample Preparation: Accurately weigh approximately 10 mg of the reference standard candidate and dissolve in a suitable diluent (e.g., 50:50 Water:Acetonitrile) to a final concentration of 0.5-1.0 mg/mL.
Detection: Set the DAD to collect spectra from 200-400 nm. The primary monitoring wavelength should be selected based on the UV maximum of 1-(3,4-Dimethoxyphenyl)cyclobutanamine (likely around 230 nm and 280 nm due to the dimethoxy-substituted benzene ring).
Quantification: Use area percent normalization to estimate the level of impurities. For accurate quantification, response factors for known impurities should be determined relative to the main compound.
Caption: High-level workflow for HPLC impurity analysis.
Gas Chromatography-Mass Spectrometry (GC-MS): Targeting Volatile Impurities
Expertise & Experience: GC is the ideal technique for separating volatile and semi-volatile compounds, making it the method of choice for analyzing residual solvents and certain process impurities.[6][9] Direct injection of a primary amine like 1-(3,4-Dimethoxyphenyl)cyclobutanamine can lead to poor peak shape and column adsorption.[10] Therefore, two distinct GC-based methods are employed: Headspace GC for residual solvents and a derivatization-based GC-MS method for volatile organic impurities.
Headspace GC-MS for Residual Solvents (ICH Q3C)
Trustworthiness: This static headspace method is a self-validating system for analyzing residual solvents. By heating the sample in a sealed vial, only the volatile components partition into the headspace gas, which is then injected into the GC. This completely separates the volatile solvents from the non-volatile drug substance matrix, eliminating interference.
Experimental Protocol: Headspace GC-MS
Sample Preparation: Accurately weigh ~100 mg of the candidate standard into a 20 mL headspace vial. Add 1 mL of a high-boiling point solvent like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). Crimp the vial securely.
Incubation: Place the vial in the headspace autosampler and incubate at a temperature sufficient to volatilize common solvents (e.g., 80-120 °C) for a set period (e.g., 15-30 minutes) to allow for equilibration.
GC Separation: Use a low-polarity column (e.g., 5% phenyl-methylpolysiloxane) suitable for general solvent screening.
MS Detection: Operate the mass spectrometer in full scan mode (e.g., m/z 35-350) for identification of unknown solvents by library matching.
Quantification: Quantify identified solvents using an external standard calibration curve prepared in the same diluent.
GC-MS with Derivatization for Volatile Organic Impurities
Expertise & Experience: To improve the chromatographic behavior of the amine and any related volatile impurities, derivatization is employed. Silylation, which replaces the active hydrogen on the amine with a trimethylsilyl (TMS) group, is a common and effective strategy.[11][12] This reduces polarity, increases volatility, and results in sharp, symmetrical peaks.
Experimental Protocol: GC-MS with Silylation
Derivatization: In a clean, dry vial, dissolve ~1 mg of the candidate standard in 100 µL of a suitable aprotic solvent (e.g., Pyridine, Acetonitrile). Add 100 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
Reaction: Cap the vial and heat at 60-70 °C for 30 minutes to ensure complete derivatization.
GC-MS Analysis: Inject 1 µL of the derivatized sample onto a GC-MS system equipped with a general-purpose capillary column.
Data Analysis: Identify impurities based on their mass spectra and retention times. The derivatized amine will have a predictable mass shift, aiding in identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool for Identity and Assay
Expertise & Experience: NMR spectroscopy is arguably the most powerful tool for characterizing a reference standard. It provides unambiguous confirmation of the chemical structure and can be used as a primary ratio method for quantification (qNMR) without the need for a reference standard of the same compound.[13][14][15]
Trustworthiness: Quantitative NMR (qNMR) is a primary analytical method. The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to the signal, regardless of the molecule's structure.[14] By adding a certified, stable internal standard with a known purity and concentration, the purity of the analyte can be calculated directly and accurately.
Experimental Protocol: Quantitative ¹H NMR (qNMR)
Internal Standard Selection: Choose a high-purity, stable internal standard that has a simple ¹H spectrum with at least one resonance that is well-resolved from all analyte signals. For 1-(3,4-Dimethoxyphenyl)cyclobutanamine, a good choice would be maleic acid or dimethyl sulfone.
Sample Preparation:
Accurately weigh ~15-20 mg of the 1-(3,4-Dimethoxyphenyl)cyclobutanamine candidate standard into an NMR tube.
Accurately weigh ~5-10 mg of the certified internal standard into the same NMR tube.
Record both weights precisely.
Add ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) that fully dissolves both compounds.
Data Acquisition: Acquire the ¹H NMR spectrum under quantitative conditions. This requires a sufficiently long relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of any proton being integrated to ensure full relaxation and accurate integration.
Data Processing: Carefully phase and baseline correct the spectrum. Integrate a well-resolved, non-exchangeable proton signal from the analyte and a signal from the internal standard.
Purity Calculation: The purity is calculated using the following formula:
Caption: Workflow for purity determination by quantitative NMR (qNMR).
Complementary Techniques for a Complete Profile
To complete the mass balance assessment, water content and inorganic impurities must be quantified.
Karl Fischer Titration (Water Content): This is the standard method for accurately determining the water content in a solid material. It is a highly specific and precise technique.[16]
Residue on Ignition (ROI) / Sulfated Ash: This test quantifies the amount of non-volatile inorganic impurities in the material. The sample is ignited in the presence of sulfuric acid, which converts metal oxides and salts to more stable sulfates, and the residue is weighed.
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): For a more detailed and sensitive analysis of specific elemental impurities (e.g., residual catalysts from synthesis like Palladium or Nickel), ICP-MS is the preferred method.[17][18] It can detect and quantify a wide range of elements at trace levels, ensuring compliance with ICH Q3D guidelines for elemental impurities.[17]
Comparison of Analytical Techniques and Data Synthesis
The following tables summarize the performance of each technique and illustrate how the data are integrated for a final purity assignment.
Table 1: Comparison of Core Purity Assessment Techniques
Technique
Analyte(s)
Principle
Strengths
Limitations
HPLC-UV/DAD
Organic Impurities
Chromatographic Separation, UV Absorbance
High resolution, sensitive, widely applicable for non-volatile compounds.[6]
Requires chromophore, response factors can vary, may miss highly polar/non-polar impurities.
Headspace GC-MS
Residual Solvents
Volatility, Chromatographic Separation, Mass Analysis
Highly specific and sensitive for volatiles, matrix effects are minimal.[6]
Not suitable for non-volatile compounds.
qNMR
Main Compound (Assay)
Nuclear Magnetic Resonance
Primary method, no specific reference material needed, provides structural confirmation.[13][14]
Lower sensitivity than chromatography, requires high-purity internal standard, complex mixtures can be difficult to resolve.
Karl Fischer
Water
Titration
High accuracy and precision for water content.[16]
Only measures water.
ICP-MS
Elemental Impurities
Atomic Mass Spectrometry
Extremely sensitive for trace metals, multi-element capability.[17][18]
Destructive, requires sample digestion.
Residue on Ignition
Inorganic Impurities
Gravimetric
Simple method for total non-volatile inorganic content.
Non-specific, less sensitive than ICP-MS.
Table 2: Illustrative Purity Assignment for 1-(3,4-Dimethoxyphenyl)cyclobutanamine
Analytical Test
Method
Result
Contribution to Mass Balance
Assay vs. Standard
qNMR
99.7%
99.7% (as main component)
Total Organic Impurities
HPLC-DAD
0.15%
-0.15%
Water Content
Karl Fischer Titration
0.10%
-0.10%
Residual Solvents
Headspace GC-MS
50 ppm (0.005%) Acetone
-0.005%
Residue on Ignition
Gravimetric
<0.05%
-0.05% (using limit)
Purity (Mass Balance)
100% - (Impurities)
99.695%
Final Assigned Purity
99.7% (Reported to one decimal place, consistent with assay)
Conclusion
Establishing the purity of a reference standard such as 1-(3,4-Dimethoxyphenyl)cyclobutanamine is a rigorous, multi-faceted process that forms the bedrock of analytical quality in drug development. A single result from a single technique is never sufficient. By employing an orthogonal array of analytical methods—including HPLC for organic impurities, GC-MS for volatile components, qNMR for definitive structural identity and assay, Karl Fischer for water content, and methods for inorganic/elemental impurities—a robust, cross-validated purity value can be confidently assigned. This comprehensive approach ensures that the reference standard is fit for its purpose, upholding the principles of scientific integrity and contributing to the safety and efficacy of the final pharmaceutical product.
United States Pharmacopeia. (n.d.). General Chapters: <11> USP REFERENCE STANDARDS.
Emery Pharma. (n.d.). Impurity Analysis and Profiling Services.
Malvern Panalytical. (2017, July 24). Elemental impurity analysis of pharmaceutical materials using XRF.
United States Pharmacopeia. (2025, December 10). USP Reference Standards- General Chapters- United States Pharmacopeia USP 2025.
United States Pharmacopeia. (n.d.). FAQs: Reference Standards.
Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
Agilent. (n.d.). ELEMENTAL IMPURITY ANALYSIS IN REGULATED PHARMACEUTICAL LABORATORIES.
ICH. (n.d.). ICH Harmonised Tripartite Guideline Specifications: Test Procedures and Acceptance Criteria.
NMR-Analyze. (2025, June 3). Why Pharma Companies Are Investing in Structure Elucidation Services by NMR in 2025.
AZoM. (n.d.). Internal Calibration Standard Curve for Amine Concentration Determination.
European Pharmaceutical Review. (2014, October 28). NMR spectroscopy: Quality control of pharmaceutical products. Retrieved from European Pharmaceutical Review website.
ACS Publications. (2024, December 29). Development of a Simultaneous Analytical Method for Amines Corresponding to 10 Typical Nitrosamines | ACS Omega.
Clinical Lab Products. (2014, August 18). Certified Reference Materials for 2C Amine Internal Standards.
Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography. Retrieved from Bryan Research & Engineering, LLC website.
National Toxicology Program. (n.d.). ICH Test Procedures and Acceptance Criteria for Biological Products.
ResearchGate. (n.d.). Official USP Reference Standards: Metrology concepts, overview, and scientific issues and opportunities.
ICH. (2019, March 12). How RS Are Used in Pre/Post Approval Medicines Framework Reference Standards and Regulatory Milestones.
USP. (n.d.). Qualification of an NMR instrument can be divided into three elements.
Hypha Discovery. (n.d.). Structure Elucidation and NMR.
MDPI. (2024, March 12). 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one.
Journal of Food and Drug Analysis. (n.d.). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review.
National University of Pharmacy. (n.d.). Development of HPLC determination of related substances in a new CNC agent – 1-(4-methoxyphenyl).
PubMed. (2015, March 15). Analysis of a new drug of abuse: cathinone derivative 1-(3,4-dimethoxyphenyl)-2-(ethylamino)pentan-1-one.
Scilit. (n.d.). Gas Chromatography-Mass Spectrometry of Catecholamines and Tryptamines: Determination of Gas Chromatographic Profiles of the Amines, Their Precursors and Their Metabolites.
NIFDS. (n.d.). Development of a HPLC method for determination of five synthetic dyes in Typha orientalis herbal medicine.
Acta Poloniae Pharmaceutica. (n.d.). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT.
ResearchGate. (n.d.). (PDF) Derivatization Methods in GC and GC/MS.
CORE. (2012, February 25). Capillary Gas Chromatography-Mass Spectrometry (CGC-MS) Analysis and Antioxidant Activities of Phenolic and Components of Guarana.
Research Journal of Pharmacy and Technology. (2020, December 14). Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin.
PubMed. (2023, June 7). GC-MS analysis of eight aminoindanes using three derivatization reagents.
Comparative Guide: Inter-Laboratory Validation Strategies for Quantifying Novel Compound NC-X
Executive Summary & Scope The quantification of novel chemical entities (NCEs) during drug development demands rigorous validation to ensure data portability across clinical sites. This guide details the inter-laboratory...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Scope
The quantification of novel chemical entities (NCEs) during drug development demands rigorous validation to ensure data portability across clinical sites. This guide details the inter-laboratory validation of a High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the hypothetical novel compound "NC-X" (a lipophilic small molecule, MW 450 Da).
We compare this primary method against a secondary alternative (HPLC-UV) to demonstrate why LC-MS/MS is the requisite standard for NCEs despite its higher complexity. This document serves as a protocol for executing a "Round Robin" validation study compliant with ICH M10 and FDA Bioanalytical Method Validation (2018) guidelines.
The Comparative Landscape: LC-MS/MS vs. HPLC-UV
For a novel compound like NC-X, the choice of analytical platform is dictated by sensitivity and selectivity requirements. While HPLC-UV is robust and cost-effective, it often lacks the sensitivity required for pharmacokinetic (PK) trough levels.
Table 1: Performance Metrics Comparison
Feature
Method A: LC-MS/MS (Recommended)
Method B: HPLC-UV (Alternative)
Operational Insight
Detection Principle
Mass-to-charge ratio () via Electrospray Ionization (ESI)
UV Absorbance (e.g., 254 nm)
MS provides structural specificity; UV is prone to co-eluting interferences.
LLOQ (Sensitivity)
0.5 ng/mL
50 ng/mL
LC-MS/MS is ~100x more sensitive, essential for late-phase elimination PK.
Selectivity
High (MRM transitions: 450.2 215.1)
Moderate (Retention time only)
Metabolites of NC-X may co-elute in UV methods, causing positive bias.
Throughput
High (2-3 min run time)
Low (10-15 min run time)
MS allows "ballistic" gradients; UV requires chromatographic resolution.
Cost per Sample
High (Solvents, Columns, Maintenance)
Low
UV is preferred only for high-concentration formulation analysis, not bioanalysis.
Expert Insight: We utilize a Stable Isotope Labeled Internal Standard (SIL-IS) (NC-X-
) in Method A. This is non-negotiable for inter-lab validation as it compensates for matrix effects and ionization suppression differences between varying mass spectrometer platforms (e.g., Sciex vs. Thermo).
Inter-Laboratory Validation Protocol (The "Round Robin")
To prove that Method A is robust, we must demonstrate Reproducibility (precision between laboratories). This protocol involves three sites:
Lab A (Reference): Originator of the method; prepares all QCs.
Lab B & C (Participating): Blinded sites executing the transfer.
Phase I: Homogeneity & Stability (Lab A Only)
Before shipping, Lab A must verify that the Spiked Quality Control (QC) samples are homogeneous.
Pool Preparation: Spike NC-X into pooled human plasma at Low, Mid, and High concentrations.
Homogeneity Test: Analyze
aliquots from the beginning, middle, and end of the dispensing process. CV must be .
Stability: Verify freeze-thaw stability (3 cycles) and benchtop stability (4 hours) to cover shipping/handling deviations.
Phase II: The Blinded Cross-Validation
Objective: Assess inter-lab accuracy and precision without bias.
Sample Kit: Each lab receives:
One vial of Certified Reference Material (CRM) stock of NC-X.
Calibration: Each lab prepares their own calibration curve using the provided stocks. This distinguishes "stock preparation error" from "instrumental error."
Analysis:
Day 1: System Suitability & Linearity assessment.
Day 2: Analysis of Blinded Samples (
replicates per level).
Visualization: The Validation Workflow[1]
Figure 1: Workflow for inter-laboratory cross-validation ensuring blinded assessment of method reproducibility.
Statistical Framework & Acceptance Criteria
We adhere to the ICH M10 guidelines, which harmonize bioanalytical validation globally.
Acceptance Criteria
Accuracy (Bias): The mean concentration determined by each lab must be within ±15% of the nominal value (±20% for LLOQ).
Precision (%CV): The coefficient of variation within each lab (Intra-lab) and between labs (Inter-lab) must not exceed 15% (20% for LLOQ).
Cross-Validation Bias: The difference between Lab A (Reference) and Lab B/C must be calculated as:
Acceptance: Two-thirds of samples must be within ±20% .
Troubleshooting & Root Cause Analysis
When inter-lab data fails to align, the error usually stems from one of three sources: Stock Solution , Matrix Effect , or Integration Parameters .
Common Failure Modes
Stock Solution Discrepancy: If Lab B is consistently biased (e.g., always -10%), they likely prepared the calibration stock incorrectly. Solution: Swap stock solutions between labs.
Matrix Effect (Ion Suppression): If Lab B shows poor precision at the LLOQ, their LC-MS source might be dirty, or their phospholipid removal step failed. Solution: Monitor IS response consistency.
Comparative Analysis of Dimethoxyphenyl Derivatives: SAR and Neuroprotective Efficacy
Executive Summary Objective: This guide provides a technical comparison of three distinct dimethoxyphenyl derivatives—Veratric Acid (VA) , Sinapic Acid (SA) , and 4,4'-Dimethoxychalcone (DMC) —to evaluate their neuroprot...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Objective: This guide provides a technical comparison of three distinct dimethoxyphenyl derivatives—Veratric Acid (VA) , Sinapic Acid (SA) , and 4,4'-Dimethoxychalcone (DMC) —to evaluate their neuroprotective potential.
Core Insight: While polyphenols (hydroxyl-rich) are potent antioxidants in vitro, their clinical utility is often limited by rapid Phase II metabolism (glucuronidation/sulfation) and poor Blood-Brain Barrier (BBB) permeability. Dimethoxyphenyl derivatives offer a strategic advantage: the methoxy (-OCH₃) groups enhance lipophilicity (LogP) and metabolic stability, serving as "prodrug-like" moieties or acting directly on intracellular targets like Nrf2 and Autophagy machinery.
Part 1: Structural Classes & Physicochemical Profile
We compare three structural classes representing increasing complexity: a simple benzoic acid, a cinnamic acid, and a chalcone.
Feature
Veratric Acid (VA)
Sinapic Acid (SA)
4,4'-Dimethoxychalcone (DMC)
IUPAC Name
3,4-Dimethoxybenzoic acid
3,5-Dimethoxy-4-hydroxycinnamic acid
1,3-Bis(4-methoxyphenyl)prop-2-en-1-one
Structure Type
Benzoic Acid Derivative
Phenylpropanoid (Cinnamic Acid)
Chalcone (Open-chain flavonoid)
Key Moiety
Catechol dimethyl ether
Syringyl group (dimethoxy + phenol)
Bis-dimethoxy benzene rings
LogP (Predicted)
~1.6 (Moderate Lipophilicity)
~1.5 (Amphiphilic)
~3.8 (High Lipophilicity)
BBB Permeability
High (Passive diffusion)
Moderate (Transporter aided)
High (Passive diffusion)
Primary Mechanism
Anti-inflammatory / Nrf2
Antioxidant / Iron Chelation
Autophagy Induction / Nrf2
Part 2: Mechanistic Comparison & Signaling Pathways
The Antioxidant vs. Autophagy Divergence
Veratric & Sinapic Acid (The Nrf2 Specialists): These compounds primarily act by disrupting the Keap1-Nrf2 interaction. The dimethoxy motif prevents rapid oxidation of the molecule itself, allowing it to reach the cytoplasm where it electrophilically modifies Keap1 sensors, releasing Nrf2 to the nucleus to transcribe HO-1 and NQO1.
4,4'-Dimethoxychalcone (The Autophagy Specialist): DMC is unique. While it activates Nrf2, its standout feature is the induction of autophagy independent of the mTOR pathway, often involving GATA transcription factors . This allows for the clearance of aggregated proteins (e.g., Tau, Amyloid-beta) in neurodegenerative models.
Visualization: Divergent Signaling Pathways
The following diagram illustrates how these derivatives engage different cellular machinery to achieve neuroprotection.
Caption: Divergent mechanisms: SA/VA target oxidative stress via Nrf2/Direct Scavenging, while DMC uniquely activates autophagy via GATA factors.
Part 3: Experimental Data Analysis
The following data summarizes comparative efficacy in neuronal cell lines (HT-22 hippocampal and SH-SY5Y neuroblastoma) against common neurotoxins.
Compound
Model System
Insult
Efficacy (EC₅₀ / Outcome)
Key Reference
Veratric Acid
HT-22 Cells
Glutamate (Excitotoxicity)
~20-50 µM (Restores viability to >80%)
Inferred from 3,4-DHB data [1]
Sinapic Acid
SH-SY5Y
6-OHDA (Parkinson's)
~10-25 µM (Inhibits apoptosis/caspase-3)
[2]
Sinapic Acid
Rat Model
Rotenone
10-20 mg/kg (Oral) - Restores TH+ neurons
[3]
DMC
5xFAD Mice
Amyloid Pathology
High Efficacy (Reduces plaque load & p-Tau)
[4]
DMC
Yeast/Flies
Aging
Autophagy Dependent (Lifespan extension)
[5]
Data Interpretation:
Potency: DMC often shows higher potency (lower EC₅₀) in complex models involving protein aggregation due to its dual mechanism (Nrf2 + Autophagy).
Specificity: Sinapic Acid is superior in models involving iron dysregulation (Ferroptosis) due to the chelating ability of its 4-hydroxy-3,5-dimethoxy motif.
Lyse with Cytosolic Extraction Buffer (10 mM HEPES, 10 mM KCl, 0.1 mM EDTA, 0.5% NP-40). Centrifuge to collect supernatant (Cytosol).
Resuspend pellet in Nuclear Extraction Buffer (20 mM HEPES, 400 mM NaCl, 1 mM EDTA). Agitate 15 min at 4°C. Centrifuge 15k x g. Supernatant is Nuclear Fraction .
Western Blot:
Probe Nuclear Fraction for Nrf2 (approx. 100 kDa).
Normalization: Use Lamin B1 (Nuclear) and GAPDH (Cytosolic) to confirm no cross-contamination.
Protocol B: High-Throughput Screening Workflow
The following Graphviz diagram outlines a robust screening logic to filter out false positives and identify true neuroprotective hits.
Caption: Screening logic prioritizing chemical stability and toxicity checks before efficacy testing.
Application Scientist Note: When using MTT assays with these derivatives, always include a "Compound Only" control (no cells) to check if the compound directly reduces MTT to formazan. If background is high, switch to CellTiter-Glo (ATP) or LDH release assays.
Part 5: Strategic Recommendations (SAR Analysis)
Based on the comparative data, here is the Structure-Activity Relationship (SAR) guidance for drug development:
The Methoxy Advantage:
Replacing hydroxyl groups with methoxy groups (e.g., Veratric Acid vs. Protocatechuic Acid) drastically improves metabolic stability and BBB penetration .
Recommendation: Use dimethoxy-scaffolds as "Pro-drugs." The brain's local environment or specific enzymes may demethylate them to the active catechol form in situ, or the intact molecule may act via electrophilic signaling (Nrf2).
The "Spacer" Effect:
DMC (Chalcone) has an
-unsaturated ketone linker. This is a "Michael Acceptor" that reacts with cysteine residues on Keap1.
Recommendation: If targeting Nrf2 strongly, the chalcone linker (DMC) is superior to the carboxylic acid (VA/SA) because it provides a covalent "hook" for the target protein.
Position Matters (3,5- vs 3,4-):
Sinapic Acid (3,5-dimethoxy-4-hydroxy): The hindered phenol at position 4 is crucial for radical scavenging (hydrogen atom transfer) while resisting rapid oxidation compared to a catechol (3,4-dihydroxy).
Recommendation: Use the 3,5-dimethoxy-4-hydroxy motif for direct Anti-inflammatory/Anti-ferroptosis projects.
References
Mechanism of 3,4-dihydroxybenzaldehyde (Veratric analog) neuroprotection:
Source:International Immunopharmacology (2020). "Anti-neuroinflammatory effect of 3,4-dihydroxybenzaldehyde in ischemic stroke."
Sinapic Acid in 6-OHDA Models:
Source:Molecules (2016). "Sinapic Acid Protects SH-SY5Y Human Neuroblastoma Cells against 6-Hydroxydopamine-Induced Neurotoxicity."[4]
Sinapic Acid in Rotenone Models:
Source:Polish Journal of Pathology (2018). "Effect of sinapic acid on memory deficits and neuronal degeneration induced by intracerebroventricular administration of streptozotocin in rats."[5]
4,4'-Dimethoxychalcone (DMC) & Autophagy:
Source:Nature Communications (2019). "The flavonoid 4,4′-dimethoxychalcone promotes autophagy-dependent longevity across species."
DMC Neuroprotection in Alzheimer's Mice:
Source:European Journal of Pharmacology (2026/Online First). "4,4'-dimethoxychalcone exerts neuroprotective effects in Alzheimer's disease mice by activating the Keap1/Nrf2 signaling pathway."
Executive Summary & Hazard Identification 1-(3,4-Dimethoxyphenyl)cyclobutanamine is a primary amine and a structural analog of phenethylamine. In drug development, it is frequently utilized as a pharmaceutical intermedia...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Hazard Identification
1-(3,4-Dimethoxyphenyl)cyclobutanamine is a primary amine and a structural analog of phenethylamine. In drug development, it is frequently utilized as a pharmaceutical intermediate or a scaffold for psychoactive compounds.
Because specific toxicological data for this exact cyclobutane derivative may be sparse, Universal Precautions for bioactive aromatic amines must be applied. The primary disposal objective is complete thermal destruction (incineration) to prevent environmental leaching of potentially bioactive metabolites.
Hazard Profile (Inferred from Structure)
Hazard Class
Risk Description
Primary Precaution
Acute Toxicity
Likely harmful if swallowed, inhaled, or absorbed through skin.[1][2][3][4]
Handle in a fume hood; double glove (Nitrile).
Skin/Eye Irritant
Basic nitrogen (amine) causes chemical burns or severe irritation.
Immediate water flush (15 min) upon contact.[4][5]
Bioactivity
Structural similarity to mescaline/sibutramine analogs suggests potential CNS activity.
Do not dispose of down the drain.
Chemical Reactivity
Incompatible with strong acids (exothermic), acid chlorides, and strong oxidizers.
Segregate from acid waste streams.
Pre-Disposal Assessment & Segregation
Before any chemical treatment, the waste must be characterized to ensure compatibility with the disposal stream.
The Segregation Protocol
Objective: Prevent dangerous cross-reactivity in waste drums (e.g., mixing amines with acid chlorides or anhydrides).[6]
Check pH: Verify the material is basic (pH > 7).
Solvent Identification: Is the amine dissolved in a halogenated (DCM, Chloroform) or non-halogenated (Methanol, Ethyl Acetate) solvent?
Segregation:
Solid Waste: Place in a dedicated "Solid Toxic" container.
Liquid Waste: Segregate into "Basic Organic Waste." NEVER mix with "Acidic Organic Waste" without prior neutralization.
Workflow Visualization: Disposal Decision Tree
Figure 1: Decision logic for segregating amine waste streams to ensure regulatory compliance and safety.
Chemical Stabilization (Optional Pre-Treatment)
Note: This step is recommended only if you have large quantities (>10g) of pure amine and wish to reduce the volatility/odor hazard before placing it in a waste drum. For small research quantities (<1g), skip to Section 4.
Mechanism: Conversion of the volatile free base amine into a non-volatile, water-soluble hydrochloride salt.
Preparation: Dissolve the amine in a minimal amount of Methanol or Ethanol.
Acid Addition: Slowly add 1M or 2M Hydrochloric Acid (in methanol or water) dropwise.
Monitoring: Monitor pH using litmus paper. Stop when pH reaches ~3-4.
Result: The amine is now a salt. It is less volatile and safer to handle, but must still be disposed of as hazardous chemical waste .
Waste Stream Management (RCRA & Logistics)
Compliance with the Resource Conservation and Recovery Act (RCRA) is mandatory.
Waste Coding
Since 1-(3,4-Dimethoxyphenyl)cyclobutanamine is not a P-listed or U-listed chemical (unless part of a specific commercial formulation), it is classified by its characteristics.
Characteristic
RCRA Code
Condition
Ignitability
D001
If dissolved in flammable solvents (MeOH, EtOH, Acetone).
Toxicity
D000 (Generic)
Use "Toxic" label due to lack of specific LD50 data.
Corrosivity
D002
If the pH of the waste solution is >12.5 (Pure free base).
Lab Packing Instructions
Container: Use a chemically compatible container (HDPE or Amber Glass).
Hazards: Check "Toxic" and "Flammable" (if applicable).
Secondary Containment: Place the bottle in a secondary tray to catch drips.
Final Disposal: Contact your EHS department for pickup. The ultimate disposal method is High-Temperature Incineration to ensure destruction of the cyclobutane ring and aromatic system.
Emergency Spill Procedures
In the event of a spill outside the fume hood:
Evacuate: Clear the immediate area.
PPE: Don vapor respirator (if volatile), double gloves, and goggles.
Contain: Use a spill pillow or absorbent clay (vermiculite).
Neutralize: Apply a weak acid neutralizer (e.g., citric acid powder) to the spill to reduce volatility.
Collect: Scoop material into a hazardous waste bag/pail. Label as "Spill Debris: Toxic Amine."
Spill Response Logic
Figure 2: Operational workflow for managing spills of toxic aromatic amines.
References
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press.[7][8] [Link]
U.S. Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]
American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories. [Link]